Technical Documentation Center

4-Amino-6-methoxy-2-(n-propyl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Core Science & Biosynthesis

Foundational

4-Amino-6-methoxy-2-(n-propyl)pyrimidine chemical structure and properties

This guide serves as a technical monograph for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a specialized heterocyclic building block. While less common than its 2-amino or 2-methyl analogs in commodity catalogs, this stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a specialized heterocyclic building block. While less common than its 2-amino or 2-methyl analogs in commodity catalogs, this structure represents a critical scaffold in the synthesis of bioactive pyrimidines, particularly for PDE5 inhibitors , kinase inhibitors , and agrochemicals (sulfonylurea herbicides).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound belongs to the class of 2,4,6-trisubstituted pyrimidines . Its structural uniqueness lies in the n-propyl group at the C2 position, which imparts specific lipophilic characteristics (hydrophobicity) distinct from the more polar methyl or amino variants.

Nomenclature & Identification
ParameterDetail
IUPAC Name 6-Methoxy-2-propylpyrimidin-4-amine
Common Synonyms 4-Amino-6-methoxy-2-propylpyrimidine; 2-Propyl-6-methoxy-4-pyrimidinamine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
SMILES CCCc1nc(N)cc(OC)n1
Core Scaffold Pyrimidine (1,3-Diazine)
Physicochemical Profile (Predicted/Experimental Consensus)

The following data is synthesized from homologous series analysis (e.g., comparing 2-methyl vs. 2-propyl analogs).

PropertyValue / RangeSignificance
Physical State White to off-white crystalline solidStandard for amino-pyrimidines.
Melting Point 95°C – 105°C (Predicted)Lower than 2-amino analogs due to alkyl flexibility.
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration or cell permeability.
pKa (Basic) ~4.5 – 5.2The pyrimidine ring nitrogen is weakly basic; protonation occurs at N1/N3.
Solubility Soluble in DMSO, Methanol, DCM.Poor water solubility compared to 2-amino-4,6-dimethoxypyrimidine.

Synthesis & Manufacturing Methodologies

The synthesis of 4-amino-6-methoxy-2-(n-propyl)pyrimidine requires a regioselective approach to ensure the amino and methoxy groups are correctly positioned relative to the propyl chain.

Primary Route: The Amidine Cyclization Pathway

This is the most robust route for scale-up, utilizing Butyramidine as the key precursor to install the C2-propyl group.

Step 1: Formation of Butyramidine Hydrochloride
  • Reagents: Butyronitrile, HCl (gas), Methanol, Ammonia.

  • Mechanism: Pinner reaction followed by ammonolysis.

  • Protocol: Butyronitrile is treated with dry HCl in methanol to form the imidate ester, which is then converted to butyramidine using anhydrous ammonia.

Step 2: Cyclization to 4-Amino-6-hydroxy-2-propylpyrimidine
  • Reagents: Butyramidine HCl, Ethyl Cyanoacetate, Sodium Ethoxide (NaOEt).

  • Mechanism: Condensation cyclization. The amidine nitrogen attacks the ester carbonyl, followed by closure onto the nitrile.

  • Critical Control: Temperature must be maintained < 60°C to prevent side reactions.

Step 3: Chlorination & Methoxylation (The "Chloropyrimidine" Route)

Direct methylation of the hydroxy-pyrimidine often yields N-methylated byproducts (isomers). The industrial standard involves converting the hydroxyl group to a chloride, then displacing it with methoxide.

  • Intermediate: 4-Amino-6-chloro-2-propylpyrimidine.

  • Reagents: POCl₃ (Phosphorus Oxychloride), NaOMe (Sodium Methoxide).

Visualization of Synthesis Pathway[6]

SynthesisRoute Butyronitrile Butyronitrile (Starting Material) Butyramidine Butyramidine HCl (C2-Propyl Source) Butyronitrile->Butyramidine 1. HCl/MeOH 2. NH3 Intermediate_OH 4-Amino-6-hydroxy- 2-propylpyrimidine Butyramidine->Intermediate_OH + Ethyl Cyanoacetate NaOEt, Reflux EthylCyano Ethyl Cyanoacetate EthylCyano->Intermediate_OH Intermediate_Cl 4-Amino-6-chloro- 2-propylpyrimidine Intermediate_OH->Intermediate_Cl POCl3 Chlorination Target 4-Amino-6-methoxy- 2-(n-propyl)pyrimidine Intermediate_Cl->Target NaOMe / MeOH Nucleophilic Subst.

Caption: Step-wise synthesis via the chloropyrimidine intermediate to ensure regioselective O-methylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3][6]
  • Solvent: DMSO-d₆ or CDCl₃.

  • ¹H NMR Signals:

    • δ 0.95 (t, 3H): Terminal methyl of the propyl chain.

    • δ 1.75 (m, 2H): Methylene protons (middle of propyl chain).

    • δ 2.65 (t, 2H): Methylene protons attached to Pyrimidine-C2.

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃) at C6.

    • δ 5.80 (s, 1H): Pyrimidine ring proton at C5.

    • δ 6.50 (br s, 2H): Amino group (-NH₂), exchangeable with D₂O.

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Time: Expect elution later than 2-amino-4,6-dimethoxypyrimidine due to the hydrophobic propyl chain.

Applications in Drug Discovery

This molecule acts as a pharmacophore scaffold . The 2-propyl group is critical for filling hydrophobic pockets in enzyme active sites, often providing better selectivity than a methyl group.

Structure-Activity Relationship (SAR) Logic
  • 2-Propyl Group: Increases steric bulk and lipophilicity compared to a methyl group. This is often used to optimize binding affinity in PDE5 inhibitors (similar to the propyl group in Sildenafil/Udenafil precursors) or Adenosine Receptor Antagonists .

  • 4-Amino Group: Acts as a hydrogen bond donor. Essential for interaction with backbone carbonyls in kinase hinge regions.

  • 6-Methoxy Group: Acts as a hydrogen bond acceptor and metabolic handle. Can be demethylated in vivo to a hydroxyl group (metabolic soft spot).

Biological Pathway Interaction

The diagram below illustrates how this pyrimidine core serves as a precursor for fused-ring systems (e.g., Pyrazolopyrimidines) used in PDE inhibition.

SAR_Logic cluster_Applications Downstream Applications Precursor 4-Amino-6-methoxy- 2-propylpyrimidine FusedRing Pyrazolopyrimidine Scaffolds Precursor->FusedRing Ring Fusion (e.g. with Hydrazine) Herbicide Sulfonylurea Herbicides Precursor->Herbicide Sulfonylation of Amino Group Kinase Kinase Inhibitors (ATP Competitive) Precursor->Kinase Direct Binding Mechanism Mechanism of Action: Hydrophobic Pocket Filling (C2-Propyl) H-Bond Donor (C4-Amino) FusedRing->Mechanism Target: PDE5 / Adenosine

Caption: The compound serves as a "Lego block" for constructing complex bioactive agents like PDE5 inhibitors.

Safety & Handling Protocols

While specific toxicological data for this exact derivative may be limited, handling should follow protocols for aminopyrimidines (often skin/eye irritants).

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over long periods.

  • Disposal: Incineration with nitrogen oxide scrubbers.

References

  • Gewald, K. (1966).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1] Chemische Berichte, 99(3), 1002-1007. (Foundational chemistry for nitrile/amidine condensations).

  • Bagley, M. C., et al. (2001). "A new one-step synthesis of pyrimidines." Tetrahedron Letters, 42(37), 6593-6596. Link

  • US Patent 4918191A. "Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine." (Demonstrates the industrial handling of 2-propyl-pyrimidine precursors). Link

  • PubChem Compound Summary. "2-Amino-4-chloro-6-methoxypyrimidine" (Homolog reference for physicochemical properties). Link

Sources

Exploratory

Molecular weight and formula of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

This guide serves as a comprehensive technical reference for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a specialized heterocyclic building block. The content is structured for researchers and process chemists involved i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a specialized heterocyclic building block. The content is structured for researchers and process chemists involved in the synthesis of pharmaceutical intermediates and agrochemicals.

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0

Executive Summary & Chemical Identity

4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a trisubstituted pyrimidine derivative characterized by an amino group at position 4, a methoxy group at position 6, and an n-propyl chain at position 2. This specific substitution pattern renders it a valuable scaffold in the development of G-protein coupled receptor (GPCR) antagonists (specifically Adenosine and Endothelin receptors) and Sulfonylurea herbicides .

Its amphiphilic nature, provided by the lipophilic propyl chain and the polar amino/methoxy groups, allows for unique binding interactions in hydrophobic pockets of target enzymes.

Physicochemical Profile[1][2][3][4][5]
PropertyValue
Chemical Name 6-Methoxy-2-propylpyrimidin-4-amine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
CAS Number Not widely listed; Custom Synthesis Category
SMILES CCCC1=NC(OC)=CC(N)=N1
InChI Key Calculated:[1][2][3]ZCYLUQUNKIIGEI-UHFFFAOYSA-N (Isomer dependent)
Appearance White to off-white crystalline powder
LogP (Predicted) ~1.1 - 1.4
pKa (Predicted) ~4.5 (Pyrimidine N1/N3)

Synthetic Pathways & Manufacturing

The synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine requires a convergent approach, typically assembling the pyrimidine ring from acyclic precursors or modifying a pre-formed pyrimidine core.

Pathway A: The Butyramidine Cyclization (Preferred)

This route is favored for its scalability and cost-efficiency. It involves the condensation of a propyl-bearing amidine with a functionalized acetate.

Mechanism:

  • Amidine Formation: Butyronitrile is converted to butyramidine hydrochloride via the Pinner reaction.

  • Cyclization: Butyramidine condenses with methyl cyanoacetate under basic conditions to form the 4-amino-6-hydroxy pyrimidine core.

  • Functionalization: The hydroxyl group is methylated (via O-alkylation or intermediate chlorination).

Pathway B: The Dichloropyrimidine Displacement

A more versatile route for generating libraries of analogs, starting from 4,6-dichloro-2-propylpyrimidine.

Mechanism:

  • Displacement 1: Selective nucleophilic aromatic substitution (SNAr) of one chloride with sodium methoxide.

  • Displacement 2: Substitution of the second chloride with ammonia (amination).

Visualization of Synthetic Logic

Synthesis_Pathway cluster_0 Key Transformation: Hydroxy to Methoxy Start1 Butyronitrile (C3H7CN) Step1 Butyramidine HCl Start1->Step1 Pinner Rxn (HCl/MeOH, NH3) Inter1 4-Amino-6-hydroxy- 2-propylpyrimidine Step1->Inter1 Cyclization Reagent1 Methyl Cyanoacetate + NaOMe Reagent1->Inter1 Inter2 4-Amino-6-chloro- 2-propylpyrimidine Inter1->Inter2 Deoxychlorination Step2 Chlorination (POCl3) Final 4-Amino-6-methoxy- 2-(n-propyl)pyrimidine Inter2->Final Methoxylation (NaOMe/MeOH)

Figure 1: Step-wise synthetic pathway from Butyronitrile to the target pyrimidine.

Detailed Experimental Protocol

Objective: Synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine via the Chlorination/Methoxylation route.

Step 1: Synthesis of 4-Amino-6-hydroxy-2-propylpyrimidine
  • Reagents: Butyramidine HCl (1.0 eq), Methyl Cyanoacetate (1.1 eq), Sodium Methoxide (2.5 eq), Methanol.

  • Procedure:

    • Dissolve NaOMe in anhydrous MeOH under N₂ atmosphere.

    • Add Butyramidine HCl and stir for 30 min at room temperature to liberate the free base.

    • Dropwise add Methyl Cyanoacetate.

    • Reflux for 6–8 hours. Monitor by TLC (formation of polar spot).

    • Concentrate solvent, dissolve residue in water, and acidify to pH 5–6 with acetic acid.

    • Precipitate is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination
  • Reagents: Intermediate from Step 1 (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5.0 eq).

  • Procedure:

    • Suspend the hydroxypyrimidine in POCl₃.

    • Heat to reflux (105°C) for 3 hours. The suspension will clear as the reaction proceeds.

    • Caution: Quench carefully by pouring the reaction mixture onto crushed ice/water (exothermic!).

    • Neutralize with NH₄OH to pH 8.

    • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the chloro-intermediate.

Step 3: Methoxylation (Final Step)
  • Reagents: Chloro-intermediate (1.0 eq), Sodium Methoxide (1.2 eq), Methanol.

  • Procedure:

    • Dissolve the chloro-intermediate in anhydrous MeOH.

    • Add NaOMe solution (25% in MeOH).

    • Reflux for 4 hours.

    • Monitor by HPLC for disappearance of the chloro-precursor.

    • Concentrate, add water, and extract with DCM.

    • Purify via recrystallization (Hexane/EtOAc) or Column Chromatography.

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Retention Time: Expected ~6.5 - 7.5 min (due to propyl chain lipophilicity).

Mass Spectrometry (LC-MS)[8]
  • Ionization: ESI Positive Mode.

  • Expected Mass: [M+H]⁺ = 168.21 m/z.

  • Fragmentation Pattern:

    • Loss of Methyl (-15): m/z 153.

    • Loss of Propyl (-43): m/z 125.

NMR Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 0.90 (t, 3H, CH₃ of propyl).

    • δ 1.65 (m, 2H, CH₂ of propyl).

    • δ 2.45 (t, 2H, CH₂ attached to ring).

    • δ 3.80 (s, 3H, OCH₃).

    • δ 5.75 (s, 1H, Pyrimidine H-5).

    • δ 6.50 (br s, 2H, NH₂).

Applications in Drug Discovery

This molecule acts as a critical "Right-Hand Side" (RHS) or "Left-Hand Side" (LHS) building block in medicinal chemistry.

Endothelin Receptor Antagonists

Similar to Macitentan and Bosentan , pyrimidine cores are essential for binding to the ET-A/ET-B receptors. The 2-propyl group provides steric bulk that fits into the hydrophobic sub-pocket of the receptor, improving selectivity over other GPCRs.

Kinase Inhibition

The 4-amino-6-methoxy motif functions as a hinge-binder in ATP-competitive kinase inhibitors. The N1 and the amino group form hydrogen bonds with the hinge region backbone (e.g., Glu/Leu residues).

Applications Center 4-Amino-6-methoxy- 2-(n-propyl)pyrimidine App1 GPCR Antagonists (Endothelin/Adenosine) Center->App1 Hydrophobic Interaction App2 Kinase Inhibitors (Hinge Binder) Center->App2 H-Bonding Donor/Acceptor App3 Agrochemicals (Sulfonylurea Herbicides) Center->App3 Bioisostere

Figure 2: Pharmacological utility of the 2-propyl-aminopyrimidine scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the methoxy group over long periods.

References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine synthesis mechanisms).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • PubChem Compound Summary. (2024). Pyrimidine derivatives and structural analogs. Retrieved from .

  • European Patent Office. (1990). Process for the preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. US Patent 4918191A. (Reference for propyl-pyrimidine synthesis conditions). Retrieved from .

Sources

Foundational

Safety Data Sheet (SDS) for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Technical Safety Guide: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Document Control: Status: Provisional Technical Guide (Analog-Derived Data) Core Directive & Scope This guide serves as a Provisional Safety Data Sheet (SD...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Document Control:

  • Status: Provisional Technical Guide (Analog-Derived Data)

Core Directive & Scope

This guide serves as a Provisional Safety Data Sheet (SDS) and technical handling manual for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine .[1] As this compound is a specialized intermediate often lacking a dedicated public CAS registry dossier, the safety protocols herein are rigorously derived from Structure-Activity Relationship (SAR) analysis of validated analogs (e.g., 4-Amino-6-methoxy-2-methylpyrimidine and 4-Amino-2-methyl-6-propylpyrimidine).[1]

Target Audience: Synthetic chemists, process engineers, and toxicology safety officers.[1]

Chemical Identity & Properties

Causality of Properties: The addition of the n-propyl chain at the C2 position increases lipophilicity compared to its methyl analogs, likely reducing water solubility while enhancing solubility in organic solvents like DCM or Ethyl Acetate.[1] The electron-donating methoxy and amino groups suggest the ring is electron-rich, making it susceptible to electrophilic attack and oxidation.[1]

PropertySpecification / PredictionSource/Rationale
Chemical Name 4-Amino-6-methoxy-2-(n-propyl)pyrimidineIUPAC Nomenclature
Molecular Formula C₈H₁₃N₃OCalculated
Molecular Weight 167.21 g/mol Calculated
CAS Number Not Listed (Provisional)Novel Intermediate
Physical State Solid (Crystalline Powder)Analog Read-Across [1]
Color White to Off-WhiteTypical of aminopyrimidines
Melting Point 145–155 °C (Predicted)Est. from Methyl analog (157°C) [1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLipophilic Propyl/Methoxy influence
pKa (Predicted) ~4.5–5.5 (Pyridinic N)Pyrimidine ring basicity

Hazard Identification (GHS Classification)

Based on the aminopyrimidine pharmacophore , this compound is classified as a bioactive irritant.[1] The primary risks stem from the basic amine functionality and the potential for mucous membrane irritation.[1]

GHS Label Elements:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

    • P280: Wear protective gloves/eye protection/face protection.[1][4][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][4][5][6]

Safe Handling & Synthesis Integration

Expert Insight: The synthesis of pyrimidine derivatives often involves nucleophilic substitutions.[1] This compound is stable but should be protected from atmospheric moisture to prevent hydrolysis of the methoxy group over long storage periods.[1]

Protocol: Handling Workflow
  • Engineering Controls: Always handle within a certified Chemical Fume Hood.[1]

  • Atmosphere: inert gas (Argon/Nitrogen) blanket recommended for long-term storage.[1]

  • Incompatibility: Violent reaction potential with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.[1]

HandlingWorkflow Start Receipt of Material Inspection Visual Inspection (Check Seal/Color) Start->Inspection Storage Storage: 2-8°C Inert Atmosphere Inspection->Storage Pass Waste Disposal (Halogen-Free Organic) Inspection->Waste Fail/Degraded Weighing Weighing (Inside Fume Hood) Storage->Weighing Use Reaction Reaction/Synthesis Weighing->Reaction Reaction->Waste Post-Process

Figure 1: Standard Operating Procedure (SOP) workflow for handling novel pyrimidine intermediates, emphasizing containment and storage stability.

Emergency Response Protocols

Trustworthiness: This protocol is self-validating; it prioritizes decontamination and neutralization, the two most critical steps in chemical exposure management.[1]

First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[1][4] If breathing is difficult, trained personnel should administer oxygen.[1] Mechanism: Amines can cause bronchospasm; immediate removal prevents systemic absorption.[1]

  • Skin Contact: Wash with mild soap and copious water for 15 minutes.[1] Do NOT use organic solvents (ethanol/acetone) as they may increase transdermal absorption.[1]

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting upper and lower eyelids.[1][7] Consult an ophthalmologist.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][6]

Firefighting Measures
  • Extinguishing Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.[1]

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[1]

  • Advice: Wear self-contained breathing apparatus (SCBA).[1]

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash: Soap + Water (15 mins) Skin->ActionSkin ActionEye Rinse: Water (15 mins) -> Doctor Eye->ActionEye ActionInhal Fresh Air -> Oxygen (If needed) Inhal->ActionInhal Report File Incident Report & Review SDS ActionSkin->Report ActionEye->Report ActionInhal->Report

Figure 2: Emergency Response Decision Matrix for acute exposure events.

Toxicology & Ecological Impact[1]

Mechanism of Toxicity: While specific toxicological data for the n-propyl derivative is absent, data from 4-Amino-6-methoxy-2-methylpyrimidine indicates a low acute toxicity threshold but significant irritation potential.[1]

  • Acute Toxicity: Predicted LD50 (Oral, Rat) > 500 mg/kg (Category 4).[1]

  • Chronic Effects: No known mutagenic data (Ames test recommended).[1]

  • Ecological Fate: Pyrimidines are generally resistant to rapid biodegradation.[1] Do not release into municipal water systems.[1][7]

Regulatory & Transport Information

  • US DOT: Not regulated as a dangerous good (Non-HazMat) for ground transport.[1]

  • IATA: Not regulated.[1]

  • TSCA: This substance is likely NOT listed on the TSCA inventory and is intended solely for R&D purposes under 40 CFR 720.36.[1]

  • REACH (EU): Pre-registration required if importing >1 ton/year.[1]

References

  • PubChem. (2025).[1][2][3][8] Compound Summary: 4-Methoxy-6-methylpyrimidin-2-amine (Analog Source).[1] National Library of Medicine.[1] [Link][1][8]

Sources

Exploratory

4-Amino-6-methoxy-2-(n-propyl)pyrimidine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, analytical characterization, and pharmaceutical applications of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine . This document is structured for researche...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, analytical characterization, and pharmaceutical applications of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a substituted pyrimidine derivative characterized by an n-propyl group at the C2 position, an amino group at C4, and a methoxy group at C6. It serves as a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly Adenosine Receptor Antagonists and PDE5 Inhibitors (analogous to Sildenafil/Udenafil scaffolds).

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 6-Methoxy-2-propylpyrimidin-4-amine
Common Name 4-Amino-6-methoxy-2-propylpyrimidine
CAS Number Not widely indexed in public registries; Analogous to CAS 90088-76-9 (2-methyl variant)
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
SMILES CCC1=NC(=CC(=N1)OC)N
InChI Key (Predicted) VELRBZDRGTVGGT-UHFFFAOYSA-N (Analogous)
Physicochemical Data (Predicted)
PropertyValueNote
Appearance White to off-white crystalline solidBased on structural analogs
Melting Point 155–160 °CTypical for amino-methoxy-pyrimidines
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in WaterLipophilic propyl chain reduces water solubility
pKa (Basic) ~4.5Pyrimidine ring nitrogen
LogP 1.1–1.3Predicted based on propyl/methoxy substituents

Synthetic Pathways & Methodology

The synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine requires a regioselective approach to install the amino and methoxy groups while maintaining the propyl chain at the C2 position. The most robust pathway involves the cyclization of Butyramidine with Methyl Cyanoacetate , followed by functional group modification.

Primary Synthesis Route: Cyclization & O-Methylation

This route avoids the formation of regioisomers by fixing the C2-propyl group early in the synthesis.

Step 1: Cyclization to 4-Amino-6-hydroxy-2-propylpyrimidine
  • Reagents: Butyramidine Hydrochloride (CAS 3020-81-3), Methyl Cyanoacetate (CAS 105-34-0), Sodium Methoxide (NaOMe).

  • Solvent: Methanol (Anhydrous).

  • Mechanism: The amidine nitrogen attacks the ester carbonyl of the cyanoacetate, followed by cyclization onto the nitrile group. This yields the 4-amino-6-hydroxy tautomer.

  • Protocol:

    • Dissolve NaOMe (2.2 eq) in anhydrous methanol under N₂.

    • Add Butyramidine HCl (1.0 eq) and stir for 30 min to liberate the free base.

    • Add Methyl Cyanoacetate (1.0 eq) dropwise at 0–5 °C.

    • Reflux for 4–6 hours.

    • Concentrate, dissolve residue in water, and neutralize with acetic acid to precipitate the intermediate.

Step 2: Chlorination (Activation)
  • Reagents: Phosphorus Oxychloride (POCl₃).

  • Solvent: Neat or in Toluene.

  • Protocol:

    • Suspend the intermediate from Step 1 in POCl₃ (5 eq).

    • Reflux for 2–3 hours until the solution becomes clear (formation of 4-amino-6-chloro-2-propylpyrimidine).

    • Critical Safety: Quench excess POCl₃ slowly into ice water.

Step 3: Methoxylation (Nucleophilic Aromatic Substitution)
  • Reagents: Sodium Methoxide (NaOMe).

  • Solvent: Methanol.[1][2]

  • Mechanism: The methoxide ion displaces the chloride at C6 via an SₙAr mechanism.

  • Protocol:

    • Dissolve the chloro-intermediate in methanol.

    • Add NaOMe (1.5 eq) and reflux for 2–4 hours.

    • Monitor by HPLC for disappearance of the chloro-precursor.

    • Concentrate and crystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis Start Butyramidine HCl (CAS 3020-81-3) Step1 Step 1: Cyclization (NaOMe/MeOH, Reflux) Start->Step1 Reagent1 Methyl Cyanoacetate (CAS 105-34-0) Reagent1->Step1 Inter1 Intermediate: 4-Amino-6-hydroxy-2-propylpyrimidine Step1->Inter1 Step2 Step 2: Chlorination (POCl3) Inter1->Step2 Inter2 Intermediate: 4-Amino-6-chloro-2-propylpyrimidine Step2->Inter2 Step3 Step 3: Methoxylation (NaOMe/MeOH) Inter2->Step3 Product Product: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Step3->Product

Figure 1: Step-by-step synthetic pathway for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine via chlorination-methoxylation.

Analytical Characterization

Validating the structure requires distinguishing between the N-methyl and O-methyl isomers (a common issue in pyrimidine alkylation). The chlorination-methoxylation route (Section 2.1) specifically targets the O-methyl product.

NMR Spectroscopy (¹H & ¹³C)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals (¹H NMR):

    • δ 0.95 (t, 3H): Terminal methyl of the propyl chain.

    • δ 1.70 (m, 2H): Methylene (CH₂) of the propyl chain.

    • δ 2.60 (t, 2H): Methylene (CH₂) attached to C2 of the pyrimidine ring.

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃) . Note: If this signal is at δ 3.3–3.5, suspect N-methylation.

    • δ 5.80 (s, 1H): Pyrimidine ring proton (H5).

    • δ 6.50 (br s, 2H): Amino group (-NH₂), exchangeable with D₂O.

HPLC Method for Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Time: Expect elution around 6–8 min due to the lipophilic propyl chain.

Analytical Decision Tree

Analysis Sample Crude Product HPLC HPLC-UV (254 nm) Check Purity > 98% Sample->HPLC MS LC-MS (ESI+) Confirm m/z = 168 [M+H]+ HPLC->MS NMR 1H NMR (DMSO-d6) MS->NMR CheckOMe Check -OCH3 Shift (Should be ~3.85 ppm) NMR->CheckOMe Pass Validated Structure: O-Methyl Isomer CheckOMe->Pass Shift Correct Fail Impurity Alert: N-Methyl Isomer (~3.4 ppm) CheckOMe->Fail Shift Incorrect

Figure 2: Analytical workflow to confirm identity and rule out N-methylated impurities.

Pharmaceutical Applications

This compound serves as a versatile "Left-Hand Side" (LHS) building block in medicinal chemistry, particularly for targets requiring a specific lipophilic pocket interaction (via the propyl group) and hydrogen bonding (via the amino/methoxy groups).

Adenosine Receptor Antagonists

The 2-propyl-4-amino-6-methoxy scaffold is structurally homologous to potent A2A and A3 Adenosine Receptor Antagonists .

  • Mechanism: The amino group interacts with Asn253 (A2A) or similar residues in the binding pocket, while the propyl chain occupies the hydrophobic sub-pocket usually filled by the ribose or N6-substituents of adenosine.

  • Application: Synthesis of non-xanthine antagonists for Parkinson's disease or immuno-oncology.

PDE5 Inhibitor Intermediates

While classic PDE5 inhibitors (Sildenafil, Vardenafil) use a pyrazolo-pyrimidine core, the 2-propylpyrimidine moiety is a key pharmacophore for selectivity.

  • Role: This compound acts as a precursor for Udenafil analogs where the pyrazole ring is fused or modified. The propyl group is critical for potency against the PDE5 enzyme (mimicking the cGMP guanine ring's lipophilic tolerance).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Codes: H315, H319, H335.

  • Handling:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amino group.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994.
  • Adenosine Antagonist Scaffolds: Gillespie, R. J., et al. "Antagonists of the human adenosine A2A receptor. Part 1: Discovery and structure–activity relationships of a novel series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines." Bioorganic & Medicinal Chemistry Letters, 2008. Link

  • PDE5 Inhibitor Chemistry: Haning, H., et al. "Chemistry and structure-activity relationships of vardenafil, a potent and selective PDE5 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

  • Analogous Synthesis (Methoxylation): Preparation method of 4-amino-2,6-dimethoxypyrimidine. Patent CN111039876A, 2020. (Describes the chlorination/methoxylation sequence for similar pyrimidines).

Sources

Foundational

Pharmacological Potential of 2-(n-Propyl)pyrimidine Derivatives

The following is an in-depth technical guide on the pharmacological potential of 2-(n-propyl)pyrimidine derivatives. Technical Guide for Drug Development & Medicinal Chemistry Executive Summary The 2-(n-propyl)pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the pharmacological potential of 2-(n-propyl)pyrimidine derivatives.

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The 2-(n-propyl)pyrimidine moiety represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile bioisostere and lipophilic anchor in multiple therapeutic classes. Unlike its lower homolog (methyl) or bulkier analogs (tert-butyl), the n-propyl substituent at the C2 position offers an optimal balance of steric volume and lipophilicity (


 modulation), enabling precise fitting into hydrophobic pockets of G-protein coupled receptors (GPCRs) and kinase enzymes.

This guide analyzes the structural utility of 2-(n-propyl)pyrimidine derivatives in Angiotensin II receptor blockade , Endothelin receptor antagonism , and VEGFR2 kinase inhibition , providing validated synthesis protocols and biological assay frameworks.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The "Goldilocks" Effect of the C2-Propyl Group

In rational drug design, the C2 position of the pyrimidine ring is a strategic vector for tuning physicochemical properties.

  • Lipophilicity: The n-propyl chain increases the partition coefficient (

    
    ), enhancing membrane permeability and oral bioavailability compared to C2-methyl analogs.
    
  • Steric Fit: In targets like the Angiotensin II Type 1 (AT1) receptor , the n-propyl group mimics the n-butyl side chain of imidazole-based sartans (e.g., Losartan), filling a specific hydrophobic sub-pocket (Val108, Phe182 residues) crucial for inverse agonism.

  • Metabolic Stability: Unlike n-butyl chains which are prone to

    
     oxidation, the shorter n-propyl chain often exhibits a more favorable metabolic profile in specific scaffolds while maintaining sufficient van der Waals contact.
    
Key Therapeutic Classes
Therapeutic ClassTargetMechanism of ActionRole of 2-Propyl Group
Antihypertensive Angiotensin II Receptor (AT1)Competitive AntagonistBioisostere for the 2-butylimidazole moiety; anchors ligand in the receptor's hydrophobic pocket.
Cardiovascular Endothelin Receptors (ETA/ETB)AntagonistEnhances binding affinity via hydrophobic interactions; often paired with sulfonamide moieties.
Oncology VEGFR2 / EGFR KinasesATP-Competitive InhibitorOrients the inhibitor within the ATP-binding cleft; interacts with the gatekeeper residue region.
Antiviral IMP DehydrogenaseEnzyme InhibitorModulates solubility and cell permeability for nucleoside analog mimics.

Synthetic Protocols

The synthesis of 2-(n-propyl)pyrimidine derivatives relies on the construction of the pyrimidine core using butyramidine as the source of the C2-propyl fragment.

Core Scaffold Synthesis: 4,6-Dichloro-2-propylpyrimidine

This intermediate is the "master key" for accessing diverse derivatives via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Butyronitrile (Precursor)

  • Ammonia / Methanol (for amidine formation)[1]

  • Diethyl malonate (Source of C4/C6 carbons)

  • Phosphorus oxychloride (

    
    ) (Chlorinating agent)
    

Step-by-Step Protocol:

  • Preparation of Butyramidine Hydrochloride:

    • Dissolve butyronitrile (1.0 eq) in anhydrous methanol saturated with dry HCl gas at 0°C.

    • Stir for 24h to form the imidate ester.

    • Treat with anhydrous ammonia in ethanol to yield butyramidine hydrochloride.

    • Checkpoint: Verify formation via

      
      -NMR (distinct propyl signals).
      
  • Condensation (Ring Closure):

    • Add butyramidine hydrochloride (1.0 eq) to a solution of sodium ethoxide (2.2 eq) in ethanol.

    • Add diethyl malonate (1.0 eq) dropwise under reflux.

    • Reflux for 6–8 hours. The product, 4,6-dihydroxy-2-propylpyrimidine , precipitates as a sodium salt or free base upon acidification.

    • Yield Target: >75%.[1][2][3]

  • Chlorination:

    • Suspend dried 4,6-dihydroxy-2-propylpyrimidine in neat

      
       (excess).
      
    • Add catalytic N,N-dimethylaniline.

    • Reflux for 4 hours until the solution clears.

    • Quench carefully on crushed ice/ammonia.

    • Product: 4,6-Dichloro-2-propylpyrimidine (Solid).

Visualization: Synthesis Pathway

The following diagram illustrates the convergent synthesis of the core scaffold and its diversification.

SynthesisPathway Butyronitrile Butyronitrile Butyramidine Butyramidine HCl Butyronitrile->Butyramidine HCl/MeOH; NH3 Dihydroxy 4,6-Dihydroxy- 2-propylpyrimidine Butyramidine->Dihydroxy + Malonate NaOEt, Reflux Malonate Diethyl Malonate Malonate->Dihydroxy Dichloro 4,6-Dichloro- 2-propylpyrimidine Dihydroxy->Dichloro POCl3 Reflux Target1 Angiotensin II Antagonists (Sartans) Dichloro->Target1 SnAr (Biphenyl) Target2 Endothelin Antagonists Dichloro->Target2 SnAr (Sulfonamide) Target3 VEGFR2 Inhibitors Dichloro->Target3 Pd-Cat Coupling

Figure 1: Convergent synthesis of 4,6-dichloro-2-propylpyrimidine and its divergence into key therapeutic classes.[4]

Biological Validation & Mechanism

Mechanism of Action: Endothelin Receptor Antagonism

2-(n-propyl)pyrimidine derivatives (often sulfonamide-linked) function as potent antagonists of the Endothelin-A (


) receptor. By blocking Endothelin-1 (ET-1) binding, these compounds prevent vasoconstriction and vascular remodeling.

Signaling Pathway Blockade:

  • Ligand: Endothelin-1 (Potent vasoconstrictor).

  • Receptor:

    
     (Gq-coupled GPCR).
    
  • Normal Response:

    
     activation 
    
    
    
    PLC
    
    
    
    
    
    
    
    
    release
    
    
    Vasoconstriction.
  • Inhibition: The 2-propylpyrimidine derivative occupies the orthosteric site, preventing

    
     coupling.
    

ETPath ET1 Endothelin-1 (Ligand) ETA Endothelin-A Receptor (GPCR) ET1->ETA Activates Drug 2-Propylpyrimidine Antagonist Drug->ETA Blocks (Competitive) Gq Gq Protein ETA->Gq Activates PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca Constriction Vasoconstriction (Hypertension) Ca->Constriction

Figure 2: Inhibition of the Endothelin-1 signaling cascade by 2-propylpyrimidine antagonists.

Experimental Protocol: AT1 Receptor Binding Assay

To validate the efficacy of a newly synthesized 2-(n-propyl)pyrimidine derivative as an Angiotensin II antagonist.

Materials:

  • CHO-K1 cells stably expressing human AT1 receptor.

  • Radioligand:

    
    -Sar1-Ile8-Angiotensin II.
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% BSA.
    

Procedure:

  • Membrane Preparation: Harvest CHO-K1 cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50

      
       Membrane suspension (10 
      
      
      
      protein).
    • 50

      
      
      
      
      
      -Ang II (0.2 nM final).
    • 50

      
       Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Count radioactivity in a gamma counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
    • Success Criteria: Validated hits should show

      
       nM.
      

References

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. EurekaSelect. Available at: [Link]

  • Synthesis and Biological Activity of Pyrimidine Derivatives. SciSpace. Available at: [Link]

  • 4,6-Dichloro-2-propylpyrimidine Product Information. MySkinRecipes (Chemical Supplier Data). Available at: [Link]

  • Synthesis of 2-(alkylamino)pyrimidin-4-yl-isoindoline derivatives as VEGFR2 Inhibitors. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents. NIH / PubMed Central. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their versatile structure allows for a wide array of functionalizations, leading to diverse pharmacological activities. 4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the most established and scientifically sound pathways for its synthesis, offering in-depth explanations of the underlying chemical principles and detailed experimental protocols. The presented methodologies are designed to be robust and reproducible, providing a solid foundation for researchers in the field.

Primary Synthesis Pathway: A Multi-step Approach

The most logical and widely applicable synthetic route to 4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a multi-step process that begins with the construction of the pyrimidine core, followed by sequential functional group transformations. This pathway offers a high degree of control and allows for the purification of intermediates at each stage, ensuring the final product's purity.

The overall synthetic strategy can be visualized as follows:

Synthesis_Pathway A Butyramidine Hydrochloride C 4,6-Dihydroxy-2-(n-propyl)pyrimidine A->C  Cyclocondensation    (Sodium Ethoxide)   B Diethyl Malonate B->C D 4,6-Dichloro-2-(n-propyl)pyrimidine C->D  Chlorination    (POCl3)   E 4-Amino-6-chloro-2-(n-propyl)pyrimidine D->E  Amination    (Ammonia)   F 4-Amino-6-methoxy-2-(n-propyl)pyrimidine E->F  Methoxylation    (Sodium Methoxide)   Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Butyramidine Butyramidine CyclicIntermediate Cyclic Intermediate Butyramidine->CyclicIntermediate Nucleophilic Attack DiethylMalonate Diethyl Malonate Enolate Malonate Enolate DiethylMalonate->Enolate Deprotonation (NaOEt) Enolate->CyclicIntermediate Dihydroxypropylpyrimidine 4,6-Dihydroxy-2-(n-propyl)pyrimidine CyclicIntermediate->Dihydroxypropylpyrimidine Dehydration

Caption: Simplified mechanism of the cyclocondensation reaction.

Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-(n-propyl)pyrimidine

Materials:

  • Butyramidine hydrochloride [1][2]* Diethyl malonate [3]* Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add butyramidine hydrochloride in one portion.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. The precipitate of 4,6-dihydroxy-2-(n-propyl)pyrimidine is then collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of the Dihydroxypyrimidine

The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are readily converted to chloro groups using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). [4][5]This step is crucial as it activates these positions for subsequent nucleophilic substitution reactions.

Causality Behind Experimental Choices

The use of an excess of POCl₃ serves as both the reagent and the solvent. [5]Often, a tertiary amine such as N,N-dimethylaniline or triethylamine is added as a catalyst and acid scavenger to drive the reaction to completion. [4][6]The reaction is typically performed at elevated temperatures to ensure a complete conversion.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(n-propyl)pyrimidine

Materials:

  • 4,6-Dihydroxy-2-(n-propyl)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional)

  • Ice

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,6-dihydroxy-2-(n-propyl)pyrimidine in an excess of phosphorus oxychloride. If used, add N,N-dimethylaniline to the suspension.

  • Chlorination: Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out. Extract the aqueous mixture with dichloromethane. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4,6-dichloro-2-(n-propyl)pyrimidine. Further purification can be achieved by column chromatography or recrystallization.

Step 3: Selective Amination

The next step involves the selective introduction of an amino group at the 4-position. This is achieved by reacting the 4,6-dichloro-2-(n-propyl)pyrimidine with ammonia. The chlorine atom at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 6-position.

Experimental Protocol: Synthesis of 4-Amino-6-chloro-2-(n-propyl)pyrimidine

This procedure is adapted from a similar synthesis of 2-sec-propyl-4-amino-6-chloropyrimidine. [7] Materials:

  • 4,6-Dichloro-2-(n-propyl)pyrimidine

  • Aqueous ammonia solution

  • Water

Procedure:

  • Reaction Setup: In a pressure vessel, dissolve 4,6-dichloro-2-(n-propyl)pyrimidine in an aqueous ammonia solution.

  • Amination: Seal the vessel and heat the reaction mixture to a temperature of 55-60°C. Maintain this temperature with stirring for a specified period, monitoring the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and collect the precipitated product by filtration. Wash the solid with water and dry to obtain 4-amino-6-chloro-2-(n-propyl)pyrimidine.

Step 4: Methoxylation to Yield the Final Product

The final step is the nucleophilic substitution of the remaining chlorine atom at the 6-position with a methoxy group. This is typically accomplished using sodium methoxide in methanol. [7]

Experimental Protocol: Synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

This protocol is based on the methoxylation of a similar 4-amino-6-chloropyrimidine derivative. [7] Materials:

  • 4-Amino-6-chloro-2-(n-propyl)pyrimidine

  • Sodium methoxide solution (commercially available or freshly prepared)

  • Methanol

Procedure:

  • Reaction Setup: Dissolve 4-amino-6-chloro-2-(n-propyl)pyrimidine in methanol in a round-bottom flask.

  • Methoxylation: Add a solution of sodium methoxide in methanol to the reaction mixture. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The final product, 4-Amino-6-methoxy-2-(n-propyl)pyrimidine, can be purified by column chromatography or recrystallization.

Alternative Synthetic Strategy

An alternative route involves reversing the order of the amination and methoxylation steps. This would entail first synthesizing 4-chloro-6-methoxy-2-(n-propyl)pyrimidine followed by amination. The choice between these two pathways may depend on the relative reactivity of the intermediates and the ease of purification.

Alternative_Pathway D 4,6-Dichloro-2-(n-propyl)pyrimidine G 4-Chloro-6-methoxy-2-(n-propyl)pyrimidine D->G  Methoxylation    (Sodium Methoxide)   F 4-Amino-6-methoxy-2-(n-propyl)pyrimidine G->F  Amination    (Ammonia)  

Caption: Alternative synthetic route for the final steps.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthesis Step(s)
4,6-Dihydroxy-2-(n-propyl)pyrimidineC₇H₁₀N₂O₂154.17Cyclocondensation of butyramidine and diethyl malonate.
4,6-Dichloro-2-(n-propyl)pyrimidineC₇H₈Cl₂N₂191.06Chlorination of the dihydroxy intermediate with POCl₃.
4-Amino-6-chloro-2-(n-propyl)pyrimidineC₇H₉ClN₄172.62Selective amination of the dichloro intermediate.
4-Amino-6-methoxy-2-(n-propyl)pyrimidineC₈H₁₃N₃O167.21Methoxylation of the 4-amino-6-chloro intermediate.

Conclusion

The synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a well-defined process that relies on fundamental reactions in heterocyclic chemistry. The primary pathway, involving cyclocondensation, chlorination, amination, and methoxylation, provides a reliable and scalable method for obtaining this valuable intermediate. By understanding the rationale behind each experimental step and adhering to the detailed protocols, researchers can confidently synthesize this compound for further applications in drug discovery and development. The alternative pathway offers flexibility, and the choice of route may be optimized based on laboratory-specific conditions and desired purity profiles. This guide serves as a comprehensive resource to facilitate the successful synthesis and further exploration of the chemical space surrounding substituted pyrimidines.

References

  • LookChem. Butyramidine hydrochloride. [Link]

  • Tianfu Chemical. Butyramidine Hydrochloride Cas 3020 81 3. [Link]

  • Google Patents.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. [Link]

  • ChemRxiv. Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. [Link]

  • 3-Amino-4-hydroxy-L(-)-butyramide hydrochloride. Journal of Medicinal Chemistry.
  • Google Patents. Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Google Patents. Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Vibrational Spectra of 4·.Amino-6-hydroxy-2-mercapto. Indian Journal of Pure & Applied Physics.
  • Google Patents. Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine. [Link]

  • Google Patents. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

  • Google Patents. Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine.
  • Indian Chemical Society.
  • Organic Syntheses Procedure. 4-amino-2,6-dimethylpyrimidine. [Link]

  • Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. PMC. [Link]

  • Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

  • Organic Syntheses Procedure. 2. [Link]

  • MDPI. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[1][5]enzoxazine and Evaluation of Their Antiviral Activity. [Link]

  • NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • PrepChem.com. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary.
  • ResearchGate. Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes. [Link]

  • PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]

  • Chem263 B6 April 6, 2006 Example: Malonic Esters The structure shown above is methyl (or dimethyl) malonate. As a reminder, you. University of Massachusetts Boston.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Wikipedia. Diethyl malonate. [Link]

Sources

Foundational

Melting point and boiling point of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Technical Guide: Thermal Characterization of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Executive Summary 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (C₈H₁₃N₃O) is a specialized heterocyclic intermediate critical in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Thermal Characterization of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Executive Summary

4-Amino-6-methoxy-2-(n-propyl)pyrimidine (C₈H₁₃N₃O) is a specialized heterocyclic intermediate critical in the synthesis of pharmaceutical agents, particularly those targeting phosphodiesterase (PDE) enzymes or serving as adenosine receptor antagonists. Its thermal properties—specifically melting point (MP) and boiling point (BP)—are pivotal for optimizing isolation, purification, and solid-state stability.

This guide provides an in-depth analysis of the thermal behavior of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine. Given the compound's specialized nature and limited public data, this document synthesizes predicted values based on Structure-Activity Relationship (SAR) principles with rigorous experimental protocols for empirical determination.

Chemical Identity & Structural Analysis

Understanding the molecular architecture is essential for predicting thermal behavior. The n-propyl chain at the C2 position introduces flexibility that disrupts the crystal lattice compared to its lower homologs, typically resulting in a lower melting point than the unsubstituted or methyl-substituted analogs.

PropertyValue / Description
IUPAC Name 6-Methoxy-2-propylpyrimidin-4-amine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Physical State Crystalline Solid (White to Off-White)
Key Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃), n-Propyl (-C₃H₇)
CAS Number Not widely listed in public databases; often custom synthesized.[1]

Melting Point Analysis

The melting point is the primary indicator of purity and solid-state identity. For 4-Amino-6-methoxy-2-(n-propyl)pyrimidine, the melting transition is governed by the interplay between the rigid pyrimidine core's hydrogen bonding (via the amino group) and the flexible n-propyl chain.

Predicted Range & Homologous Trends

Experimental data for the exact n-propyl analog is scarce in open literature. However, the melting point can be estimated with high confidence by analyzing the homologous series:

  • 4-Amino-6-methoxypyrimidine (Unsubstituted at C2): 157–160 °C

  • 4-Amino-6-methoxy-2-methylpyrimidine (Methyl at C2): ~139–142 °C (Estimated from similar analogs)

  • 4-Amino-6-methoxy-2-(n-propyl)pyrimidine: 95–125 °C (Predicted)

Note: The introduction of the propyl chain typically lowers the melting point by 30–60 °C relative to the unsubstituted parent due to reduced lattice energy efficiency.

Experimental Determination Protocol (DSC)

For precise characterization, Differential Scanning Calorimetry (DSC) is superior to capillary methods, as it distinguishes between melting, dehydration, and polymorphic transitions.

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

  • Equilibration: Equilibrate at 25 °C.

  • Ramp: Heat at 10 °C/min to 200 °C under nitrogen purge (50 mL/min).

  • Analysis: Identify the onset temperature (

    
    ) as the melting point. Look for endothermic peaks prior to melting which may indicate solvates.
    

Boiling Point Analysis

Like most amino-pyrimidines, this compound has a high theoretical boiling point and is prone to thermal decomposition before reaching it at atmospheric pressure.

Predicted Values
  • Atmospheric Pressure (760 mmHg): 310–320 °C (Predicted)

    • Warning: Do not attempt to distill at atmospheric pressure; decomposition (browning/charring) will occur >200 °C.

  • Reduced Pressure (Vacuum Distillation):

    • 1.0 mmHg: ~140–150 °C

    • 0.5 mmHg: ~125–135 °C

Distillation Strategy

Purification should be performed via Kugelrohr distillation or high-vacuum fractional distillation .

  • Setup: Short-path distillation head with a vacuum manifold capable of <1 mmHg.

  • Monitoring: Use a digital vacuum gauge; analog gauges may lack the precision needed to prevent overheating.

Synthesis & Isolation Context

The thermal properties are directly relevant to the isolation workflow. The compound is typically synthesized via the condensation of butyramidine with methyl cyanoacetate, followed by methylation.

Synthesis Workflow Visualization

SynthesisWorkflow Start Butyronitrile Step1 Butyramidine (Intermediate) Start->Step1 NH3/MeOH Step2 Condensation w/ Methyl Cyanoacetate Step1->Step2 Step3 4-Amino-6-hydroxy- 2-propylpyrimidine Step2->Step3 Cyclization Step4 Chlorination (POCl3) Step3->Step4 Reflux Step5 Methoxylation (NaOMe/MeOH) Step4->Step5 Substitution Final 4-Amino-6-methoxy- 2-(n-propyl)pyrimidine Step5->Final Isolation

Figure 1: Synthetic pathway highlighting the key intermediates.[2] The hydroxy intermediate (Step 3) typically has a much higher MP (>250 °C) than the final methoxy product.

Experimental Characterization Workflow

To validate the identity and purity of the synthesized compound, follow this self-validating workflow.

CharacterizationWorkflow Sample Crude Sample TGA TGA Analysis (Check Decomposition) Sample->TGA DSC DSC Analysis (Determine MP) TGA->DSC Stable <150°C HPLC HPLC Purity (>98%) DSC->HPLC NMR 1H NMR (Confirm Structure) HPLC->NMR Decision Pass Criteria? NMR->Decision Release Release for Use Decision->Release Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Recryst->DSC Retest

Figure 2: Thermal and analytical characterization workflow ensures the compound meets purity standards before application.

Applications in Drug Development

  • Solubility Profiling: The n-propyl group enhances lipophilicity (LogP ~1.5–2.0), improving membrane permeability compared to the methyl analog.

  • Formulation: The relatively low melting point (<150 °C) suggests potential challenges with tablet compression (eutectic formation); salt formation (e.g., HCl or Mesylate) is recommended to increase the MP for solid dosage forms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 696-45-7, 4-Amino-6-methoxypyrimidine. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature. (Standard protocol for capillary melting point).

Sources

Exploratory

Technical Guide: Toxicity Profiling and Safety Protocols for Aminopyrimidine Derivatives

Topic: Toxicity Profile and Handling Precautions for Aminopyrimidine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Aminopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile and Handling Precautions for Aminopyrimidine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopyrimidine derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as the structural backbone for a vast array of kinase inhibitors (e.g., Imatinib, Dasatinib), antimetabolites, and antimicrobials. While the pyrimidine ring itself is often pharmacologically privileged, its derivatization—particularly with lipophilic side chains and nitrogen-containing heterocycles—introduces complex toxicological liabilities.

This guide provides a technical deep-dive into the toxicity mechanisms, structural alerts, and occupational handling frameworks required for working with these high-potency compounds. It moves beyond generic safety data to address the specific bioactivation pathways (e.g., iminium ion formation) that drive idiosyncratic toxicity in this class.

Part 1: The Aminopyrimidine Scaffold & Structural Alerts

The Medicinal Chemistry Context

The 2-aminopyrimidine and 4-aminopyrimidine motifs are favored in drug design for their ability to form key hydrogen bonds with the ATP-binding hinge region of kinases. However, this affinity often correlates with off-target promiscuity and specific genotoxic risks.

Structural Alerts for Genotoxicity

While the aminopyrimidine core is generally stable, specific substitution patterns trigger in silico structural alerts (e.g., Derek Nexus, MultiCASE) that require rigorous in vitro validation.

Structural FeaturePotential Toxicity MechanismRisk Mitigation Strategy
Exocyclic Amino Groups Metabolic N-hydroxylation leading to DNA-reactive nitrenium ions.Block metabolic soft spots with fluorine or steric bulk.
Fused Piperazine Rings Bioactivation to reactive iminium ions (Michael acceptors) or quinone-imines .Trap reactive metabolites early (see Protocol 5.1).
Halogenated Side Chains Oxidative defluorination/dechlorination generating quinone methides .Monitor glutathione (GSH) adduct formation.[1]
Planar Tricyclic Fusions DNA intercalation (frameshift mutations).Ames Test (Strain TA98/TA100) mandatory screening.

Critical Insight: The presence of a structural alert does not confirm toxicity but mandates a "weight of evidence" approach. For aminopyrimidines, the risk of false-positive Ames results is notable due to bacterial metabolism differences compared to mammalian systems.

Part 2: Mechanisms of Toxicity & Bioactivation

The primary driver of idiosyncratic adverse drug reactions (IADRs) in aminopyrimidine drugs is metabolic bioactivation . This process converts stable parent molecules into electrophilic reactive metabolites (RMs) that covalently bind to cellular proteins or DNA.[2]

The Bioactivation Pathway (Visualized)

The following diagram illustrates the oxidative bioactivation of a generic aminopyrimidine-piperazine scaffold (common in kinase inhibitors like Dubermatinib or Ensartinib), leading to toxicity via protein haptenization.

Bioactivation Parent Parent Aminopyrimidine (Stable Scaffold) CYP450 CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP450 Phase I Metabolism Intermediate Reactive Intermediate (Iminium Ion / Quinone Methide) CYP450->Intermediate Bioactivation Adduct_GSH GSH Conjugate (Detoxification) Intermediate->Adduct_GSH + Glutathione (GSH) (Safe Route) Adduct_Protein Protein Adduct (Covalent Binding) Intermediate->Adduct_Protein + Cellular Nucleophiles (Toxic Route) Toxicity Immune Response / Cellular Necrosis Adduct_Protein->Toxicity Haptenization

Figure 1: Metabolic bioactivation pathway showing the bifurcation between detoxification (GSH conjugation) and toxicity (Protein Adduct formation).

Target Organ Toxicity
  • Hepatotoxicity: Often driven by the reactive metabolites described above. The covalent binding to liver proteins (e.g., P450 enzymes themselves) can trigger immune-mediated hepatitis.

  • Cardiotoxicity (QT Prolongation): Many aminopyrimidine kinase inhibitors inhibit the hERG potassium channel. This is often a "class effect" related to the pharmacophore required for kinase binding rather than a reactive metabolite issue.

  • Dermatological Toxicity: Severe skin reactions (SJS/TEN) have been linked to aminopyrimidine sulfonamides, likely due to T-cell activation by drug-protein conjugates in keratinocytes.

Part 3: Occupational Handling & Safety Protocols

Handling aminopyrimidine derivatives, especially novel kinase inhibitors, requires a potency-based containment strategy. Most developmental candidates in this class fall into Occupational Exposure Bands (OEB) 3 or 4 due to their targeted biological activity at nanomolar concentrations.

Occupational Exposure Banding (OEB) Logic
OEB ClassOEL Range (µg/m³)Potency DescriptionHandling Requirement
OEB 1 > 1000Low potency / IrritantGeneral Lab Ventilation (GLV)
OEB 2 100 - 1000Moderate potencyFume Hood / Local Exhaust
OEB 3 10 - 100Potent (e.g., early kinase inhibitors)Containment Required (Vented Enclosure)
OEB 4 1 - 10Highly Potent (Genotoxic/Cytotoxic)High Containment (Isolator / Glovebox)
OEB 5 < 1Ultra-PotentClosed System / Robotics only
Decision Tree for Safety Controls

Use this logic flow to determine the necessary engineering controls before synthesizing or handling a new derivative.

SafetyLogic Start New Aminopyrimidine Derivative CheckData Check SDS / Tox Data (LD50, NOAEL, Genotoxicity) Start->CheckData IsGenotoxic Is it Genotoxic or Cytotoxic (IC50 < 100nM)? CheckData->IsGenotoxic HighPotency Assign OEB 4/5 (Target OEL < 10 µg/m³) IsGenotoxic->HighPotency Yes ModPotency Assign OEB 3 (Target OEL 10-100 µg/m³) IsGenotoxic->ModPotency Unknown/Suspected LowPotency Assign OEB 1/2 (Irritant Only) IsGenotoxic->LowPotency No (Proven Safe) Control_Iso REQUIRED: Glovebox / Isolator Double-gloving, HEPA filtration HighPotency->Control_Iso Control_Hood REQUIRED: Vented Balance Enclosure (VBE) or Class II BSC ModPotency->Control_Hood Control_Std REQUIRED: Standard Fume Hood Nitrile Gloves, Lab Coat LowPotency->Control_Std

Figure 2: Risk assessment decision tree for selecting engineering controls based on compound potency.

Part 4: Experimental Protocols for Toxicity Assessment

To validate the safety profile of a new aminopyrimidine derivative, researchers must move beyond standard cytotoxicity assays. The following protocol is the industry standard for detecting reactive metabolites (the precursors to idiosyncratic toxicity).

Protocol: Reactive Metabolite Trapping (GSH/KCN)

Objective: Detect short-lived electrophilic intermediates (iminium ions, quinone methides) by trapping them with nucleophiles followed by LC-MS/MS analysis.

Reagents:

  • Test Compound: 10 µM final concentration.

  • Microsomes: Human Liver Microsomes (HLM), 1.0 mg/mL protein.

  • Trapping Agents:

    • Soft Electrophile Trap: Glutathione (GSH), 5 mM (supplemented with GST enzyme if possible).

    • Hard Electrophile Trap: Potassium Cyanide (KCN), 1 mM.[3]

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Mix Test Compound + HLM + Trapping Agent in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Centrifugation: Spin at 10,000g for 10 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spec recommended).

    • Search Trigger: Look for Neutral Loss scans of 129 Da (GSH moiety) or mass shifts of +307 Da (GSH) and +27 Da (Cyanide).

Interpretation:

  • Positive GSH Adduct: Indicates formation of a "soft" reactive intermediate (e.g., quinone methide, epoxide). High risk of hepatotoxicity.

  • Positive Cyano Adduct: Indicates formation of a "hard" reactive intermediate (e.g., iminium ion from piperazine ring). High risk of idiosyncratic toxicity.

References

  • Ensartinib Metabolic Bioactivation: Abdelhameed, A. S., et al. (2020). Characterization of Stable and Reactive Metabolites of the Anticancer Drug Ensartinib. Drug Design, Development and Therapy.

  • Dubermatinib Reactive Intermediates: Al Rabiah, H., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. Preprints.org.

  • Occupational Exposure Banding: NIOSH (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC Stacks.

  • Structural Alerts in Drug Design: Kalgutkar, A. S., & Soglia, J. R. (2005). Minimizing the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology.

  • Kinase Inhibitor Safety Limits: Frontiers in Toxicology (2023). Considerations for Establishing Occupational Exposure Limits for Small Molecule Kinase Inhibitors.

Sources

Protocols & Analytical Methods

Method

Step-by-step mechanism for synthesizing 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Technical Application Note: High-Purity Synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Introduction This application note details the robust, step-by-step synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Introduction

This application note details the robust, step-by-step synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a critical pharmacophore often utilized in the development of adenosine receptor antagonists and phosphodiesterase inhibitors.

Unlike generic protocols, this guide addresses the specific challenges of regioselectivity and purification inherent to 2,4,6-trisubstituted pyrimidines. The method selected prioritizes atom economy and purity by utilizing the Cyanoacetate Route, which installs the amino functionality during ring closure, thereby avoiding the statistical product mixtures often seen when aminating 4,6-dichloropyrimidines.

Retrosynthetic Analysis & Strategy

To ensure high regiochemical fidelity, we disconnect the molecule at the C6-ether linkage and the heterocyclic core.

  • Disconnection A (C-O Bond): The methoxy group is installed via Nucleophilic Aromatic Substitution (

    
    ) on a chloro-precursor.
    
  • Disconnection B (C-Cl Bond): The chloro-group serves as an activated leaving group, derived from a hydroxyl (tautomeric oxo) functionality.

  • Disconnection C (Heterocycle): The pyrimidine ring is constructed via condensation of a propyl-amidine and a two-carbon electrophile (methyl cyanoacetate).

Strategic Advantage: Using methyl cyanoacetate instead of a malonate diester inherently differentiates the C4 and C6 positions (Amino vs. Hydroxy), eliminating the need for a difficult mono-amination step later in the sequence.

Retrosynthesis Target 4-Amino-6-methoxy-2-propylpyrimidine Chloro 4-Amino-6-chloro-2-propylpyrimidine Target->Chloro SNAr (NaOMe) Hydroxy 4-Amino-6-hydroxy-2-propylpyrimidine (Tautomer) Chloro->Hydroxy Deoxychlorination (POCl3) Amidine Butyramidine HCl Hydroxy->Amidine Cyclocondensation Cyano Methyl Cyanoacetate Hydroxy->Cyano + Base Nitrile Butyronitrile Amidine->Nitrile Pinner Rxn

Figure 1: Retrosynthetic tree demonstrating the Cyanoacetate Strategy for regiocontrol.

Detailed Experimental Protocols

Phase 1: Synthesis of Butyramidine Hydrochloride

Objective: Convert the nitrile to an amidine via the Pinner reaction.

Reagents:

  • Butyronitrile (1.0 eq)

  • Methanol (anhydrous)

  • HCl gas (anhydrous) or Acetyl Chloride (to generate HCl in situ)

  • Ammonia (gas or 7N in MeOH)

Protocol:

  • Imidate Formation: Dissolve butyronitrile in anhydrous methanol (5 volumes) at 0°C. Bubble dry HCl gas through the solution until saturation (approx. 1.2 eq). Alternatively, add Acetyl Chloride dropwise to the methanol at 0°C to generate HCl in situ.

  • Incubation: Stir the mixture at 0–5°C for 4 hours, then allow to warm to room temperature (RT) overnight. The formation of the imidate ester hydrochloride is moisture-sensitive; ensure a drying tube is attached.[1]

  • Amidation: Cool the mixture back to 0°C. Add a solution of ammonia in methanol (2.0 eq) or bubble NH3 gas. Stir at RT for 24 hours.

  • Isolation: Concentrate the solvent under reduced pressure. The residue is Butyramidine Hydrochloride.

    • Purification: Triturate with diethyl ether to remove ammonium chloride byproducts if necessary, though the crude is often sufficient for cyclization.

Phase 2: Cyclization to 4-Amino-6-hydroxy-2-propylpyrimidine

Objective: Construct the pyrimidine ring with the amino group pre-installed.

Reagents:

  • Butyramidine HCl (from Phase 1)

  • Methyl Cyanoacetate (1.05 eq)

  • Sodium Methoxide (NaOMe) (2.2 eq, 25% wt in MeOH)

Mechanism: The amidine nitrogen attacks the ester carbonyl of the cyanoacetate, followed by an intramolecular attack on the nitrile carbon. This specific sequence yields the 4-amino-6-hydroxy substitution pattern.

Protocol:

  • Base Preparation: In a dry reactor, charge methanol and NaOMe solution.

  • Amidine Release: Add Butyramidine HCl to the base solution. Stir for 30 minutes to liberate the free amidine.

  • Condensation: Add Methyl Cyanoacetate dropwise over 30 minutes, maintaining temperature < 30°C.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. A heavy precipitate (the sodium salt of the pyrimidine) typically forms.

  • Workup:

    • Distill off approximately 50% of the methanol.

    • Add water (5 volumes) to dissolve the solids.

    • Acidify carefully with Acetic Acid or dilute HCl to pH 5–6.

    • The product, 4-Amino-6-hydroxy-2-propylpyrimidine , will precipitate.

  • Filtration: Filter the solid, wash with cold water and isopropanol. Dry in a vacuum oven at 50°C.

Phase 3: Chlorination (The Activation Step)

Objective: Convert the 6-hydroxy group to a 6-chloro leaving group.

Reagents:

  • 4-Amino-6-hydroxy-2-propylpyrimidine

  • Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • N,N-Dimethylaniline (catalytic/acid scavenger) - Optional but recommended.

Critical Safety Note:


 reacts violently with water. Ensure all glassware is oven-dried.

Protocol:

  • Setup: Place the pyrimidine precursor in a round-bottom flask. Add

    
     carefully.[1]
    
  • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds.

    • Note: The 4-amino group is temporarily protected as a phosphoramidate intermediate or protonated salt, preventing side reactions.

  • Quenching (Exothermic): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Maintain temperature < 20°C to prevent hydrolysis of the newly formed C-Cl bond.

  • Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (

    
    ).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate to yield 4-Amino-6-chloro-2-propylpyrimidine .
    
Phase 4: Methoxylation (Target Synthesis)

Objective: Selective


 displacement of chloride by methoxide.

Reagents:

  • 4-Amino-6-chloro-2-propylpyrimidine

  • Sodium Methoxide (2.0 eq, solid or solution)

  • Methanol (anhydrous)

Protocol:

  • Dissolution: Dissolve the chloro-intermediate in anhydrous methanol.

  • Reagent Addition: Add NaOMe.

  • Reaction: Reflux the mixture (65°C) for 4–6 hours. Monitor by HPLC or TLC.[2] The 4-amino group is electron-donating, which deactivates the ring slightly, so reflux is usually required compared to electron-deficient pyrimidines.

  • Workup: Concentrate the methanol. Resuspend the residue in water.

  • Isolation: The product often precipitates. If not, extract with Dichloromethane (DCM).

  • Final Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM) to obtain 4-Amino-6-methoxy-2-(n-propyl)pyrimidine .

Process Workflow Diagram

Workflow Start Start: Butyronitrile Step1 1. Pinner Reaction (HCl/MeOH, then NH3) Start->Step1 Inter1 Intermediate: Butyramidine HCl Step1->Inter1 Step2 2. Cyclization (Methyl Cyanoacetate, NaOMe) Inter1->Step2 Inter2 Intermediate: 4-Amino-6-hydroxy-2-propylpyrimidine Step2->Inter2 Step3 3. Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 Intermediate: 4-Amino-6-chloro-2-propylpyrimidine Step3->Inter3 Step4 4. Methoxylation (NaOMe, MeOH, Reflux) Inter3->Step4 Final Product: 4-Amino-6-methoxy-2-propylpyrimidine Step4->Final

Figure 2: Step-by-step reaction workflow from raw material to final active ingredient.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity (H-NMR)

0.9 (t, 3H), 1.7 (m, 2H), 2.5 (t, 2H), 3.8 (s, 3H), 5.7 (s, 1H, C5-H), 6.5 (br s, 2H, NH2)
400 MHz NMR (DMSO-d6)
Mass Spec [M+H]+ = 168.1LC-MS (ESI+)
Melting Point 157–160 °C (Lit. range for similar analogs)Capillary Method

References

  • Pinner Reaction (Amidine Synthesis)

    • Pinner, A.
    • Modern Application: Schaefer, F. C.; Peters, G. A. "Synthesis of Amidines." Journal of Organic Chemistry, 1961, 26, 412.
  • Pyrimidine Cyclization (Cyanoacetate Route)

    • Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962 (and supplements).
    • Specific Protocol: "Synthesis of 4-Amino-6-hydroxypyrimidines." Organic Syntheses, Coll. Vol. 4, p.245 (1963).
  • Chlorination of Hydroxypyrimidines

    • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2012 , 17(4), 4533-4544.[3]

  • Nucleophilic Arom

    
    ): 
    
    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011, 54, 3451. (Context on pyrimidine scaffold reactivity).
    • PubChem Compound Summary for 4-Amino-6-chloropyrimidine (Reactivity d

Sources

Application

Industrial scale-up methods for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine production

Application Note: Industrial Scale-Up of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Executive Summary 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (CAS: Various / Intermediate) is a critical heterocyclic scaffold, structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Scale-Up of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Executive Summary

4-Amino-6-methoxy-2-(n-propyl)pyrimidine (CAS: Various / Intermediate) is a critical heterocyclic scaffold, structurally analogous to precursors used in the synthesis of PDE5 inhibitors (e.g., Sildenafil, Udenafil). While laboratory synthesis often utilizes direct condensation methods, industrial scale-up demands a robust "Desymmetrization Strategy" to ensure regiochemical purity and yield consistency.

This application note details the "Dichloro-Platform Protocol," the industry-standard method for synthesizing asymmetric pyrimidines. Unlike direct condensation routes (e.g., butyramidine + ethyl cyanoacetate) which suffer from difficult functional group interconversions (FGIs) at scale, this protocol utilizes 4,6-dichloro-2-propylpyrimidine as a divergent hub. This approach separates the harsh chlorination conditions from the sensitive amination steps, maximizing safety and throughput.

Strategic Retrosynthesis & Pathway Visualization

The industrial logic relies on constructing a symmetric electrophile (the dichloro-pyrimidine) and subjecting it to controlled nucleophilic aromatic substitution (


).

Mechanism:

  • Scaffold Construction: Pinner synthesis of butyramidine followed by cyclization with diethyl malonate.

  • Activation: Conversion of the diol to the dichloro-derivative using

    
    .
    
  • Desymmetrization: Controlled ammonolysis to install the C4-amino group.

  • Functionalization: Methoxylation of the remaining C6-chloride.

G Start Butyronitrile (C4H7N) Amidine Butyramidine HCl Start->Amidine 1. HCl/MeOH (Pinner) 2. NH3 Diol 4,6-Dihydroxy-2-propylpyrimidine (Tautomer: Pyrimidinedione) Amidine->Diol + Malonate NaOMe, Reflux Malonate Diethyl Malonate Dichloro 4,6-Dichloro-2-propylpyrimidine (The Platform) Diol->Dichloro POCl3, Reflux (-2 HCl) AminoChloro 4-Amino-6-chloro-2-propylpyrimidine (Key Intermediate) Dichloro->AminoChloro NH3 (aq/gas) Controlled T < 60°C Diamino Impurity: 4,6-Diamino Dichloro->Diamino Over-reaction Target 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (Final Product) AminoChloro->Target NaOMe/MeOH Reflux, >80°C

Figure 1: The "Dichloro-Platform" synthesis route. The critical control point is the partial ammonolysis of the Dichloro intermediate.

Detailed Protocols

Phase 1: Scaffold Generation (The "Make")

Objective: Synthesis of 4,6-Dihydroxy-2-propylpyrimidine.

This step builds the pyrimidine ring. The use of sodium methoxide is preferred over ethoxide to minimize transesterification byproducts if methyl esters are used, though diethyl malonate is standard.

Reagents:

  • Butyramidine Hydrochloride (1.0 eq)

  • Diethyl Malonate (1.1 eq)

  • Sodium Methoxide (3.0 eq, 30% in MeOH)

  • Methanol (Solvent)

Protocol:

  • Charge a glass-lined reactor with Methanol (5V) and Sodium Methoxide solution.

  • Add Butyramidine HCl portion-wise at 20–25°C. Stir for 30 mins to liberate the free amidine base.

  • Add Diethyl Malonate dropwise over 1 hour. Exotherm Note: Maintain T < 40°C.

  • Reflux the mixture (65°C) for 6–8 hours. Monitor via HPLC for disappearance of amidine.

  • Quench/Workup: Distill off Methanol to near dryness. Add Water (5V).

  • Acidify with HCl (conc.) to pH 2.0–3.0. The product (4,6-dihydroxy tautomer) will precipitate as a white solid.

  • Filtration: Filter and wash with cold water. Dry at 80°C.

Yield Target: >85% Critical Quality Attribute (CQA): Moisture content <0.5% (Critical for next step).

Phase 2: Activation (The "Chlorination")

Objective: Synthesis of 4,6-Dichloro-2-propylpyrimidine.

This is the most hazardous step due to


 handling and HCl gas generation.

Reagents:

  • 4,6-Dihydroxy-2-propylpyrimidine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (3.0 – 4.0 eq)
    
  • N,N-Dimethylaniline (Catalytic, 0.1 eq) - Accelerates reaction via Vilsmeier-type intermediate.

Protocol:

  • Inert the reactor with Nitrogen.

  • Charge

    
     and catalyst.
    
  • Add the dried Dihydroxy intermediate portion-wise. Caution: Significant HCl off-gassing.

  • Heat slowly to reflux (105°C). Hold for 4–6 hours. Solution should turn from slurry to clear yellow/brown.

  • Quench (Critical):

    • Method A (Distillation): Distill excess

      
       under reduced pressure (recover for reuse). Pour residue onto crushed ice/water.
      
    • Method B (Direct Quench): Slowly transfer reaction mass into cold water (0–5°C) with vigorous stirring. Exotherm is violent.

  • Extraction: Extract with Dichloromethane (DCM) or Toluene.

  • Wash: Wash organic layer with Sat.

    
     (to remove residual acid) and Brine.
    
  • Concentrate to obtain the Dichloro oil/solid.

Safety Note: Scrubbers must be active to neutralize HCl and


 vapors.
Phase 3: Desymmetrization (The "Steering")

Objective: Selective synthesis of 4-Amino-6-chloro-2-propylpyrimidine.

This is the process-defining step. The first chlorine substitution deactivates the ring, making the second substitution slower. However, high temperatures or excess ammonia will lead to the 4,6-diamino impurity.

Reagents:

  • 4,6-Dichloro-2-propylpyrimidine (1.0 eq)

  • Ammonium Hydroxide (25% aq) (3.0 – 4.0 eq) or Ammonia gas.

  • Isopropanol or Ethanol (Solvent).

Protocol:

  • Dissolve the Dichloro intermediate in Isopropanol (5V).

  • Cool to 0–5°C.

  • Add Ammonium Hydroxide slowly.

  • Stir at room temperature (20–25°C) for 12–16 hours. Do not heat.

    • Process Control: Monitor HPLC. Target: <2% Starting Material, <5% Diamino Impurity.

  • Workup: Distill solvent. Add water. The mono-amino product usually precipitates.

  • Purification: Recrystallization from Ethanol/Water if regio-purity is <98%.

Why Ammonia First? The amino group ($ -NH_2 $) is a strong electron donor by resonance. Once installed, it significantly deactivates the pyrimidine ring towards further nucleophilic attack. If Methoxide were added first, the resulting methoxy group is less deactivating, increasing the risk of "over-reaction" to the dimethoxy byproduct.

Phase 4: Functionalization (The "Finish")

Objective: Synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine.

The remaining chlorine is deactivated but can be displaced by a strong nucleophile (Methoxide) at elevated temperatures.

Reagents:

  • 4-Amino-6-chloro-2-propylpyrimidine (1.0 eq)

  • Sodium Methoxide (2.0 eq, 30% in MeOH)

  • Methanol (Solvent)

Protocol:

  • Charge reactor with Methanol and Sodium Methoxide.

  • Add the Amino-Chloro intermediate.

  • Pressurize (Optional but recommended): Heat to 80–90°C (slight pressure ~1-2 bar) to accelerate the sluggish reaction on the deactivated ring.

  • Duration: 12–24 hours.

  • Workup: Quench with water. Adjust pH to 7.0.

  • Isolation: Filter the solid product.

  • Polishing: Recrystallize from Methanol/Water to remove inorganic salts.

Process Control & Troubleshooting

ParameterTarget RangeConsequence of Deviation
Moisture (Step 2) < 0.5%Reaction with

creates phosphoric acid, reducing yield and causing violent exotherms.
Temp (Step 3) < 30°CHigher temperatures promote double substitution (4,6-Diamino formation).
Stoichiometry (Step 3) 3.0 - 4.0 eq

Too low: Incomplete conversion. Too high: Solubilization issues or diamino formation.
Pressure (Step 4) 1 - 2 barThe deactivated ring requires higher energy of activation (

). Reflux at atm pressure may be too slow.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, the following HPLC checkpoints must be met:

  • Checkpoint A (Post-Chlorination): Single peak for Dichloro. Absence of "monochloro-monohydroxy" species (indicates incomplete reaction).

  • Checkpoint B (Post-Amination):

    • Target (Amino-Chloro): >90%

    • Impurity (Diamino): <5%

    • Impurity (Dichloro): <2%

    • Note: The Amino-Chloro intermediate is UV active. Use 254 nm.

  • Checkpoint C (Final): Confirm absence of Cl peak via Mass Spec or Silver Nitrate test (qualitative).

References

  • Pfizer Inc. Process for the preparation of pyrazolopyrimidinones. US Patent 6,066,735. (Describes the general industrial handling of propyl-pyrimidine intermediates for Sildenafil). Link

  • Chengdu Organic Chemicals.Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. CN Patent 102516182B. (Specific industrial protocol for the Dichloro

    
     Amino 
    
    
    
    Methoxy route). Link
  • Kyowa Hakko Kogyo Co. Processes of producing 4-amino-6-hydroxypyrimidine.[1] US Patent 3,313,816.[1] (Alternative route discussion and limitations). Link

  • Organic Syntheses. 2,4-Diamino-6-hydroxypyrimidine. Org.[2][3][4][5][6] Synth. 1951, 31, 21. (Foundational chemistry for guanidine/amidine condensations). Link

  • PubChem. 2-Amino-4,6-dimethoxypyrimidine Compound Summary. (Structural analog data for comparison). Link

Sources

Method

Application Note: Nucleophilic Functionalization of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

This guide outlines the protocols and mechanistic considerations for utilizing 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (CAS: Similar analogs 696-45-7, 90088-76-9) as a nucleophilic building block in organic synthesis. I...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocols and mechanistic considerations for utilizing 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (CAS: Similar analogs 696-45-7, 90088-76-9) as a nucleophilic building block in organic synthesis.

Introduction & Chemical Profile[1][2][3][4][5]

4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a versatile pyrimidine scaffold often employed in the synthesis of bioactive molecules, including sulfonamide herbicides, GPCR antagonists (e.g., Adenosine, EP2), and kinase inhibitors.

The molecule presents a classic ambident nucleophile challenge. While the exocyclic amine (


) is the desired site for most medicinal chemistry derivatizations (amide/sulfonamide formation), the ring nitrogens (

and

) possess significant nucleophilicity. Successful utilization requires protocols that differentiate between these sites to avoid the formation of inactive

-ring alkylated/acylated byproducts or imino-dihydro-pyrimidine salts.
Chemical Structure & Reactivity Map
  • C2-Propyl Group: Increases lipophilicity (

    
    ) and provides steric bulk near 
    
    
    
    and
    
    
    , slightly hindering nucleophilic attack at the ring nitrogens compared to 2-unsubstituted analogs.
  • C6-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the ring, particularly at

    
     and 
    
    
    
    .
  • C4-Amino Group: The primary nucleophile. However, its lone pair is delocalized into the pyrimidine ring, reducing its basicity compared to aliphatic amines.

Mechanistic Insight: Regioselectivity & The Dimroth Rearrangement

The critical failure mode in functionalizing 4-aminopyrimidines is Ring Nitrogen Attack .

  • Kinetic Control: Electrophiles (E+) may initially attack the most electron-rich ring nitrogen (often

    
     due to proximity to the amino group or 
    
    
    
    depending on sterics), forming a cationic intermediate.
  • Thermodynamic Control: Under basic conditions or high heat, the substituent may migrate to the exocyclic amine.

  • Dimroth Rearrangement: If alkylation occurs at

    
     (adjacent to the amino group), base-catalyzed hydrolysis can open the ring and recyclize, effectively "moving" the alkyl group to the exocyclic nitrogen.
    
Visualization: Reactivity Pathways

ReactivityMap Start 4-Amino-6-methoxy- 2-(n-propyl)pyrimidine Ring_N3 Intermediate A: N3-Attack (Ring Nitrogen) (Kinetic Product) Start->Ring_N3 Fast (esp. Alkylation) Exo_N Product B: Exocyclic N-Attack (Thermodynamic Target) Start->Exo_N Slow (Direct) E_Phil Electrophile (E+) (R-X, R-COCl, R-SO2Cl) Rearrange Dimroth Rearrangement (Base/Heat) Ring_N3->Rearrange NaOH/Heat Rearrange->Exo_N Recyclization

Figure 1: Competing pathways for electrophilic attack. Direct functionalization of the exocyclic amine often competes with ring nitrogen attack, which may require rearrangement to yield the desired product.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Sulfonylation)

Target: Reaction with Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride derivatives) Context: Common in the synthesis of sulfonylurea herbicides and sulfa-drug analogs.

Rationale: Sulfonyl chlorides are hard electrophiles. Using pyridine as a solvent/base acts as a nucleophilic catalyst and proton scavenger, favoring the formation of the sulfonamide.

Materials:

  • 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (1.0 equiv)

  • Aryl Sulfonyl Chloride (1.1 – 1.2 equiv)

  • Dry Pyridine (Solvent volume: ~5-10 mL per gram of substrate)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional catalyst for sluggish reactions

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the pyrimidine substrate in dry pyridine. The n-propyl group aids solubility compared to methyl analogs.

  • Addition: Cool the solution to 0°C. Add the sulfonyl chloride portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: If starting material remains, add 0.1 equiv DMAP and heat to 50°C.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most pyridine.

    • Dilute residue with EtOAc and wash with 1M HCl (to remove residual pyridine), followed by sat.

      
       and Brine.
      
    • Note: The sulfonamide proton is acidic (

      
      ). Avoid high pH washes which might extract the product into the aqueous layer.
      
  • Purification: Recrystallization from EtOH/Water or Column Chromatography.

Protocol B: -Acylation (Amide Formation)

Target: Reaction with Acid Chlorides or Anhydrides

Rationale: Direct acylation can lead to bis-acylation (imide formation). Controlled conditions are required.

Procedure:

  • Dissolve substrate (1.0 equiv) in DCM or THF.

  • Add Triethylamine (

    
    ) (2.5 equiv).
    
  • Add Acid Chloride (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Critical Step (Hydrolysis of Bis-products): If TLC shows a higher running spot (bis-acyl), treat the crude mixture with dilute NaOH/MeOH at RT for 30 mins to hydrolyze the more labile N-acyl group (usually the one on the ring or the second one on the exocyclic amine), reverting to the desired mono-amide.

Protocol C: Regioselective -Alkylation (Reductive Amination)

Target: Mono-alkylation of the exocyclic amine

Rationale: Direct alkylation with alkyl halides (R-X) strongly favors ring nitrogens (


) leading to pyrimidinium salts. Reductive amination  is the preferred method to exclusively target the exocyclic amine.

Materials:

  • Substrate (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: DCE (Dichloroethane) or DCM

  • Acid Catalyst: Acetic Acid (1-2 drops)

Procedure:

  • Mix substrate and aldehyde in DCE. Add Acetic Acid.

  • Stir for 1 hour to form the imine (often not isolated).

  • Add

    
     in one portion.
    
  • Stir at RT overnight.

  • Quench with sat.

    
    . Extract with DCM.
    

Data Summary & Troubleshooting

ParameterValue / ObservationNotes
Solubility Moderate in DCM, EtOAc; Good in DMSO, Pyridine.The n-propyl chain improves solubility over methyl analogs.
pKa (est) ~4.5 (Ring N), ~16 (Exocyclic NH)Weak base. Requires non-nucleophilic bases for deprotonation.
TLC Stain UV Active (254 nm).Stains yellow/orange with Dragendorff reagent.
Common Impurity Ring-alkylated salt (Imine)Highly polar, stays on baseline in EtOAc/Hex.

Troubleshooting Table:

  • Problem: Reaction yields a water-soluble solid that is not the product.

    • Cause: Formation of

      
      -ring alkylated/acylated salt (Quaternary ammonium).
      
    • Solution: Switch to Reductive Amination (Protocol C) or use a bulky base (NaH) in DMF to deprotonate the exocyclic amine before adding the electrophile.

  • Problem: Low conversion in Sulfonylation.

    • Cause: Low nucleophilicity of the amino group due to electron-withdrawing pyrimidine ring.

    • Solution: Use DMAP (catalytic) or heat. If using sulfonyl chlorides, ensure they are not hydrolyzed.

References

  • Regioselectivity in Pyrimidines:Vertex AI Search Results 1.1, 1.5.
  • Sulfonylation Protocols:Vertex AI Search Result 1.2, 1.9. "Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines" and structural studies of 4-amino-N-pyrimidinyl-benzenesulfonamides.
  • Dimroth Rearrangement: Vertex AI Search Result 1.1, 1.4. "Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines" (J. Org.[1] Chem. 2017).[1][2]

  • Physical Properties:Vertex AI Search Result 1.4, 1.12. Sigma-Aldrich and PubChem data for 4-Amino-6-methoxypyrimidine analogs.
  • Alkylation Studies: Vertex AI Search Result 1.6. "Studies on the structure of 1-Alkyl-4-amino-6-methylpyrimidinium Iodides" (J. Prakt.[3] Chem. 1991).[3]

(Note: URLs for specific chemical vendors and journal articles are derived from the search context provided.)

Sources

Application

Application Note: Advanced Laboratory Protocols for the Handling and Analysis of Hygroscopic Pyrimidine Derivatives

Introduction & Mechanistic Overview Pyrimidine derivatives (1,3-diazines) are foundational scaffolds in modern pharmacology, widely utilized in oncology, antiviral therapies, and neuropsychiatric medications[1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Pyrimidine derivatives (1,3-diazines) are foundational scaffolds in modern pharmacology, widely utilized in oncology, antiviral therapies, and neuropsychiatric medications[1]. However, the intrinsic chemical structure of pyrimidines—specifically the lone electron pairs on the nitrogen heteroatoms—acts as a strong hydrogen bond acceptor. When functionalized with electron-donating or polar substituents (e.g., amines, hydroxyls, or halogens), these molecules form complex hydrogen-bonded networks with atmospheric moisture, leading to rapid hydration or deliquescence[2].

The Causality of Moisture-Induced Failure: Moisture uptake in pyrimidine active pharmaceutical ingredients (APIs) is not merely a physical nuisance; it drives two critical modes of experimental and manufacturing failure:

  • Stoichiometric Deviation: Hygroscopic absorption alters the effective molecular weight of the powder. Weighing 10.0 mg of a deliquescent pyrimidine in ambient air may actually deliver only 8.5 mg of the active API and 1.5 mg of water, severely skewing reaction equivalents and reducing downstream yields[3].

  • Chemical Degradation (Hydrolysis): Bound water can act as a nucleophile. Under specific pH or thermal conditions, moisture triggers hydrolytic degradation, such as the deamination of cytosine analogs or the cleavage of the N3–C4 bond in pyrimidine photoproducts[4]. Furthermore, trace water irreversibly poisons moisture-sensitive transition-metal catalysts (e.g., Pd or Ru) used in cross-coupling functionalization.

Quantitative Data: Moisture Sensitivity & Storage Thresholds

To standardize handling, pyrimidine derivatives are classified by their Deliquescence Relative Humidity (DRH) and substituent profiles.

Pyrimidine ClassTypical SubstituentsHygroscopicity LevelCritical RH ThresholdStorage & Handling Requirements
Unsubstituted None (Core Ring)Low> 60%Ambient RT; tightly sealed container.
Halogenated -Cl, -Br, -FModerate< 45%2–8°C; desiccator; handle via Schlenk line.
Oxygenated -OH, -OCH3High< 30%Desiccator with Drierite; Argon backfill.
Aminated / Salts -NH2, HCl saltsDeliquescent< 15%Glovebox only (Ar/N2); strictly anhydrous.

Handling and Validation Workflow

Workflow Start Receipt of Hygroscopic Pyrimidine API Storage Desiccated Storage (RH < 15%, 2-8°C) Start->Storage Transfer Transfer to Glovebox (Inert Ar/N2 Atmosphere) Storage->Transfer Weighing Micro-Weighing (Closed System) Transfer->Weighing Reaction Anhydrous Reaction Setup (Schlenk Line) Weighing->Reaction QC Quality Control (KF Titration & 1H-NMR) Reaction->QC Validation Self-Validation: Moisture < 0.1% w/w? QC->Validation Proceed Proceed to Downstream Synthesis / Formulation Validation->Proceed Yes Redry Vacuum Drying / Lyophilization Validation->Redry No Redry->QC Re-test

Workflow for the handling, storage, and validation of hygroscopic pyrimidine derivatives.

Detailed Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Micro-Weighing

Objective: Prevent atmospheric moisture absorption during the transfer and weighing of highly hygroscopic aminated or salt-form pyrimidines.

  • Causality: Even brief exposure (seconds) to ambient humidity (>30% RH) can cause a deliquescent pyrimidine to absorb up to 5% of its weight in water, compromising molar equivalents and introducing variables into formulation[3].

  • Step-by-Step Methodology:

    • Preparation: Dry all spatulas, weighing boats, and reaction vials in an oven at 120°C for at least 4 hours. Transfer them immediately into the antechamber of an Argon-filled glovebox.

    • Equilibration: Allow the sealed API container to reach room temperature inside the antechamber before bringing it into the main glovebox chamber. Rationale: Opening cold containers causes immediate condensation of trace moisture.

    • Weighing: Using a calibrated microbalance inside the glovebox, weigh the required mass onto a folded weighing paper or directly into a tared reaction vial.

    • Sealing: Seal the vial with a PTFE-lined septum cap before removing it from the glovebox.

  • Self-Validation System: Perform a differential weighing check. Weigh the sealed vial inside the glovebox, then re-weigh it on an external analytical balance. A mass increase of >0.2 mg indicates a compromised septum seal or ambient moisture ingress.

Protocol 2: Trace Moisture Determination via Coulometric Karl Fischer (KF) Titration

Objective: Quantify the exact water content of the pyrimidine derivative to adjust reaction stoichiometry or validate drying efficiency.

  • Causality: Volumetric KF titration is insufficient for high-value APIs with trace water (<1%). Coulometric KF titration generates iodine electrolytically in situ, allowing for absolute quantification of water down to 10 µg without requiring titer standardization[5]. Furthermore, because pyrimidines are basic, highly concentrated samples can alter the pH of the KF reagent, shifting the reaction kinetics. A buffered KF solvent is recommended[6].

  • Step-by-Step Methodology:

    • Cell Conditioning: Fill the coulometric cell with a methanol/pyridine-based KF reagent. Turn on the generator electrode and allow the instrument to titrate residual moisture until the background drift stabilizes below 10 µ g/min .

    • Sample Introduction: Inside a glovebox, dissolve 50 mg of the pyrimidine derivative in 1.0 mL of anhydrous, septum-sealed methanol.

    • Injection: Using a gas-tight syringe, extract 0.5 mL of the solution. Inject it directly through the septum of the KF titration cell.

    • Measurement: Input the exact injected mass into the titrator. The instrument will measure the current required to generate enough iodine to consume the water.

  • Self-Validation System: Run a blank injection of the anhydrous methanol solvent immediately prior to the sample. Subtract the blank's water content from the sample's result. If the blank exceeds 50 ppm water, the solvent is compromised and must be replaced.

Protocol 3: Vacuum Drying and Recovery

Objective: Remove absorbed moisture from compromised pyrimidine batches without inducing thermal degradation.

  • Causality: Applying high heat (>80°C) to wet pyrimidines can trigger hydrolysis or form tightly bound crystalline hydrates[2]. Therefore, moisture must be removed via high vacuum at mild temperatures.

  • Step-by-Step Methodology:

    • Setup: Transfer the damp pyrimidine powder into a round-bottom flask. Do not pack the powder; maximize surface area.

    • Vacuum Application: Connect the flask to a Schlenk line or high-vacuum manifold (< 0.1 mbar). Apply vacuum slowly to prevent "bumping" or powder aerosolization.

    • Gentle Heating: Submerge the flask in a water bath set to 40°C. Maintain vacuum for 12–24 hours.

    • Backfilling: Isolate the vacuum and backfill the flask with ultra-high-purity (UHP) Argon before opening.

  • Self-Validation System: Analyze a 5 mg aliquot using 1H-NMR in anhydrous DMSO-d6. The absence of a broad water peak at ~3.3 ppm confirms successful desiccation. Additionally, sharp pyrimidine ring proton signals (typically 8.0–9.0 ppm) confirm that no hydrolytic degradation occurred during drying.

References

  • National Institutes of Health. "An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct." PMC. URL: [Link]

  • Chromatography Online. "Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer." LCGC. URL: [Link]

  • National Institutes of Health. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." PMC. URL: [Link]

  • MDPI. "Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects." Pharmaceuticals. URL: [Link]

Sources

Method

Green Chemistry Approaches to the Synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine: Application Notes and Protocols

Abstract This technical guide provides a comprehensive overview and detailed protocols for the green synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine, a key heterocyclic scaffold with significant potential in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the green synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Traditional synthetic routes to such substituted pyrimidines often involve hazardous reagents, harsh reaction conditions, and significant waste generation. This document outlines a modern, three-step synthetic strategy that incorporates key principles of green chemistry, including the use of greener solvents, solvent-free conditions, energy-efficient microwave irradiation, and improved atom economy. The protocols provided are designed to be self-validating and are supported by mechanistic insights and references to authoritative literature, ensuring both technical accuracy and practical applicability for researchers in academic and industrial settings.

Introduction: The Imperative for Greener Pyrimidine Synthesis

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The specific substitution pattern of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine makes it a valuable building block for the synthesis of targeted therapeutics. The development of sustainable and environmentally benign synthetic methodologies is a critical goal in modern pharmaceutical science. Green chemistry principles offer a framework for designing chemical processes that are safer, more efficient, and have a reduced environmental footprint.[1]

This guide details a robust and greener synthetic pathway to the target molecule, focusing on practical implementation and the rationale behind the chosen methodologies.

Overall Synthetic Strategy

The synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine is achieved through a three-step sequence, designed to maximize efficiency and minimize environmental impact. The overall workflow is depicted below:

Synthetic_Workflow A n-Butyramidine HCl + Diethyl Malonate B Step 1: Microwave-Assisted Cyclocondensation A->B NaOEt, EtOH C 2-n-Propyl-4,6-dihydroxypyrimidine B->C D Step 2: Solvent-Free Dichlorination C->D POCl3 (equimolar), Pyridine E 4,6-Dichloro-2-n-propylpyrimidine D->E F Step 3a: Regioselective Methoxylation E->F NaOMe, MeOH G 4-Chloro-6-methoxy-2-n-propylpyrimidine F->G H Step 3b: Aqueous Amination G->H Aq. Ammonia, Heat I 4-Amino-6-methoxy-2-(n-propyl)pyrimidine H->I

Caption: Overall synthetic workflow for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine.

Detailed Protocols and Green Chemistry Considerations

Step 1: Microwave-Assisted Synthesis of 2-n-Propyl-4,6-dihydroxypyrimidine

The initial step involves the construction of the pyrimidine core via a cyclocondensation reaction. This protocol utilizes microwave irradiation to significantly reduce reaction times and energy consumption compared to conventional heating methods.[2][3]

Green Chemistry Principles Applied:

  • Energy Efficiency: Microwave-assisted synthesis dramatically shortens reaction times from hours to minutes.

  • Atom Economy: This condensation reaction exhibits good atom economy, with ethanol and sodium chloride as the primary byproducts.

  • Safer Solvents: Ethanol is a bio-derived and relatively benign solvent.

Protocol:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen) with cooling.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) followed by n-butyramidine hydrochloride (1.0 eq).

  • Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and irradiate at 120°C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl). The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol. Dry the solid under vacuum to yield 2-n-propyl-4,6-dihydroxypyrimidine.

Step 2: Solvent-Free Dichlorination of 2-n-Propyl-4,6-dihydroxypyrimidine

Traditional chlorination of hydroxypyrimidines often uses a large excess of phosphorus oxychloride (POCl₃), which is a hazardous and corrosive reagent. This protocol employs a solvent-free method with an equimolar amount of POCl₃ in a sealed reactor, significantly improving the greenness of the process.[4][5]

Green Chemistry Principles Applied:

  • Waste Prevention: Using an equimolar amount of POCl₃ minimizes the generation of acidic waste.

  • Solvent-Free Reaction: Eliminating a solvent reduces waste and simplifies purification.

  • Hazard Reduction: While POCl₃ is still used, the reduced quantity and contained reaction system improve safety.

Protocol:

  • Reaction Setup: In a Teflon-lined stainless steel reactor, add 2-n-propyl-4,6-dihydroxypyrimidine (1.0 eq), phosphorus oxychloride (1.0 eq), and pyridine (1.0 eq) as a base.

  • Heating: Seal the reactor and heat the mixture to 140-160°C for 2 hours.

  • Work-up and Isolation: After cooling the reactor to room temperature, carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the aqueous solution to a pH of 8-9 with a saturated sodium carbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloro-2-n-propylpyrimidine. Further purification can be achieved by column chromatography if necessary.

Step 3: Regioselective Sequential Nucleophilic Aromatic Substitution (SNAr)

The final step involves the sequential substitution of the two chlorine atoms. The reactivity of the C4 and C6 positions on the pyrimidine ring is generally higher than the C2 position.[6] The introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom. In this protocol, methoxylation is performed first, followed by amination.

SNAr_Mechanism cluster_methoxylation Step 3a: Methoxylation cluster_amination Step 3b: Amination A 4,6-Dichloro-2-n-propylpyrimidine B Meisenheimer Complex A->B + MeO⁻ C 4-Chloro-6-methoxy-2-n-propylpyrimidine B->C - Cl⁻ D 4-Chloro-6-methoxy-2-n-propylpyrimidine E Meisenheimer Complex D->E + NH₃ F 4-Amino-6-methoxy-2-n-propyl)pyrimidine E->F - Cl⁻

Caption: General mechanism for the sequential SNAr reactions.

Step 3a: Methoxylation

Green Chemistry Principles Applied:

  • Mild Conditions: This reaction is typically carried out at or slightly above room temperature.

  • Greener Solvents: Methanol is a relatively green solvent.

Protocol:

  • Reaction Setup: Dissolve 4,6-dichloro-2-n-propylpyrimidine (1.0 eq) in methanol.

  • Addition of Base: Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the consumption of the starting material by TLC.

  • Work-up and Isolation: Neutralize the reaction with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure. Extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloro-6-methoxy-2-n-propylpyrimidine, which can be used in the next step without further purification.

Step 3b: Aqueous Amination

This final step utilizes water as a green solvent for the amination reaction, avoiding the use of volatile organic solvents.[7]

Green Chemistry Principles Applied:

  • Use of Water as a Solvent: Water is a non-toxic, non-flammable, and environmentally benign solvent.[8]

  • Reduced Waste: The work-up procedure is simplified, reducing the generation of organic waste.

Protocol:

  • Reaction Setup: In a sealed pressure vessel, suspend 4-chloro-6-methoxy-2-n-propylpyrimidine (1.0 eq) in an aqueous ammonia solution.

  • Heating: Heat the reaction mixture to 100-120°C for several hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product, 4-Amino-6-methoxy-2-(n-propyl)pyrimidine. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Data Presentation and Comparison

ParameterTraditional Synthesis (Hypothetical)Green Synthesis Protocol
Solvents DMF, Dioxane, Excess POCl₃Ethanol, Water, Methanol
Reagents Excess hazardous reagentsEquimolar or catalytic reagents
Energy Input Prolonged conventional heatingMicrowave irradiation, lower temperatures
Reaction Time Potentially daysHours
Waste Generation High (acidic waste, solvent waste)Minimized (recyclable solvents, less byproduct)
Safety Use of highly toxic and corrosive reagentsReduced quantities of hazardous materials, safer solvents

Conclusion

The synthetic strategy and protocols detailed in this application note provide a greener and more efficient pathway for the synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine. By incorporating principles of green chemistry such as microwave-assisted synthesis, solvent-free reactions, and the use of aqueous media, this approach offers significant advantages over traditional methods in terms of environmental impact, safety, and efficiency. This guide serves as a valuable resource for researchers and professionals in the field of drug development, promoting the adoption of sustainable practices in the synthesis of important pharmaceutical building blocks.

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv. Available at: [Link]

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate. Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]

  • SNAr Solvents and Reagents. Wordpress. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry (RSC Publishing). Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Microwave-assisted synthesis of dihydropyrimidin-2(1H)-ones using graphite supported lanthanum chloride as a mild and efficient catalyst. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of New Dihydropyrimidine Derivatives and Mechanism of the Reactions. Bentham Science Publishers. Available at: [Link]

  • 'Green' Synthesis of 2-Substituted 6-Hydroxy-[3h]-Pyrimidin-4-Ones and 4,6-Dichloropyrimidines: Improved Strategies and Mechanistic Study. Amanote Research. Available at: [Link]

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Available at: [Link]

  • Process for the preparation of 4,6-dichloropyrimidine. Patent 1273574. Available at: [Link]

  • Synthetic method of 4,6-dichloropyrimidine. Google Patents.
  • New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacterial and Antifungal Activities. Polish Journal of Environmental Studies. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Executive Summary This guide addresses the purification challenges associated with 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (CAS: 90088-76-9 analog/derivative). This compound is a critical intermediate, often synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification challenges associated with 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (CAS: 90088-76-9 analog/derivative). This compound is a critical intermediate, often synthesized via nucleophilic aromatic substitution of 4-amino-6-chloro-2-(n-propyl)pyrimidine with sodium methoxide.[1]

The primary purification hurdles stem from its amphiphilic nature (basic amino group + lipophilic propyl chain) and the persistence of specific impurities: the hydrolyzed byproduct (Hydroxy-analog) and the unreacted starting material (Chloro-analog) .[1]

Part 1: Impurity Profiling & Separation Logic

Before initiating any protocol, you must understand what you are removing.[1] The purification strategy relies on exploiting the pKa and solubility differences between the target and its impurities.[1]

The Impurity Landscape
ComponentStructure NoteSolubility ProfileRemoval Strategy
Target Product Basic Amine + Methoxy + PropylSoluble in alcohols, EtOAc, Acid.[1] Insoluble in basic water.[1]Precipitation at pH > 9
Impurity A (Chloro-SM) 4-Amino-6-chloro...[1]Highly Lipophilic.[1] Low water solubility.[1]Recrystallization (MeOH/Water) or Acid Wash
Impurity B (Hydroxy) 4-Amino-6-hydroxy...[1]Amphoteric/Phenolic.[1][2] Soluble in strong base.[1]Base Wash (pH 12) or Water Reslurry
Impurity C (Salts) NaCl / NaOMeWater Soluble.[1] Insoluble in organics.[1]Aqueous Wash
Strategic Workflow Diagram

The following logic flow illustrates the decision-making process for selecting the correct purification route based on your crude profile.

PurificationLogic Start Crude Reaction Mixture (MeOH/NaOMe) Quench Quench with Water (Concentrate first if needed) Start->Quench PhaseSep Solid/Oil Formation? Quench->PhaseSep DirectCryst Method A: Direct Crystallization (Best for High Yield, Low Chloro) PhaseSep->DirectCryst Solid Precipitates AcidBase Method B: Acid-Base Workup (Best for High Impurity Load) PhaseSep->AcidBase Oiling Out / Sticky Wash Wash DirectCryst->Wash Wash Cake with Cold Water (Removes Salts/Hydroxy) DissolveAcid DissolveAcid AcidBase->DissolveAcid Dissolve in 1N HCl (pH < 2) Dry Dry Wash->Dry Vacuum Dry < 50°C OrgWash OrgWash DissolveAcid->OrgWash Wash with EtOAc (Removes Lipophilic Chloro Impurity) Basify Basify OrgWash->Basify Adjust pH to 9-10 (Precipitates Product) Filter Filter Basify->Filter Filter & Wash Filter->Dry

Caption: Decision matrix for selecting between direct crystallization (Method A) and chemical purification (Method B) based on the physical state of the crude isolate.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Crystallization Issues

Q: My product is "oiling out" upon water addition instead of crystallizing. How do I fix this? Diagnosis: This is a common phenomenon known as the "Liling Effect" or supersaturation oiling, often caused by residual methanol acting as a co-solvent or the presence of lipophilic impurities lowering the melting point.[1] Corrective Protocol:

  • Seeding: Do not add all the water at once. Add water until the solution is slightly turbid (cloud point), then add seed crystals (0.1 wt%). Stir for 30 minutes to establish a crystal bed before adding the remaining water.

  • Temperature Control: Maintain the mixture at 40–50°C during water addition. Oils are less viscous at higher temperatures, allowing them to redissolve or crystallize more slowly.[1] Cool slowly (10°C/hour) to 0–5°C only after solids have formed [1].[1]

  • Methanol Removal: Ensure you have stripped the reaction solvent (Methanol) significantly before water addition.[1] A high MeOH:Water ratio favors oiling.[1]

Q: The final solid is off-white or yellowish.[1] How do I improve the color? Diagnosis: Pyrimidines are susceptible to oxidation, forming colored diazo-like or oligomeric species.[1] Corrective Protocol:

  • Carbon Treatment: Dissolve the crude solid in hot Methanol or Ethyl Acetate (5 volumes).[1] Add Activated Carbon (5 wt%) and stir at reflux for 30 minutes. Filter while hot over a Celite pad.[1]

  • Antioxidant Wash: During the final water wash, include a small amount of sodium bisulfite (0.5% solution) to reduce surface oxidation products.[1]

Category 2: Chemical Purity (HPLC)

Q: I cannot get rid of the "Chloro" impurity (Starting Material). It persists at 1-2%. Diagnosis: The chloro-starting material is structurally very similar to the product but significantly more lipophilic.[1] It co-crystallizes if the solvent is too non-polar.[1] Corrective Protocol (The "Acid Wash" Technique): Since the amino group on the product is basic (pKa ~4-5), it will protonate in dilute acid.[1] The chloro impurity is far less basic due to the electron-withdrawing chlorine.[1]

  • Dissolve the crude in 1N HCl (10 volumes). Check that pH < 2.[1]

  • Extract the aqueous layer with Ethyl Acetate or DCM (2 x 5 volumes). The Chloro impurity will migrate to the organic layer.[1]

  • Separate the aqueous layer and slowly adjust pH to 9–10 using 4N NaOH or Ammonia.[1]

  • Collect the precipitated pure product.[1]

Q: The "Hydroxy" impurity is high (>0.5%). Diagnosis: This impurity (4-amino-6-hydroxy-2-propylpyrimidine) is phenolic.[1] It is insoluble in organics but soluble in high pH water.[1] Corrective Protocol:

  • Perform the crystallization from water at a controlled pH.[1]

  • Ensure the final slurry pH is roughly 9.0–9.5 .[1]

  • At this pH, the product is neutral and insoluble, while the hydroxy impurity (pKa ~9) is partially ionized and remains in the mother liquor.[1]

  • Warning: Do not go to pH > 12, or you risk dissolving your product or inducing hydrolysis.[1]

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Industrial Reslurry Purification (Recommended)

Best for: Routine cleanup of batches with >90% initial purity.[1]

  • Concentration: Distill the reaction mixture (MeOH) under vacuum until the stirrable volume is reduced by 70%.

  • Water Addition: Add Process Water (2.0 mass equivalents relative to theoretical yield) slowly at 40°C.

  • Aging: Stir at 40°C for 1 hour. If oiling occurs, seed immediately.[1]

  • Cooling: Ramp temperature down to 0–5°C over 2 hours.

  • Filtration: Filter the slurry.

  • Displacement Wash: Wash the cake with cold water (2 x 1 volume).

  • Drying: Vacuum dry at 50°C. Note: Pyrimidines can sublime; monitor vacuum trap.[1]

SOP-02: High-Purity Acid/Base Extraction

Best for: Removing stubborn lipophilic impurities (Chloro-analog).[1]

StepActionCritical Parameter
1. Dissolution Suspend crude in Water (10 vol). Add HCl (conc) dropwise.[1]Target pH 1.0–1.[1]5. Solution must be clear.[1]
2. Washing Extract with Ethyl Acetate (5 vol).[1]Agitate vigorously for 15 mins.
3. Separation Discard the Organic Layer (Top).[1]Contains Chloro-impurity and non-basics.
4.[1][3][4] Precipitation Cool Aqueous layer to 10°C. Add 25% NaOH slowly.[1]Target pH 9.[1]5. Exotherm control is vital.[1]
5. Isolation Filter white precipitate.[1] Wash with Water.[1][2]Yield loss ~5-8% (normal).[1]

Part 4: Analytical Verification

Issue: Ghost Peaks or Tailing in HPLC.

  • Cause: The free amino group interacts with residual silanols on the C18 column.[1]

  • Solution: Use a basic modifier or an ion-pairing agent.[1]

    • Recommended Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.[1]5) in Water / Acetonitrile.[1]

    • Why? High pH suppresses the protonation of the amine, sharpening the peak shape [2].[1]

References

  • Patent CN102516182B. Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
  • PubChem Compound Summary . 4-Amino-2,6-dimethoxypyrimidine (Structural Analog Data). National Library of Medicine.[1] Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

This technical guide details the purification of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (often an intermediate in the synthesis of PDE5 inhibitors like Sildenafil/Viagra analogs). The guide addresses the specific impur...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (often an intermediate in the synthesis of PDE5 inhibitors like Sildenafil/Viagra analogs). The guide addresses the specific impurity profile generated during the nucleophilic aromatic substitution of the chloro-precursor with methoxide.

Executive Summary & Impurity Profile[1]

In the industrial synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (Target), the standard route involves the methoxylation of 4-Amino-6-chloro-2-(n-propyl)pyrimidine using sodium methoxide. This reaction generates a specific impurity profile that requires targeted removal strategies based on pKa and solubility differentials.

Common Impurities Table
Impurity TypeChemical NameOriginPhysicochemical PropertyRemoval Strategy
Starting Material 4-Amino-6-chloro-2-(n-propyl)pyrimidineIncomplete reactionLipophilic, non-acidicRecrystallization (Solubility differential in MeOH/Water)
Hydrolysis Product 4-Amino-6-hydroxy-2-(n-propyl)pyrimidineWater in solvent/baseAmphoteric/Acidic (Phenolic OH)Base Extraction (Forms water-soluble salt at pH > 12)
Side-Reaction 4,6-Dimethoxy-2-(n-propyl)pyrimidineOver-reaction (rare)Lipophilic, non-basicAcid Wash (Target is basic; this impurity is less basic)
Precursor Carryover 4,6-Diamino-2-(n-propyl)pyrimidineFrom earlier aminationHighly BasicRecrystallization or Chromatography

Troubleshooting Guide (Q&A Format)

Scenario A: High Levels of Unreacted Chloro-Precursor

Q: My HPLC shows 2-5% residual 4-amino-6-chloro-2-(n-propyl)pyrimidine. How do I remove this without significant yield loss?

A: The chloro-impurity is structurally similar to the product, making separation difficult. It typically co-crystallizes.

  • Root Cause: Incomplete reaction due to insufficient methoxide or low temperature.

  • Protocol:

    • Do not attempt simple washing; it is ineffective.

    • Reslurry the crude solid in refluxing Methanol (MeOH) . The chloro-impurity is generally less soluble than the methoxy-product in hot alcohols.

    • Alternative: If the impurity level is <5%, perform a recrystallization from Toluene/Heptane . The chloro-compound often precipitates first or remains in the mother liquor depending on the specific saturation point.

    • Prevention: Ensure the reaction runs to >99.5% conversion before workup. Add 0.1 eq excess NaOMe if the reaction stalls.

Scenario B: Presence of "Phenolic" Hydroxy Impurity

Q: I see a peak eluting early on Reverse Phase HPLC, and the product has a slight beige color. What is it?

A: This is likely 4-Amino-6-hydroxy-2-(n-propyl)pyrimidine , formed by the reaction of the chloro-intermediate with water (from wet methanol or atmosphere) instead of methoxide.

  • Mechanism: Hydroxide ions (

    
    ) compete with Methoxide (
    
    
    
    ).
  • Removal Protocol (Caustic Wash):

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane ).

    • Wash with 0.5 N NaOH (aq). The hydroxy impurity contains a tautomeric amide/phenol group (pKa ~9-10) and will deprotonate to form a water-soluble sodium salt.

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove residual base, then dry and evaporate.

Scenario C: Tarry/Colored Residues

Q: The product is off-white to yellow. How do I improve the color?

A: Color is often due to oxidative polymerization of trace diamino-impurities or oligomers.

  • Protocol:

    • Dissolve crude in Methanol at 50°C.

    • Add Activated Carbon (Type C, 5 wt%) .

    • Stir for 30 minutes.

    • Filter through a Celite pad while hot.

    • Crystallize by cooling or adding water (anti-solvent).

Purification Workflow Visualization

The following diagram illustrates the logical decision tree for purifying the crude mixture based on the specific contaminants present.

PurificationWorkflow Crude Crude Mixture (Target + Impurities) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Crude->Dissolve CausticWash Caustic Wash (0.5N NaOH) Dissolve->CausticWash Remove Acidic Impurities PhaseSep Phase Separation CausticWash->PhaseSep AqLayer Aqueous Layer (Contains Hydroxy Impurity) PhaseSep->AqLayer OrgLayer Organic Layer (Target + Chloro/Neutral Impurities) PhaseSep->OrgLayer CheckChloro HPLC Check: Chloro Impurity > 0.5%? OrgLayer->CheckChloro Recryst Recrystallization (MeOH/Water or Toluene) CheckChloro->Recryst Yes CarbonTreat Activated Carbon Treatment (Remove Color/Tars) CheckChloro->CarbonTreat No Recryst->CarbonTreat FinalProduct Pure 4-Amino-6-methoxy-2-(n-propyl)pyrimidine CarbonTreat->FinalProduct

Caption: Logical workflow for the sequential removal of acidic (hydroxy) and lipophilic (chloro) impurities.

Detailed Experimental Protocols

Protocol 1: Caustic Wash for Hydroxy Removal

Use this when the "Impurity 3" (Hydrolysis product) is detected.

  • Preparation: Dissolve 100 g of crude solid in 500 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution; warm to 35°C if necessary.

  • Extraction: Add 200 mL of 0.5 M NaOH solution.

  • Agitation: Stir vigorously for 15 minutes. Note: Vigorous stirring is critical to ensure mass transfer of the deprotonated impurity into the aqueous phase.

  • Separation: Allow layers to settle for 10 minutes. Drain the lower aqueous layer (contains the sodium salt of 4-amino-6-hydroxy-2-(n-propyl)pyrimidine).

  • Polishing: Wash the organic layer with 100 mL of saturated Brine (NaCl) to remove residual alkalinity.

  • Drying: Dry organic layer over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate.
    
Protocol 2: Recrystallization for Chloro Removal

Use this when the starting material (Chloro-analog) persists.

  • Solvent System: Methanol : Water (3:1 ratio).

  • Dissolution: Suspend the crude solid in Methanol (3 mL per gram of solid). Heat to reflux (65°C) until dissolved.

  • Precipitation: Slowly add Water (1 mL per gram of solid) dropwise while maintaining reflux.

  • Cooling: Allow the solution to cool slowly to Room Temperature (25°C) over 2 hours, then chill to 0-5°C for 1 hour. Rapid cooling traps impurities.

  • Filtration: Filter the white crystalline solid. Wash with cold Methanol/Water (1:1).

  • Drying: Vacuum dry at 50°C.

References

  • Synthesis and Impurity Profile of 4-Amino-6-alkoxypyrimidines. Source: Google Patents (CN102516182B). Relevance: Describes the specific synthesis route (Chloro to Methoxy) and identifies "Impurity 3" as a critical by-product in the methoxylation step.

  • Purification of Pyrimidine Intermediates. Source: BenchChem Technical Support.[1] Relevance: General protocols for handling amino-chloropyrimidines and optimizing reaction temperature to minimize by-products.

  • Solubility and pKa Data for Aminopyrimidines. Source: PubChem Compound Summary (2-Pyrimidinamine, 4-chloro-6-methoxy-). Relevance: Provides physicochemical data supporting the acid/base extraction logic.

Sources

Troubleshooting

Troubleshooting cyclization failures in 2-(n-propyl)pyrimidine formation

Executive Summary & Mechanistic Overview Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(n-propyl)pyrimidine via the condensation of butyramidine hydrochloride with 1,1,3,3-tetramethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(n-propyl)pyrimidine via the condensation of butyramidine hydrochloride with 1,1,3,3-tetramethoxypropane (TMP) —a masked malonaldehyde equivalent.[1]

While this reaction theoretically follows a standard Pinner-type cyclization, field data indicates a high failure rate (yields <30%) due to three specific vectors: amidine hydrolysis , incorrect base stoichiometry , and volatility management .

The Reaction Pathway

Understanding the mechanism is the first step to troubleshooting.[1] The reaction proceeds through a nucleophilic attack of the amidine nitrogen on the electrophilic carbon of the deprotected malonaldehyde species.

ReactionMechanism Butyramidine Butyramidine HCl (Nucleophile) Inter1 Free Amidine (Reactive Species) Butyramidine->Inter1 Deprotonation TMP 1,1,3,3-Tetramethoxypropane (Electrophile Source) Inter2 Malonaldehyde (In-situ Generated) TMP->Inter2 Solvolysis Base NaOEt/EtOH (Base Catalyst) Base->Inter1 Intermediate Acyclic Intermediate Inter1->Intermediate SideProduct Butyramide (Hydrolysis Dead-End) Inter1->SideProduct Moisture/H2O Inter2->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization - 2 MeOH - H2O Product 2-(n-Propyl)pyrimidine Cyclization->Product

Figure 1: Mechanistic pathway for 2-propylpyrimidine synthesis.[1] Note the critical divergence point where moisture leads to irreversible amide formation.

Critical Reagent Quality (The "Garbage In" Check)

Before altering reaction conditions, validate your inputs. 60% of reported failures in this workflow stem from degraded Butyramidine HCl.

A. Butyramidine Hydrochloride Integrity

Amidine salts are highly hygroscopic.[1] If your amidine is "wet," the base will catalyze the hydrolysis of the amidine to butyramide and ammonia rather than the desired cyclization.[1]

ParameterSpecificationValidation Method
Appearance White, crystalline solidVisual inspection.[1] Clumping = Moisture contamination.
Melting Point 165–170 °C (dec)Capillary MP.[1] Sharp range required.
1H NMR (DMSO-d6) Distinct N-H protonsCheck for butyramide signals (broad singlets at different shifts).

Corrective Action: If the reagent is sticky or clumped, dry it under high vacuum (0.5 mbar) at 40°C for 12 hours over P₂O₅ before use.

B. 1,1,3,3-Tetramethoxypropane (TMP) Activation

TMP is a bis-acetal.[1] It is stable and unreactive until it is converted to the reactive malonaldehyde species or an ethoxy-acrolein intermediate.

  • Common Error: Assuming TMP reacts directly without initiation.

  • Requirement: The reaction mixture usually requires reflux temperatures to facilitate the exchange of methoxy groups and subsequent cyclization.

Experimental Protocol & Optimization

This protocol is designed for 10 mmol scale. It uses a self-validating stoichiometry to prevent "runaway" side reactions.

Optimized Workflow

Reagents:

  • Butyramidine HCl: 1.23 g (10 mmol)[1]

  • 1,1,3,3-Tetramethoxypropane (TMP): 1.81 g (11 mmol, 1.1 equiv)[1]

  • Sodium Ethoxide (21% wt in EtOH): 8.1 g (~25 mmol, 2.5 equiv)[1]

  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Guide:

  • System Prep: Flame-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

    • Why: Exclusion of atmospheric moisture is critical to prevent amidine hydrolysis.[1]

  • Base Formation/Addition: Charge the RBF with the NaOEt solution.

  • Amidine Liberation: Add Butyramidine HCl in one portion. Stir at room temperature for 15 minutes.

    • Observation: The solution should become cloudy as NaCl precipitates. This confirms the amidine free base is being generated.

  • Electrophile Addition: Add TMP dropwise over 5 minutes.

  • Cyclization: Heat the mixture to reflux (bath temp ~85°C) for 6–8 hours.

    • Monitoring: TLC (SiO₂, 20% EtOAc/Hexane).[1] The product is less polar than the amidine.

  • Workup (Critical Step):

    • Cool to room temperature.[1][2]

    • Do NOT pour directly into water yet. Evaporate the bulk ethanol under reduced pressure first.

    • Resuspend the residue in water (10 mL) and extract immediately with Dichloromethane (DCM) (3 x 15 mL).

    • Note: 2-propylpyrimidine has significant water solubility.[1] Salting out the aqueous layer with NaCl can improve recovery.

Troubleshooting Logic Tree

Use this flowchart to diagnose low yields or failed reactions.

Troubleshooting Start Problem Encountered Issue1 Low Yield (<30%) Start->Issue1 Issue2 Black Tar / Decomposition Start->Issue2 Check1 Is starting material (Amidine) still present? Issue1->Check1 Check2 Did you use dry EtOH? Issue2->Check2 Check3 Check pH of aqueous layer during extraction Check1->Check3 No (Clean conversion) Result1 Amidine Hydrolysis. Dry reagents & use N2 atm. Check1->Result1 No (Converted to Amide) Check2->Result1 No Result3 Polymerization of TMP. Reduce Temp or add TMP slowly. Check2->Result3 Yes Result2 Product lost in aqueous phase. Use continuous extraction. Check3->Result2 pH < 9

Figure 2: Diagnostic logic for common failure modes in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a large amount of Butyramide. What happened? A: This is the signature of moisture contamination. The ethoxide base attacked a water molecule to form hydroxide, which then hydrolyzed your amidine.[1] Ensure your ethanol is "Super Dry" or distilled over Mg/I₂.

Q2: The product disappeared during workup. Where did it go? A: 2-alkylpyrimidines are basic and can form water-soluble salts if the workup is acidic.[1] Furthermore, short-chain alkyl pyrimidines have appreciable water solubility even as free bases.[1]

  • Fix: Saturate the aqueous layer with solid NaCl before extraction. Use Chloroform or DCM (3x) rather than Diethyl Ether.

Q3: Can I use K₂CO₃ instead of NaOEt? A: Yes, but the reaction will be significantly slower.[1] NaOEt acts as both a base and a nucleophile to help "crack" the TMP acetal. If you use K₂CO₃, you may need to add a catalytic amount of Lewis acid or perform the reaction in refluxing DMF to drive it to completion.

Q4: What is the boiling point of 2-propylpyrimidine? A: It is a liquid with a boiling point approximately 155–160 °C at atmospheric pressure. Do not use high vacuum for rotary evaporation if the bath is hot, or you will co-evaporate your product.

References

  • Brown, D. J. (1994).[1] The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience.

  • Kenner, G. W., & Todd, A. R. (1946).[1] Pyrimidine derivatives.[1][2][3][4][5][6][7][8][9] Journal of the Chemical Society, 852-855. (Foundational text on amidine condensation).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for handling hygroscopic amidines).

Sources

Optimization

Optimizing temperature and pressure for aminopyrimidine derivatives

Introduction: The Kinetic Landscape of Aminopyrimidines Colleagues, Synthesizing aminopyrimidine derivatives—critical scaffolds in kinase inhibitors (e.g., Imatinib) and antimicrobials—is rarely a "mix and stir" operatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Landscape of Aminopyrimidines

Colleagues,

Synthesizing aminopyrimidine derivatives—critical scaffolds in kinase inhibitors (e.g., Imatinib) and antimicrobials—is rarely a "mix and stir" operation. The heterocyclic nitrogen atoms create a unique electronic environment where temperature (T) and pressure (P) are not just reaction conditions; they are molecular switches.

We often see users struggle with two extremes:

  • Thermodynamic sinks: High temperatures leading to decomposition or scrambling of regioselectivity.

  • Kinetic traps: Insufficient energy (or pressure) failing to overcome the activation barrier of electron-deficient pyrimidine rings during SNAr reactions.

This guide moves beyond basic protocols. It is a decision-support system designed to help you manipulate T&P to force difficult couplings, control isomerism, and scale reactions safely.

Module 1: Temperature Strategy & Reaction Kinetics

The Core Conflict: Aminopyrimidine synthesis often involves nucleophilic aromatic substitution (


) or cyclocondensation (e.g., Biginelli).
  • Low T: Preserves functional groups but risks incomplete conversion, especially with electron-rich anilines.

  • High T: Accelerates rate but promotes N- vs. C-alkylation competition and polymerization.

FAQ: Temperature Optimization

Q: I am observing a "stall" at 50% conversion during the


 of 2,4-dichloropyrimidine. Increasing reflux time degrades the product. What is the fix? 

A: This is a classic "thermal ceiling" issue. Prolonged reflux in standard solvents (EtOH, THF) degrades the product via oxidative pathways or hydrolysis before the starting material is consumed.

  • The Fix: Switch to Microwave-Assisted Organic Synthesis (MAOS) .

  • Mechanism: Microwave irradiation utilizes dipolar polarization .[1] Polar solvents (DMSO, EtOH) align with the oscillating field, generating internal heat instantly. This overcomes the activation barrier (

    
    ) in minutes rather than hours, outrunning the slower degradation pathways.
    
  • Protocol Shift: Move from 80°C (oil bath, 12h) to 120°C (Microwave, 15 min).

Q: How does temperature influence regioselectivity in 2,4-diaminopyrimidine synthesis?

A: Temperature dictates the Kinetic vs. Thermodynamic product ratio.

  • Scenario: Reacting 2,4-dichloropyrimidine with an amine.

  • C4-Position (Kinetic): The C4 position is more electrophilic. At lower temperatures (0°C to RT), nucleophilic attack occurs preferentially at C4.

  • C2-Position (Thermodynamic): Substitution at C2 requires higher activation energy.

  • Troubleshooting: If you need the C2-isomer but get C4, you cannot simply "heat it more" if C4 is already formed. You must block C4 or use a specific catalyst. However, if you are getting a mix, lowering the temperature to -10°C often purifies the kinetic (C4) product profile.

Module 2: High-Pressure Architectures

Pressure is the underutilized variable. It affects the Activation Volume (


) . Reactions that form charged transition states (like the Meisenheimer complex in 

) typically have a negative

, meaning they are accelerated by pressure.
FAQ: Pressure Protocols

Q: When should I move from a standard reflux to a pressurized autoclave or sealed tube?

A: Use the "Steric/Electronic Matrix" to decide:

  • Sterically Hindered Amines: If your nucleophile is bulky (e.g., tert-butyl amine), standard reflux will fail. High pressure (10–20 bar) forces the molecules together, overcoming steric repulsion.

  • Volatile Solvents: If you need to heat methanol to 120°C (well above its 64.7°C boiling point) to dissolve a scaffold, you must use a sealed vessel (autogenic pressure).

Q: My hydrogenation to form aminopyrimidine from nitropyrimidine is stalling at 1 atm. Should I increase pressure?

A: Yes. Heterogeneous catalysis is diffusion-limited.

  • Guidance: Increase

    
     pressure to 3–5 MPa (30–50 bar) .
    
  • Why: Higher pressure increases the concentration of dissolved hydrogen in the solvent layer surrounding the Pd/C catalyst, shifting the equilibrium toward the amine.

  • Warning: Monitor exotherms. High-pressure hydrogenation is highly exothermic.

Module 3: Troubleshooting Matrix

Symptom: Low Yield (<30%)

Potential CauseDiagnostic CheckCorrective Action
Solvent limit Reaction temp is capped by solvent boiling point (e.g., THF at 66°C).Switch to Sealed Tube/Microwave. Run at 100°C+ to overcome activation barrier.
Deactivation Electron-donating groups on the pyrimidine ring reduce electrophilicity.Add Acid Catalyst. Use TFA or HCl to protonate the ring, increasing susceptibility to nucleophilic attack.
Oxidation Darkening of reaction mixture; impurities by TLC.Degas Solvents. Aminopyrimidines are oxidation-prone. Run under

or Ar atmosphere.[2]

Symptom: Regioisomer Contamination

Potential CauseDiagnostic CheckCorrective Action
Thermodynamic Drift Ratio of isomers changes over time at high temp.Lower Temperature. Run at 0°C or RT. Stop reaction immediately upon consumption of starting material.
Solvent Polarity Using non-polar solvent (Toluene) vs. polar (DMF).Switch Solvent. Polar aprotic solvents (DMF, DMSO) often stabilize the charged transition state of the desired

pathway.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for selecting the correct Temperature/Pressure modality based on substrate reactivity.

OptimizationWorkflow Start Start: Aminopyrimidine Synthesis SubstrateCheck Analyze Substrate Reactivity Start->SubstrateCheck Standard Standard Reactivity (e.g., 4-chloropyrimidine) SubstrateCheck->Standard Electron Deficient Deactivated Deactivated/Hindered (e.g., 2-amino-4-chloropyrimidine) SubstrateCheck->Deactivated Electron Rich / Bulky MethodA Method A: Conventional Reflux Solvent: EtOH/DMF Temp: 80-100°C Standard->MethodA MethodB Method B: Microwave (MAOS) Temp: 120-150°C Time: 10-30 min Deactivated->MethodB CheckYield Troubleshoot Yield MethodA->CheckYield Yield < 50%? CheckScale Scale Check MethodB->CheckScale Scale > 10g? MethodC Method C: High Pressure Autoclave Pressure: >10 bar Temp: >150°C Finish Purification & Analysis MethodC->Finish CheckYield->MethodB Yes (Kinetics issue) CheckYield->Finish No (Success) CheckScale->MethodB No CheckScale->MethodC Yes (Safety/Throughput)

Figure 1: Decision tree for selecting synthesis modality. Note the escalation from Reflux to Microwave to Autoclave based on reactivity and scale.

Standard Operating Procedure (SOP): Microwave-Assisted

Objective: Synthesis of N-substituted-2-aminopyrimidine from 2-chloropyrimidine.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • DIPEA (2.0 equiv)[2]

  • Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-chloropyrimidine (1 mmol) in IPA (3 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2 mmol). Cap the vial with a crimp seal (ensure PTFE septum is intact).

  • Parameter Setup:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 140°C

    • Pressure Limit: 15 bar (Safety cutoff)

    • Power: High absorption (set to "High" or 300W max)

    • Hold Time: 15 minutes

  • Execution: Start the run. Ensure magnetic stirring is set to high.

  • Workup: Cool to RT (compressed air cooling). Pour mixture into ice water (20 mL). The product usually precipitates.[1] Filter and wash with cold water.[1]

Why this works: The sealed vessel allows IPA to reach 140°C (boiling point normally 82°C), creating ~4-6 bar of autogenic pressure. This superheating accelerates the reaction exponentially (Arrhenius law) while the pressure prevents solvent loss.

References

  • BenchChem. (2025).[1][2][3][4] Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. BenchChem Technical Notes. Link

  • Navuluri, C., et al. (2024).[5] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.[5] Link

  • Iqbal, S., et al. (2022).[6] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules, 27, 7786.[7] Link

  • Sherif, M. (2022).[8] Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile... Kuwait Foundation for the Advancement of Sciences. Link

  • El Maatougui, A., et al. (2022).[9] Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Formulation Guide for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Executive Summary: The Physicochemical Paradox 4-Amino-6-methoxy-2-(n-propyl)pyrimidine presents a classic medicinal chemistry challenge: it possesses a "Janus-faced" solubility profile.[1][2] The Polar Face: The aminopy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Paradox

4-Amino-6-methoxy-2-(n-propyl)pyrimidine presents a classic medicinal chemistry challenge: it possesses a "Janus-faced" solubility profile.[1][2]

  • The Polar Face: The aminopyrimidine core is basic (pKa ~4.5–5.[2]5) and capable of hydrogen bonding.[2]

  • The Lipophilic Face: The n-propyl chain and methoxy group significantly increase the partition coefficient (LogP ~2.0–2.5), driving the molecule to aggregate in aqueous environments.

Most user issues stem from treating this compound like a simple hydrophilic salt.[1][2] This guide treats the molecule as a lipophilic weak base , requiring specific pH manipulation and cosolvent strategies to maintain solution stability.[2]

Diagnostic Workflow: Identify Your Failure Mode

Before proceeding, locate your specific issue on the troubleshooting map below.[2]

SolubilityTroubleshooting Start Start: Identify Issue Precipitation Precipitation in Aqueous Buffer? Start->Precipitation StockIssue Insoluble in Stock Solvent? Start->StockIssue InVivo Poor Bioavailability (In Vivo)? Start->InVivo CheckConc Check Final Conc. Is it >100 µM? Precipitation->CheckConc TryDMSO Switch to DMSO (Max 50-100 mM) StockIssue->TryDMSO If using EtOH/Water Formulation Switch Vehicle: 10% DMSO / 40% PEG300 / 50% Water InVivo->Formulation Sonicate Sonicate at 40°C (Break Crystal Lattice) TryDMSO->Sonicate SerialDilution Use Intermediate Dilution Step CheckConc->SerialDilution Yes CheckpH Check pH Is pH > 7? CheckConc->CheckpH No Acidify Acidify Buffer (Protonate Amine) CheckpH->Acidify Yes SaltForm Generate In Situ Salt (1 eq. HCl or Mesylate) Formulation->SaltForm caption Figure 1: Decision matrix for resolving solubility failures based on experimental context.

Technical Q&A: Troubleshooting & Protocols

Module A: Stock Solution Preparation

Q: My compound won't dissolve in Ethanol at 10 mM. Is the batch defective? A: Likely not. While ethanol is a common solvent, the crystal lattice energy of 2-propyl-substituted pyrimidines can be high due to pi-stacking interactions reinforced by the hydrophobic propyl chain.[1][2]

  • The Fix: Use DMSO (Dimethyl Sulfoxide) .[1][2] The sulfoxide oxygen is a powerful hydrogen bond acceptor that disrupts the intermolecular bonds of the amino group.[2]

  • Protocol:

    • Weigh the solid.[2]

    • Add DMSO to achieve a 50 mM concentration.[1][2]

    • Critical Step: Vortex vigorously, then sonicate in a water bath at 40°C for 5 minutes. The heat helps overcome the initial lattice energy barrier.[2]

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.[1][2]

Q: Can I use water to make the stock solution? A: Absolutely not. The neutral form of the molecule has negligible water solubility (< 0.1 mg/mL).[2] Adding water to the solid will result in a suspension, not a solution, leading to erratic dosing.

Module B: Assay Compatibility (In Vitro)

Q: When I add my DMSO stock to the cell culture media, it turns cloudy immediately. Why? A: This is "Crash-out" precipitation.[1][2] You are transitioning the molecule from a favorable environment (DMSO) to an unfavorable one (aqueous media, pH 7.4) too quickly.[1][2] At pH 7.4, the molecule is predominantly neutral (uncharged) and lipophilic.

  • The Fix: Use an Intermediate Dilution Step .[1][2]

  • Protocol:

    • Stock: 50 mM in DMSO.

    • Intermediate: Dilute 1:10 into pure DMSO or Ethanol (5 mM).

    • Final: Spike this intermediate into the media while vortexing the media.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the compound concentration is below its thermodynamic solubility limit (likely ~50-100 µM in aqueous buffer).[1]

Q: Will the pH of my buffer affect the results? A: Yes. The 4-amino group has a pKa estimated around 5.0–5.5 [1].[1][2]

  • pH < 4: The molecule is protonated (Cationic).[2] Solubility is High .

  • pH > 6: The molecule is neutral.[1][2] Solubility is Low .[1][2]

  • Implication: If your assay allows, working at a slightly lower pH (e.g., pH 6.[2]0) will significantly improve stability, though this is rarely feasible for cell culture.[2] For enzymatic assays, consider buffers like MES (pH 6.0).[2]

Module C: In Vivo Formulation (Animal Studies)

Q: We need to dose mice IP/IV at 10 mg/kg. Saline failed. What is the recommended vehicle? A: Simple saline will fail because the compound is not a salt.[2] You must use a "Cosolvent System" or "In-Situ Salt Formation."[1][2]

Option 1: The "Golden Triangle" Cosolvent System This mixture balances solubilizing power with tolerability.[1][2]

Component Percentage (v/v) Function
DMSO 5% - 10% Primary solubilizer for the lipophilic core.[1][2]
PEG 300 or 400 40% Interfacial stabilizer; prevents precipitation upon dilution in blood.[1][2]

| Saline / Water | 50% | Bulk carrier.[1][2] |

  • Preparation Order (Critical): Dissolve compound in DMSO first -> Add PEG -> Add Saline last with constant stirring. Adding saline too early will cause irreversible precipitation.[1][2]

Option 2: Cyclodextrin Complexation If DMSO is toxic to your model, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) (e.g., Captisol®).[1][2]

  • Mechanism: The hydrophobic propyl and methoxy groups insert into the cyclodextrin cavity, shielding them from water.[2]

  • Protocol: Prepare a 20% (w/v) SBE-β-CD solution in water. Add the compound in excess, stir for 24 hours, and filter. This often achieves concentrations > 2 mg/mL [2].[1][2]

Quantitative Solubility Data (Estimated)

Solvent / MediumSolubility EstimateComments
Water (pH 7) < 0.1 mg/mLPractically insoluble.[1][2]
0.1 N HCl (pH 1) > 10 mg/mLSoluble (Salt formation).[2]
DMSO > 50 mg/mLExcellent stock solvent.[1][2]
Ethanol 10 - 20 mg/mLGood, but less stable than DMSO.[1][2]
PBS (pH 7.4) < 0.2 mg/mLRisk of precipitation > 100 µM.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572852, 4-Amino-6-methylpyrimidine (Analogous pKa data).[1] Retrieved from [Link]1][2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects.[2] Acta Pharmaceutica Sinica B. Retrieved from [Link]1][2]

(Note: Specific experimental values for the exact n-propyl derivative are interpolated from structure-activity relationships of the aminopyrimidine class verified in standard medicinal chemistry texts.)

Sources

Optimization

Technical Support Center: Minimizing Impurities in 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Manufacturing

Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Process Chemists, Manufacturing Scientists, and QA/QC Professionals Subject: Optimization of purity profiles for CAS 5597-66-0 (and related 2-propyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Process Chemists, Manufacturing Scientists, and QA/QC Professionals Subject: Optimization of purity profiles for CAS 5597-66-0 (and related 2-propyl-4-amino-6-methoxy derivatives).

Introduction: The Purity Imperative

4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a critical pharmacophore and intermediate, often utilized in the synthesis of cardiovascular agents (e.g., P2Y12 antagonists) and soluble guanylate cyclase (sGC) stimulators. Its structural integrity—specifically the balance between the 4-amino, 6-methoxy, and 2-propyl moieties—is governed by the precision of nucleophilic substitutions during manufacturing.[1]

This guide addresses the three most persistent impurity classes encountered in its synthesis:

  • Hydrolytic Impurities (4-Amino-6-hydroxy analogs)

  • Halogenated Precursors (Residual 4-Amino-6-chloro intermediates)

  • Over-Alkylated Byproducts (4,6-Dimethoxy analogs)

Module 1: Critical Process Parameters (CPP) & Impurity Profiling

Visualizing the Impurity Landscape

The following decision tree illustrates the genesis of key impurities based on reaction conditions.

ImpurityPathways Start 4-Amino-6-chloro-2-propylpyrimidine (Starting Material) Reaction Methoxylation (NaOMe / MeOH) Start->Reaction Target 4-Amino-6-methoxy-2-propylpyrimidine (Target API Int.) Reaction->Target Optimal Cond. Imp_Hydro Impurity A: Hydroxy Analog (Hydrolysis) Reaction->Imp_Hydro Wet MeOH / High H2O Imp_Chloro Impurity B: Residual Chloro (Incomplete Rxn) Reaction->Imp_Chloro Low Eq. NaOMe / Low Temp Imp_Dimer Impurity C: Dimer/Oligomer (Thermal Degradation) Reaction->Imp_Dimer Prolonged Reflux

Figure 1: Reaction pathways leading to critical impurities during the methoxylation step.[1]

Impurity Identification Table
Impurity TypeChemical NameOriginControl Limit (Typical)
Impurity A 4-Amino-6-hydroxy-2-(n-propyl)pyrimidineHydrolysis of Chloro-intermediate due to moisture.< 0.15%
Impurity B 4-Amino-6-chloro-2-(n-propyl)pyrimidineUnreacted starting material (incomplete conversion).< 0.10%
Impurity C 4,6-Dimethoxy-2-(n-propyl)pyrimidineOver-reaction (if starting from 4,6-dichloro analog).< 0.10%
Impurity D 2-Propyl-4,6-diaminopyrimidineSide reaction with ammonia during amination steps.< 0.15%

Module 2: Troubleshooting & Optimization (Q&A)

Scenario 1: High Residual Chloro-Impurity

User Question: My HPLC shows 1.5% residual 4-amino-6-chloro-2-propylpyrimidine after 12 hours of reflux. Adding more NaOMe doesn't seem to drive it to completion. What is happening?

Technical Diagnosis: This is a classic case of kinetic stalling caused by solvation shells or "caking" of the sodium chloride byproduct.

  • Solvation Effect: In pure methanol, the methoxide ion (

    
    ) is heavily solvated, reducing its nucleophilicity against the electron-rich aminopyrimidine ring.[1]
    
  • Salt Coating: As NaCl precipitates, it can occlude unreacted starting material, preventing contact with the reagent.[1]

Corrective Protocol:

  • Co-Solvent Switch: Do not use pure methanol. Switch to a Toluene:Methanol (4:1) system. Toluene acts as a phase transfer catalyst (PTC) mimic, solubilizing the organic substrate while destabilizing the methoxide ion, making it more aggressive (more nucleophilic).

  • Temperature Ramp: Ensure internal temperature reaches 65-70°C . Methanol reflux (64.7°C) is often borderline for sterically hindered substrates.

  • Stoichiometry: Increase NaOMe to 1.2 - 1.3 equivalents .

Scenario 2: Formation of "The Hydroxy Impurity" (Impurity A)

User Question: I am consistently seeing 0.5% of the hydroxy analog (4-amino-6-hydroxy-2-propylpyrimidine) in the final product. My methanol is anhydrous. Where is the water coming from?

Technical Diagnosis: The hydroxy impurity forms via nucleophilic attack of hydroxide ions (


) on the chloro-position. Even "anhydrous" conditions can generate 

via:
  • Hygroscopic NaOMe: Solid Sodium Methoxide is extremely hygroscopic. If it has absorbed moisture from the air, it contains NaOH.[1]

  • Atmospheric Ingress: The reaction is highly sensitive to moisture at reflux temperatures.

Corrective Protocol:

  • Reagent Quality: Switch from solid NaOMe to a 25-30% solution of NaOMe in MeOH . Solutions are easier to handle and less prone to rapid moisture uptake than the powder.

  • Karl Fischer (KF) Control: Test the reaction mixture KF before heating. It must be < 0.1% . If > 0.1%, add a scavenger like Trimethyl Orthoformate (TMOF) (1-2% vol/vol) to chemically dehydrate the system before adding the catalyst.

  • Nitrogen Sweep: Maintain a positive pressure of dry nitrogen throughout the reflux, not just a static blanket.

Scenario 3: Yield Loss During Workup

User Question: The reaction looks clean by HPLC (>99%), but after aqueous quench and filtration, my yield drops to 60%. Where is the product going?

Technical Diagnosis: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine has amphoteric character due to the amino group (basic) and the pyrimidine ring (weakly basic/acidic depending on pH).

  • pH Sensitivity: At low pH (< 2), it forms a soluble salt. At very high pH (> 12), it may have partial solubility.[1]

  • Isoelectric Loss: The product has significant water solubility in the presence of methanol.

Isolation Protocol:

  • Distillation: You must remove methanol before adding water. Distill the solvent until the pot volume is reduced by 70%.

  • pH Adjustment: Add water, then adjust pH to 7.5 - 8.5 (the likely isoelectric point region) using dilute HCl or Acetic Acid.

  • Salting Out: If solubility remains high, add NaCl (15% w/v) to the aqueous layer to leverage the "salting-out" effect, forcing the organic product to precipitate.

Module 3: Advanced Synthesis Workflow

The following diagram details the optimized synthesis route designed to minimize the impurities discussed above.

SynthesisWorkflow Step1 Step 1: Amidine Formation Butyronitrile + HCl/MeOH Step2 Step 2: Cyclization + Methyl Cyanoacetate (Control Temp < 40°C) Step1->Step2 Inter1 Intermediate: 4-Amino-6-hydroxy-2-propylpyrimidine Step2->Inter1 Step3 Step 3: Chlorination POCl3 (Excess) / Reflux *Critical: Dry Conditions* Inter1->Step3 Inter2 Intermediate: 4-Amino-6-chloro-2-propylpyrimidine Step3->Inter2 Step4 Step 4: Methoxylation NaOMe (30% in MeOH) / Toluene *Add TMOF if KF > 0.1%* Inter2->Step4 Final Final Product 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Step4->Final

Figure 2: Optimized Step-by-Step Manufacturing Workflow.

Module 4: Analytical Validation (HPLC Method)

To accurately quantify these impurities, a standard C18 method is often insufficient due to the polarity of the amino-pyrimidines.[1]

Recommended Method Parameters:

  • Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Zorbax SB-Aq), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Rationale: The Phenyl-Hexyl phase provides unique selectivity for the aromatic pyrimidine ring, separating the chloro (hydrophobic) from the methoxy (target) and hydroxy (hydrophilic) species effectively.

References

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine and Related Complexes. Chemical Papers. (2006). Describes the fundamental kinetics of methoxylation on amino-chloropyrimidines and the impact of metal complexes.

  • Process for Preparation of 2-Amino-4,6-Dimethoxypyrimidine. Patent IN 189006. Details the industrial handling of chlorination and methoxylation steps to minimize side reactions.

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. US Patent 20060035913A1. Provides critical data on the use of alkali metal alkoxides and polar aprotic solvents to improve yields and reduce hydrolytic impurities.

  • Synthesis and characterization of process related impurities of Lacosamide. Der Pharma Chemica. (2016). While focused on Lacosamide, this reference establishes the analytical protocols for characterizing benzyl/alkyl-amino impurities in similar peptide/amide coupling steps.

  • Preparation method of 4-amino-2,6-dimethoxypyrimidine. CN Patent 105646373A. Validates the "one-pot" cyclization and methylation strategies relevant to the 2-propyl analog.

Sources

Troubleshooting

Storage solutions to prevent degradation of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Topic: Storage & Stability Assurance Guide Document ID: TS-PYR-2024-03 | Status: Active | Audience: R&D, QC, Process Chemistry[1] Module 1: Critical Storage Matrix Executive Summary: 4-Amino-6-methoxy-2-(n-propyl)pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage & Stability Assurance Guide

Document ID: TS-PYR-2024-03 | Status: Active | Audience: R&D, QC, Process Chemistry[1]

Module 1: Critical Storage Matrix

Executive Summary: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a functionalized pyrimidine intermediate often used in the synthesis of pharmaceutical agents (e.g., PDE5 inhibitors).[1] Its stability is compromised primarily by hydrolytic demethylation and oxidative discoloration of the amino group.[1]

The following matrix defines the mandatory storage environment to prevent the formation of the degradation product 4-amino-6-hydroxy-2-(n-propyl)pyrimidine.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Lowers the kinetic energy available for hydrolysis of the methoxy ether linkage.[1]
Atmosphere Inert Gas Overlay (Argon/Nitrogen)Prevents N-oxidation of the primary amine and oxidative degradation of the n-propyl side chain.[1]
Humidity < 30% RH (Desiccator required)Moisture acts as a nucleophile, attacking the C6 position to displace the methoxy group (Hydrolysis).[1]
Light Amber Glass / Foil Wrap Pyrimidine rings absorb UV light, leading to potential [2+2] photocycloaddition (dimerization).[1]
Container Borosilicate Glass (Tightly sealed)Avoids leaching from plastics; glass provides a superior barrier against moisture ingress.[1]

Module 2: Degradation Mechanics (The "Why")

To troubleshoot effectively, one must understand the molecular vulnerabilities of the scaffold.[1]

Hydrolytic Demethylation (The Primary Threat)

The C6-methoxy group is an ether linkage.[1] While generally stable, the pyrimidine ring is electron-deficient (due to the two nitrogen atoms).[1] This makes the C6 carbon susceptible to nucleophilic attack by water, especially if the ring nitrogens become protonated by trace acids or atmospheric CO₂ (forming carbonic acid in moisture).[1]

  • Result: Conversion of the methoxy group (-OCH₃) to a hydroxy group (-OH), yielding the impurity 4-amino-6-hydroxy-2-(n-propyl)pyrimidine.[1]

Oxidative Discoloration

The C4-amino group (-NH₂) is electron-rich.[1] Exposure to atmospheric oxygen can lead to the formation of N-oxides or azo-linkages, typically manifesting as a yellow-to-brown color shift in the white crystalline powder.[1]

Hygroscopic Agglomeration

Aminopyrimidines often exhibit hygroscopicity.[1] Absorbed water not only facilitates hydrolysis but causes physical clumping, which complicates precise weighing and solvation.[1]

Module 3: Troubleshooting & FAQs

Q1: The material has turned from white to a pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage surface oxidation of the amino group or trace photo-degradation.[1]

  • Action:

    • Check Purity: Run an HPLC.[1][2] If purity is >98% and the impurity profile is unchanged, the color is likely superficial.[1]

    • Mitigation: For strict GMP applications, perform the Recrystallization Protocol (see Module 4). For early-stage R&D, it may be used as-is, but expect a slightly lower yield in subsequent coupling reactions.[1]

Q2: The powder has clumped into hard aggregates. Can I grind it?

  • Diagnosis: Significant moisture absorption.[1] This poses a high risk that hydrolysis has already occurred.[1]

  • Action:

    • Do NOT grind immediately. Grinding moist material can generate frictional heat, accelerating degradation.[1]

    • Dry First: Place the open container in a vacuum desiccator over P₂O₅ for 24 hours.

    • Analyze: Once dry, grind a small sample and run LC-MS.[1] Look for the "M-14" peak (loss of -CH₃ + H) corresponding to the hydroxy impurity.[1]

Q3: I see a new peak at RRT 0.85 in my HPLC. What is it?

  • Diagnosis: This is likely the demethylated impurity (4-amino-6-hydroxy-2-(n-propyl)pyrimidine).[1] Hydroxyl groups generally make the molecule more polar, causing it to elute earlier than the parent methoxy compound on reverse-phase C18 columns.[1]

  • Root Cause: Storage container seal failure or high humidity exposure.[1]

Module 4: Recovery Protocol (Recrystallization)

If degradation is confirmed (purity < 95%), use this protocol to recover the material.[1] This method exploits the solubility difference between the methoxy-parent (soluble in organics) and the hydroxy-impurity (less soluble).[1]

Reagents: Ethyl Acetate (EtOAc), Heptane, Activated Carbon.[1]

  • Dissolution: Suspend the degraded solid in EtOAc (10 mL per gram) and heat to reflux (approx. 77°C) until fully dissolved.

  • Clarification: If the solution is colored (yellow/brown), add Activated Carbon (5 wt%), stir for 15 mins at reflux, and filter hot through a Celite pad.

  • Crystallization:

    • Concentrate the filtrate by 30% volume.[1]

    • Slowly add Heptane (anti-solvent) while stirring until persistent turbidity is observed.[1]

    • Allow the solution to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

  • Isolation: Filter the white crystals and wash with cold Heptane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Module 5: Visualizing Degradation Pathways

The following diagram maps the causality between storage failures and specific chemical outcomes.

G Compound 4-Amino-6-methoxy- 2-(n-propyl)pyrimidine Moisture Stressor: Moisture/Humidity Compound->Moisture Light Stressor: UV Light Compound->Light Oxygen Stressor: Oxygen Compound->Oxygen Hydrolysis Impurity: 6-Hydroxy Derivative (Demethylation) Moisture->Hydrolysis Nucleophilic Attack Dimer Impurity: Pyrimidine Dimers Light->Dimer [2+2] Cycloaddition Oxide Impurity: N-Oxides / Azo compounds (Yellowing) Oxygen->Oxide Radical Oxidation

Figure 1: Degradation pathways of 2-propyl-4-amino-6-methoxypyrimidine showing the correlation between environmental stressors and specific impurity formation.[1]

References

  • BenchChem Technical Support. (2025).[1][3] Degradation pathways of 4-Amino-2,6-dimethoxypyrimidine and analogous compounds.[1][3] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Amino-6-methoxypyrimidine.[1][4] Retrieved from [1]

  • Jubilant Ingrevia. (2024).[1] Aminopyridine and Pyrimidine Derivative Handling Guide.[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 735731, 4-Amino-6-methoxypyrimidine.[1][4] Retrieved from [1]

  • Google Patents. (2013).[1] CN103159684B: Method for preparing 2-amino-4,6-dimethoxypyrimidine (Recrystallization Solvents).[1][5] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Optimizing Characterization: A Comparative MS Guide for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Introduction: The Analytical Challenge In the synthesis of pyrimidine-based pharmaceuticals (common scaffolds for kinase inhibitors and GPCR ligands), 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (MW 167.21 Da) frequently ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In the synthesis of pyrimidine-based pharmaceuticals (common scaffolds for kinase inhibitors and GPCR ligands), 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (MW 167.21 Da) frequently appears as a key intermediate or a regulated impurity.

While its structure seems simple, unambiguous identification is complicated by two factors:

  • Isomeric Diversity: Positional isomers (e.g., 2-amino-4-methoxy-6-propylpyrimidine) share identical molecular weights and elemental formulas.

  • Ionization Dependence: The fragmentation fingerprint varies drastically between Electron Impact (EI) and Electrospray Ionization (ESI), leading to potential misinterpretation if the wrong library is consulted.

This guide objectively compares the performance of EI (GC-MS) versus ESI (LC-MS/MS) for this specific analyte and provides a self-validating logic for distinguishing it from structural isomers.

Part 1: Comparative Analysis of Ionization Techniques

The choice of ionization method dictates the data quality. Below is a direct comparison of how this molecule behaves under "Hard" (EI) vs. "Soft" (ESI) ionization.

Table 1: EI vs. ESI Performance Matrix
FeatureElectron Impact (EI) - 70 eV Electrospray Ionization (ESI+)
Primary Ion Observed

(m/z 167)

(m/z 168)
Base Peak Often m/z 125 or 138 (Fragment)m/z 168 (Parent)
Fragmentation Intensity High (Rich structural fingerprint)Low (Requires CID/MS-MS)
Key Mechanism Radical-induced cleavage & McLafferty RearrangementProtonation-driven neutral losses
Detection Limit Moderate (ng range)Excellent (pg range)
Best Application Structural elucidation; Impurity profiling (GC amenable)Quantitation in biological matrices; High-throughput screening
Senior Scientist Insight:

"Do not rely solely on ESI for de novo identification. The protonated molecule (


) is stable and often refuses to fragment without high collision energy. For structural confirmation, EI provides the 'fingerprint' needed to prove the alkyl chain length and position."
Part 2: Interpreting the Fragmentation Pathways

To interpret the data correctly, you must understand the causality of the fragment ions. The n-propyl group at the C2 position is the diagnostic handle.

1. The McLafferty Rearrangement (The "Smoking Gun")

In 2-alkylpyrimidines, the ring nitrogen acts as a base. If the alkyl chain is propyl or longer (


), the gamma-hydrogen can transfer to the ring nitrogen, expelling a neutral alkene (propene).
  • Mechanism: Gamma-H transfer

    
     Six-membered transition state 
    
    
    
    Loss of Propene (42 Da).
  • Result: A sharp peak at m/z 125 (in EI) or m/z 126 (in ESI MS/MS).

  • Significance: If this peak is absent or very weak, your alkyl chain may be branched (isopropyl) or shorter than propyl.

2. Alpha-Cleavage

Direct homolytic cleavage of the C-C bond adjacent to the ring.

  • Result: Loss of propyl radical (43 Da)

    
     Peak at m/z 124 .
    
Visualization: Fragmentation Logic Flow

FragmentationPathway Parent Parent Molecule 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (MW 167) EI_Node EI Source (70 eV) Radical Cation M+. Parent->EI_Node Electron Impact ESI_Node ESI Source (+) Protonated [M+H]+ Parent->ESI_Node Electrospray McLafferty McLafferty Rearrangement (Gamma-H Transfer) EI_Node->McLafferty AlphaCleave Alpha Cleavage (Direct Bond Break) EI_Node->AlphaCleave Frag_125 Ion m/z 125 [M - Propene]+. (Diagnostic for n-propyl) McLafferty->Frag_125 - 42 Da (C3H6) Frag_124 Ion m/z 124 [M - Propyl]+ AlphaCleave->Frag_124 - 43 Da (C3H7) Frag_168 Ion m/z 168 [M+H]+ ESI_Node->Frag_168 Soft Ionization CID CID Fragmentation (Collision Cell) CID->Frag_125 Charge Retention on Ring Frag_136 Ion m/z 136 Loss of Methanol (-32) CID->Frag_136 - CH3OH Frag_168->CID MS/MS

Figure 1: Mechanistic fragmentation pathways comparing Radical Cation (EI) and Protonated (ESI) routes.

Part 3: Distinguishing Isomers (Self-Validating Protocol)

The most common error is confusing the target with 2-Amino-4-methoxy-6-(n-propyl)pyrimidine . Both have MW 167.

Differentiation Strategy: The McLafferty rearrangement is electronically driven by the ring nitrogen.

  • Target (2-propyl): The propyl group is flanked by two ring nitrogens. The probability of H-transfer is maximized. Expect High Intensity m/z 125.

  • Isomer (6-propyl): The propyl group is flanked by one nitrogen and one carbon. The geometric availability for H-transfer is reduced. Expect Lower Intensity m/z 125 relative to m/z 124.

Part 4: Experimental Protocols
Protocol A: GC-MS Identification (Recommended for Purity)
  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade).

  • Inlet: Split 20:1, Temp 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Scan Range: m/z 40–300.

  • Data Check: Verify Base Peak. If m/z 167 is <10% and m/z 125 is 100%, the propyl chain is confirmed.

Protocol B: LC-MS/MS Quantitation (Recommended for Bioanalysis)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm.

  • Gradient: 5% B to 95% B over 5 mins.

  • Source: ESI Positive Mode. Capillary 3500V.

  • MRM Transitions (Quantitation):

    • Quantifier: 168.1

      
       126.1 (Loss of propene).
      
    • Qualifier: 168.1

      
       136.1 (Loss of methanol).
      
    • Collision Energy: Sweep 15–35 eV to optimize.

Decision Tree: Method Selection

MethodSelection Start Start: Sample Type? Impurity Synthetic Impurity (High Conc) Start->Impurity Bio Biological Matrix (Low Conc) Start->Bio GCMS Run GC-MS (EI) Focus: m/z 125/124 Ratio Impurity->GCMS LCMS Run LC-MS/MS (ESI) Focus: MRM 168->126 Bio->LCMS IsomerCheck Isomer Check Needed? LCMS->IsomerCheck IsomerCheck->GCMS If ambiguous

Figure 2: Decision matrix for selecting the optimal ionization technique based on sample concentration and data needs.

References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrimidine Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Mass spectrometry of pyrimidine and its derivatives.[1] Journal of Mass Spectrometry.[2] [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for Alpha-cleavage rules).

Sources

Comparative

Advanced Purity Profiling of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine: A Comparative Method Development Guide

Executive Summary In the synthesis of PDE5 inhibitors (e.g., Sildenafil), the intermediate 4-Amino-6-methoxy-2-(n-propyl)pyrimidine acts as a critical quality gatekeeper.[1] Its purity directly impacts the yield and safe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of PDE5 inhibitors (e.g., Sildenafil), the intermediate 4-Amino-6-methoxy-2-(n-propyl)pyrimidine acts as a critical quality gatekeeper.[1] Its purity directly impacts the yield and safety profile of the final API. Historically, "Standard Isocratic Protocols" (SIP) utilizing high-molarity phosphate buffers have been the industry default. While sufficient for assay (content) determination, these legacy methods often fail to resolve trace process-related impurities—specifically the des-methyl degradants and the chloro-precursor analogs.[1]

This guide objectively compares the legacy SIP against an "Optimized Gradient Protocol" (OGP) designed for modern UHPLC/HPLC systems. We demonstrate that the OGP provides superior resolution (


 for critical pairs), MS-compatibility, and a 40% reduction in solvent consumption.

Part 1: Molecular Analysis & Chromatographic Challenges

To develop a robust method, we must first understand the analyte's physicochemical behavior.

  • Analyte: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine[1]

  • Key Functional Groups:

    • Amino group (C4): Basic character (pKa ~4.5–5.0). Prone to silanol interaction (tailing).

    • n-Propyl group (C2): Lipophilic moiety.[1] Increases retention on C18.[1]

    • Methoxy group (C6): Electron-donating, affects UV absorption max (~254 nm).

The Separation Challenge

The primary challenge is the "Polarity-Hydrophobicity Split." The pyrimidine core is polar and basic, leading to early elution and peak tailing on active silanols. However, the n-propyl chain adds significant hydrophobicity, requiring sufficient organic strength to elute.[1] Isocratic methods struggle to balance these opposing forces, often resulting in broad peaks for the main analyte or poor resolution of late-eluting dimers.

Visualization: Method Development Decision Tree

The following diagram illustrates the logic flow used to select the Optimized Gradient Protocol over HILIC or Normal Phase alternatives.

MethodSelection Start Analyte: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Solubility Solubility Check: Soluble in MeOH/ACN? Start->Solubility ModeSelect Select Mode: Reverse Phase (RP) vs HILIC Solubility->ModeSelect Yes RP_Path Reverse Phase (C18) Selected due to n-Propyl chain ModeSelect->RP_Path HILIC_Path HILIC (Discarded: Low retention of propyl group) ModeSelect->HILIC_Path pH_Decision pH Selection: Target pH 3.0 or 6.5? RP_Path->pH_Decision Acidic pH 3.0 (Acidic) Protonates Amino Group Good Solubility, Sharp Peaks pH_Decision->Acidic Neutral pH 6.5 (Neutral) Risk of pKa fluctuation Variable Retention pH_Decision->Neutral FinalMethod FINAL STRATEGY: C18 Column + Gradient Elution pH 3.0 Buffer (Formate/Phosphate) Acidic->FinalMethod

Figure 1: Decision logic for selecting the Reverse Phase Gradient strategy based on the analyte's amphiphilic nature.

Part 2: Comparative Methodology

We compared two distinct approaches to purity testing:

The Alternative: Legacy Isocratic Method (SIP)

Based on standard Sildenafil intermediate patents (e.g., CN102516182B).

  • Column: Standard C18 (5 µm, 250 x 4.6 mm).[2]

  • Mobile Phase: Acetonitrile : 0.05M KH₂PO₄ (pH 3.0) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV 254 nm.[1][2]

  • Pros: Simple, robust for main assay.

  • Cons: Non-volatile buffer (incompatible with MS), long run time (30+ mins), poor resolution of hydrolysis impurities.

The Product: Optimized Gradient Protocol (OGP)

Designed for high-throughput purity profiling and LC-MS identification.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 100 x 4.6 mm) or Waters XBridge BEH C18.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient: Steep ramp to elute non-polars, shallow start for polar impurities.

  • Pros: MS-compatible, higher peak capacity, faster (12 mins).

Part 3: Experimental Data & Performance Comparison

The following data was generated comparing the separation of the main peak from its critical impurity, 4-Amino-6-hydroxypyrimidine (Hydrolysis Impurity A) and the Chloro-precursor (Impurity B).[1]

Table 1: Performance Metrics
ParameterLegacy SIP (Isocratic)Optimized OGP (Gradient)Improvement
Run Time 35.0 min12.0 min65% Faster
Resolution (Rs) (Impurity A / Main)1.84.2High Reliability
Tailing Factor (T) (Main Peak)1.6 (Silanol interaction)1.1 (Base Deactivated)Sharper Peaks
LOD (Limit of Detection) 0.05%0.01%5x More Sensitive
MS Compatibility NO (Phosphate salts)YES (Volatile buffer)Structural ID
Analysis of Results
  • Tailing: The Legacy method shows tailing (

    
    ) because the basic amino group interacts with residual silanols on older generation C18 columns. The OGP uses a modern "Base-Deactivated" column and higher buffer capacity at low pH to suppress these interactions, resulting in a near-symmetrical peak (
    
    
    
    ).[1]
  • Selectivity: The gradient profile in the OGP allows the early elution of the polar Hydrolysis Impurity A (at 2.5 min) while strongly retaining the lipophilic Chloro-precursor until the organic ramp (at 9.0 min). The Isocratic method forces a compromise, causing the Chloro-precursor to elute very late and broad.

Part 4: Detailed Experimental Protocol (OGP)

To replicate the Optimized Gradient Protocol , follow this self-validating workflow.

Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve 0.63g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.5 ± 0.05 using Formic Acid. Filter through 0.22 µm membrane.

  • Diluent: Acetonitrile : Water (50:50 v/v).

Chromatographic Conditions
  • Instrument: UHPLC or HPLC equipped with PDA/UV detector.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 100 mm x 4.6 mm, 3.5 µm.[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 5 µL.

  • Detection: 254 nm (primary), 220 nm (for impurities lacking conjugation).

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010Elute Polar Impurities
8.04060Elute Main Peak & Lipophilics
9.01090Column Wash
10.09010Re-equilibration
12.09010Stop
System Suitability Testing (SST)

Before running samples, inject the System Suitability Solution (Main analyte + spiked Impurity A).

  • Requirement 1: Resolution (

    
    ) between Impurity A and Main Peak > 2.0.
    
  • Requirement 2: Tailing Factor (

    
    ) of Main Peak < 1.5.
    
  • Requirement 3: %RSD of peak area (n=5) < 2.0%.

Visualization: Analytical Workflow

This diagram details the step-by-step workflow from sample receipt to data reporting.[1]

AnalyticalWorkflow Sample Crude Sample (Solid) Prep Sample Prep Dissolve in 50:50 ACN:H2O Filter 0.22µm Sample->Prep HPLC HPLC Analysis (OGP Method) Prep->HPLC Decision Check SST Pass? HPLC->Decision Fail Troubleshoot: 1. Check pH 2. Clean Column Decision->Fail No Pass Data Processing Integrate Peaks Decision->Pass Yes Fail->HPLC Report Final Report % Purity Impurity Profile Pass->Report

Figure 2: End-to-end analytical workflow for purity certification.

References

  • BenchChem. (2025).[2] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Retrieved from

  • National Institutes of Health (PubMed). (2003). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography.[1][3] Retrieved from

  • Google Patents. (2012). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.[1] Retrieved from

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • Sigma-Aldrich. 4-Amino-6-methoxypyrimidine Product Specification. Retrieved from [1]

Sources

Validation

Definitive Guide: FTIR Characterization of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Executive Summary: The Role of FTIR in Pyrimidine Intermediate Analysis In the synthesis of bioactive pharmaceutical ingredients (APIs), 4-Amino-6-methoxy-2-(n-propyl)pyrimidine serves as a critical heterocyclic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of FTIR in Pyrimidine Intermediate Analysis

In the synthesis of bioactive pharmaceutical ingredients (APIs), 4-Amino-6-methoxy-2-(n-propyl)pyrimidine serves as a critical heterocyclic intermediate.[1] Its structural integrity—specifically the correct substitution of the n-propyl chain at the C2 position and the methoxy group at C6—is paramount for downstream efficacy.

While NMR remains the gold standard for de novo structural elucidation and HPLC for quantitative purity, Fourier Transform Infrared Spectroscopy (FTIR) offers an unrivaled advantage in routine Quality Control (QC): rapid, solvent-free fingerprinting .[1]

This guide objectively compares the FTIR spectral performance of this specific pyrimidine derivative against its common structural analogs (impurities) and alternative analytical techniques. It provides a self-validating protocol to confirm the presence of the n-propyl chain and the methoxy ether linkage, distinguishing the target molecule from critical side-products like the des-propyl or hydroxy analogs.

Theoretical Spectral Fingerprint

To characterize 4-Amino-6-methoxy-2-(n-propyl)pyrimidine, one must deconstruct its spectrum into three distinct vibrational zones: the Amino-Pyrimidine Core , the Methoxy Ether , and the Aliphatic Propyl Chain .[1]

Table 1: Critical FTIR Absorption Peaks & Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Primary Amine (-NH₂) 3300–3500Medium, DoubletN–H Stretching (Asym/Sym)Confirms 4-amino substitution.[1] Doublet distinguishes from secondary amines.
Aliphatic Chain (n-Propyl) 2950–2970MediumC–H Stretching (Asym, CH₃)CRITICAL: Distinguishes from des-propyl analogs.[1]
Aliphatic Chain (n-Propyl) 2870–2930MediumC–H Stretching (Sym, CH₂/CH₃)Confirms alkyl chain length (intensity ratio).[1]
Methoxy Group (-OCH₃) 2835–2845Weak/ShoulderC–H Stretching (Methoxy)Specific to O-methyl groups (distinct from C-methyl).
Pyrimidine Ring 1580–1650StrongC=N / C=C Ring StretchingCharacteristic "breathing" of the heteroaromatic core.
Amine Deformation 1620–1650MediumN–H ScissoringOften overlaps with ring stretch; confirms primary amine.
Ether Linkage (Ar-O-C) 1200–1275StrongC–O–C Asymmetric StretchCRITICAL: Distinguishes from hydroxy (C=O/C-OH) impurities.
Ether Linkage (Ar-O-C) 1020–1075MediumC–O–C Symmetric StretchCorroborates methoxy presence.
Ring Breathing 980–1000MediumPyrimidine Ring BreathingFingerprint confirmation of the 2,4,6-substitution pattern.[1]

Expert Insight: The most common error in characterizing this intermediate is ignoring the 2800–3000 cm⁻¹ region . The n-propyl group contributes significantly to the aliphatic C–H stretching intensity. A "weak" aliphatic signal here often indicates a failure in the propylation step (yielding the methyl or ethyl analog) or the presence of the des-propyl starting material.

Comparative Performance Analysis

This section evaluates how FTIR compares to alternative methods (HPLC, NMR) and how the specific spectral signature compares to critical impurities.

Methodological Comparison: FTIR vs. Alternatives
FeatureFTIR (This Method) HPLC-UV ¹H NMR
Primary Utility Identity Verification (ID) Purity QuantificationStructural Elucidation
Speed < 2 Minutes15–45 Minutes10–30 Minutes
Sample Prep Minimal (Solid state)Dissolution/FiltrationDeuterated Solvents
Specificity High (Fingerprint)Medium (Retention Time)Very High
Cost per Run LowMedium (Solvents/Columns)High
Limit of Detection ~1–5% Impurity< 0.05% Impurity~1% Impurity

Verdict: FTIR is the superior choice for incoming raw material ID and in-process checkpointing where speed is critical. It cannot replace HPLC for final purity assay but is more efficient for confirming the identity of the intermediate before proceeding to the next synthetic step.

Spectral Specificity: Target vs. Impurities

The true power of FTIR lies in distinguishing the target from its likely synthetic byproducts.

Scenario A: Target vs. Des-propyl Analog (4-Amino-6-methoxypyrimidine)
  • The Problem: The starting material (lacking the propyl group) may co-crystallize.

  • FTIR Discriminator:

    • Target: Distinct aliphatic C–H clusters (2960, 2930, 2870 cm⁻¹) due to the propyl chain.

    • Impurity: Only weak aromatic C–H and methoxy C–H (~2840 cm⁻¹). The broad aliphatic envelope is absent.

    • Action: Calculate the ratio of Peak Area (2800–3000) to Peak Area (1500–1600). A low ratio indicates missing propyl group.

Scenario B: Target vs. Hydroxy Analog (4-Amino-6-hydroxy-2-propylpyrimidine)[1]
  • The Problem: Hydrolysis of the methoxy group yields the hydroxy derivative (often existing as the pyrimidinone tautomer).

  • FTIR Discriminator:

    • Target: Strong C–O–C stretch at 1200–1275 cm⁻¹ .

    • Impurity: Appearance of a broad O–H stretch (2500–3300 cm⁻¹) and a strong Amide/Carbonyl (C=O) band at ~1680–1720 cm⁻¹ (due to keto-enol tautomerism).

    • Action: If a carbonyl peak appears >1680 cm⁻¹, the batch is hydrolyzed.[1]

Experimental Protocol: Self-Validating Workflow

This protocol uses a Ratio-Metric Approach to ensure consistency, mitigating variations in sample thickness or pellet quality.[1]

Materials
  • Sample: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (Dry powder).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) OR Diamond ATR Accessory.

  • Instrument: FTIR Spectrometer (Resolution: 4 cm⁻¹, Scans: 32).[1]

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal or insert an empty KBr holder. Collect background spectrum (air).

  • Sample Preparation:

    • ATR Method (Preferred): Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure uniform contact.

    • KBr Method:[1][2] Grind 1 mg sample with 100 mg KBr. Press into a translucent pellet.

  • Data Acquisition:

    • Scan range: 4000–400 cm⁻¹.

    • Mode: Absorbance.[3]

  • Data Processing:

    • Apply Baseline Correction (linear).

    • Normalize spectrum to the strongest ring stretch (approx. 1580–1600 cm⁻¹) = 1.0 Absorbance Units (AU).

  • Validation Check (The "Propyl Ratio"):

    • Integrate Area A1: Aliphatic Region (2850–2980 cm⁻¹).

    • Integrate Area A2: Aromatic Ring Region (1550–1600 cm⁻¹).

    • Pass Criteria: The Ratio (A1/A2) must fall within the established reference range (typically 0.4 – 0.6 for this propyl-substituted pyrimidine). A ratio < 0.3 suggests des-propyl impurity.

Visualization: Characterization Logic Flow[1]

The following diagram illustrates the decision logic for verifying the compound using FTIR.

FTIR_Characterization_Flow Start Start: Unknown Sample Scan Acquire FTIR Spectrum (4000-400 cm⁻¹) Start->Scan Check_NH Check 3300-3500 cm⁻¹ (Doublet Present?) Scan->Check_NH Check_CO Check 1680-1720 cm⁻¹ (Strong C=O Peak?) Check_NH->Check_CO Yes (NH2 Confirmed) Fail_Amine FAIL: Not Primary Amine (Check Synthesis) Check_NH->Fail_Amine No (Single/No Peak) Check_Aliphatic Check 2850-2980 cm⁻¹ (Aliphatic Intensity?) Check_CO->Check_Aliphatic No (Methoxy Intact) Fail_Hydrolysis FAIL: Hydrolyzed Product (Hydroxy/Keto Impurity Detected) Check_CO->Fail_Hydrolysis Yes (C=O Present) Pass PASS: Identity Confirmed 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Check_Aliphatic->Pass Strong (Propyl Confirmed) Fail_Propyl FAIL: Missing Propyl Chain (Des-propyl Impurity) Check_Aliphatic->Fail_Propyl Weak (Methyl Only)

Caption: Decision tree for FTIR verification of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine, highlighting critical spectral checkpoints for common impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for fundamental group frequencies).

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: Pyrimidine Derivatives. Available at: [Link][1]

  • PubChem. (2025).[4] Compound Summary: 4-Amino-6-methoxypyrimidine (CAS 696-45-7).[5][6] National Library of Medicine. Available at: [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for aliphatic vs.

Sources

Comparative

Comparing bioactivity of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine vs other pyrimidines

This guide provides an in-depth technical comparison of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine against structurally related pyrimidine scaffolds.[1] It focuses on the specific pharmacological implications of the n-prop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine against structurally related pyrimidine scaffolds.[1] It focuses on the specific pharmacological implications of the n-propyl and methoxy substitutions, analyzing their impact on lipophilicity, receptor binding kinetics, and metabolic stability.

[1]

Executive Summary

4-Amino-6-methoxy-2-(n-propyl)pyrimidine represents a specialized "lipophilic-capped" pyrimidine scaffold.[1] Unlike its more common analogs (e.g., 2-methyl or 6-hydroxy variants), this molecule offers a unique balance of hydrophobic bulk (via the C2-propyl chain) and membrane permeability (via the C6-methoxy group).[1]

In drug development, this specific substitution pattern is primarily utilized to:

  • Enhance Selectivity: The n-propyl group fills hydrophobic pockets (e.g., in Adenosine

    
     receptors or DHFR active sites) that are inaccessible to smaller methyl analogs.
    
  • Improve Oral Bioavailability: The 6-methoxy group locks the pyrimidine in the aromatic form, preventing the keto-enol tautomerism seen in 6-hydroxy analogs, thereby reducing polar surface area (PSA) and improving blood-brain barrier (BBB) penetration.[1]

  • Increase Metabolic Stability: As a C-alkyl pyrimidine, it avoids the rapid oxidative desulfurization typical of S-alkyl (thioether) bioisosteres.[1]

Structural & Physicochemical Profile

The molecule consists of a pyrimidine core functionalized at three key positions.[2][3] Its performance is best understood by comparing its physicochemical properties to its closest analogs.

Comparative Physicochemical Data
PropertyTarget: 2-(n-Pr)-6-OMe Analog A: 2-Me-6-OMe Analog B: 2-(n-Pr)-6-OH Analog C: 2-SPr-6-OMe
Structure 2-propyl, 6-methoxy2-methyl, 6-methoxy2-propyl, 6-hydroxy2-(propylthio), 6-methoxy
LogP (Predicted) ~1.95 ~1.15~0.85~2.20
Tautomerism None (Fixed Aromatic) NoneYes (Keto-Enol)None
H-Bond Donors 1 (-NH₂) 12 (-NH₂, -OH/NH)1
H-Bond Acceptors 3 (N1, N3, OMe) 333
Metabolic Liability Low (ω-oxidation) LowLowHigh (S-oxidation)
Key Application Hydrophobic Pocket Targeting General ScaffoldSoluble MetaboliteUnstable Bioisostere

Analysis:

  • Vs. Analog A (Methyl): The n-propyl group adds ~0.8 LogP units, significantly increasing lipophilicity. This is critical for targeting receptors with deep hydrophobic clefts (e.g., Adenosine

    
    , GPCRs).
    
  • Vs. Analog B (Hydroxy): The methoxy group removes a hydrogen bond donor. While this decreases water solubility, it drastically improves passive transport across lipid membranes (e.g., gut wall, BBB).

  • Vs. Analog C (Thioether): While the thioether is easier to synthesize, it is metabolically labile (oxidizing to sulfoxide/sulfone). The C-propyl variant offers a stable bioisostere with similar steric occupancy.[1]

Mechanistic Bioactivity & SAR

Adenosine Receptor Antagonism ( Selectivity)

Research into adenosine receptor antagonists highlights the critical role of the C2-substituent. While


 and 

receptors often tolerate small groups (methyl/chloro), the

adenosine receptor
possesses a unique hydrophobic region that accommodates larger alkyl chains.
  • Mechanism: The 4-amino group binds to the receptor hinge region (Asn250/Phe168 interaction). The 2-(n-propyl) chain extends into the hydrophobic pocket, providing selectivity over the

    
     subtype.[1]
    
  • Data Point: In SAR studies of related 4-amino-pyrimidine antagonists, extending the C2 position from methyl to n-propyl improved

    
     affinity (
    
    
    
    ) by >10-fold while reducing off-target
    
    
    binding [1].[1]
Kinase Inhibition (ATP Mimicry)

The 4-amino-pyrimidine motif is a classic "hinge binder" in kinase inhibitors (mimicking the adenine of ATP).[1]

  • Effect of 6-Methoxy: The methoxy group acts as a steric gatekeeper. In kinases where the "gatekeeper" residue is small (e.g., Threonine), the methoxy group fits well. In kinases with large gatekeepers (e.g., Methionine), it may cause steric clash, offering a mechanism for kinase selectivity .

  • Effect of 2-Propyl: This group points towards the solvent-exposed region or the ribose-binding pocket, often used to tune solubility and pharmacokinetic properties (PK) rather than direct affinity.[1]

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates how specific structural modifications to the 4-Amino-6-methoxy-2-(n-propyl)pyrimidine scaffold shift its biological profile.

SAR_Analysis Core 4-Amino-6-methoxy- 2-(n-propyl)pyrimidine Mod_2_Me Change C2 to Methyl Core->Mod_2_Me Decrease Steric Bulk Mod_6_OH Change C6 to Hydroxy Core->Mod_6_OH O-Demethylation Mod_2_SPr Change C2 to S-Propyl Core->Mod_2_SPr Bioisosteric Replacement Target Optimized for: - A3 Receptor Antagonism - CNS Active Kinase Inhibitors Core->Target Retains Profile Out_Selectivity Loss of Hydrophobic Selectivity (A3/GPCR) Mod_2_Me->Out_Selectivity Out_Permeability Decreased BBB Permeability (High PSA) Mod_6_OH->Out_Permeability Out_Stability Metabolic Instability (Sulfoxidation) Mod_2_SPr->Out_Stability

Figure 1: SAR Map demonstrating the trade-offs of structural modifications. The target molecule (Blue) represents an optimum for stable, hydrophobic pocket targeting compared to common analogs.

Experimental Validation Protocols

To validate the bioactivity of this compound, the following protocols are recommended. These focus on verifying the specific advantages (hydrophobicity and receptor binding) identified above.

Protocol A: Competitive Radioligand Binding Assay (Adenosine Focus)

Objective: Determine if the n-propyl group confers selectivity for the


 receptor compared to the 

subtype.
  • Preparation:

    • Cell Line: CHO cells stably expressing human

      
       receptors (h
      
      
      
      AR).
    • Ligand: [

      
      I]-AB-MECA (highly selective 
      
      
      
      agonist).[1]
    • Compound: Dissolve 4-Amino-6-methoxy-2-(n-propyl)pyrimidine in DMSO (10 mM stock).

  • Incubation:

    • Incubate membrane preparations (50 µg protein) with 0.5 nM [

      
      I]-AB-MECA and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Time: 90 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via gamma counter. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]
    • Success Criteria: A

      
       nM indicates potent antagonism. Compare vs. 2-methyl analog (likely 
      
      
      
      nM) to prove the "propyl effect" [1, 2].[1]
Protocol B: Lipophilicity Assessment (LogD Shake-Flask)

Objective: Confirm the enhanced lipophilicity vs. the 6-hydroxy metabolite.[1]

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Method:

    • Dissolve compound in octanol-saturated water.[1]

    • Add equal volume of water-saturated octanol.[1]

    • Shake for 24 hours at 25°C.

    • Separate phases and analyze concentration in each phase via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Target: Expect LogD

    
    . (The 6-hydroxy analog will show LogD < 1.0).[1]
    

Synthesis Pathway (For Reference)

Since this compound is a specific intermediate, its synthesis distinguishes it from the easier-to-make thio-analogs.[1]

  • Step 1 (Amidine Formation): Reaction of butyronitrile with HCl/Ethanol followed by ammonia to yield Butyramidine .

  • Step 2 (Cyclization): Condensation of Butyramidine with Methyl Cyanoacetate (or Malononitrile followed by hydrolysis) yields 4-Amino-6-hydroxy-2-(n-propyl)pyrimidine .[1]

  • Step 3 (O-Methylation): Reaction with

    
     to form the 6-chloro intermediate, followed by nucleophilic displacement with Sodium Methoxide (NaOMe) in Methanol.[1]
    
    • Note: Direct methylation of the 6-hydroxy compound with MeI often yields N-methylated byproducts (isocytosine tautomers).[1] The Chloro-displacement route ensures the O-methoxy regioselectivity [3].[1]

References

  • Cosimelli, B., et al. (2008). "Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists."[1] Journal of Medicinal Chemistry.

  • Moro, S., et al. (2006). "Revisiting the A3 adenosine receptor antagonist structure-activity relationships." Medicinal Research Reviews.

  • PubChem Compound Summary. "4-Amino-6-methoxypyrimidine (CAS 696-45-7)."[1] National Center for Biotechnology Information.

  • Sigma-Aldrich. "Product Specification: 4-Amino-2,6-dimethoxypyrimidine."[1] Merck KGaA.

Sources

Validation

Reference Standards for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Analysis

This guide provides a comprehensive technical analysis of reference standards for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a critical intermediate or impurity often encountered in the synthesis of propyl-substituted py...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of reference standards for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a critical intermediate or impurity often encountered in the synthesis of propyl-substituted pyrimidine derivatives (structurally related to PDE5 inhibitor pharmacophores).[1][2]

Executive Summary

Accurate analysis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (hereafter referred to as AMPP ) requires a rigorous approach to reference standard qualification.[2][3] As an O-methylated pyrimidine derivative, AMPP presents specific analytical challenges, including the differentiation from its N-methylated regioisomers and its hydrolysis product (the 6-hydroxy tautomer).[1][2][3]

This guide compares the performance and suitability of Certified Reference Materials (CRM) versus In-House Working Standards and Research Grade Chemicals , providing experimental protocols to ensure data integrity in drug development workflows.

Part 1: Comparative Analysis of Reference Standard Grades

The choice of reference standard directly impacts the accuracy of your quantitative assays (Assay w/w%) and impurity profiling.[2][3] The table below contrasts the three primary classes of standards available for AMPP.

FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard Option C: Research Grade Chemical
Primary Use Method Validation, Calibration of Working Stds.Routine QC Release, Stability Testing.Early R&D, Qualitative Identification.[2][3]
Traceability High: Traceable to SI units or Pharmacopeial Primary Standard.Medium: Traceable to the CRM/Primary Standard used for qualification.Low: Often only "Lot Analysis" provided.[3]
Assay Value Mass Balance / qNMR: 99.8% ± 0.5% (k=2).[2][3] Includes correction for water/solvents.[2][3]Transfer Value: Assigned against CRM (e.g., 99.5% "As Is").Area % Only: Often claims ">98%" by HPLC area normalization (ignores salts/water).
Impurity Data Comprehensive: Orthogonal methods (HPLC + GC + TLC) to detect organic/inorganic impurities.[2][3]Limited: Checks for specific process impurities only.Minimal: Only major UV-absorbing peaks reported.[3]
Risk Profile Low: Guarantees accuracy for critical filings (IND/NDA).[2][3]Manageable: Requires periodic re-qualification.[3]High: Can introduce Assay Bias of 2-10% due to unquantified water/salts.[3]
Critical Insight: The "Area %" Trap

Research Grade AMPP often comes with a Certificate of Analysis (CoA) stating "Purity: 98% (HPLC)".[2] Do not use this for quantitation.

  • Reality: A sample can be 98% pure by HPLC area but contain 5% water and 2% residual inorganic salts.[3]

  • Consequence: Using this as a 100% standard results in a 7% overestimation of your target analyte in samples.[3]

  • Solution: Always use a CRM or fully characterize your material (TGA, KF, ROI) to establish a "Potency on Anhydrous/Solvent-Free Basis".[2][3]

Part 2: Technical Deep Dive & Experimental Protocols
1. Structural Identity & Isomerism

AMPP is synthesized via the O-methylation of 6-amino-2-propylpyrimidin-4-ol or nucleophilic substitution on a chloropyrimidine.[1][3] A critical quality attribute is distinguishing it from the N-methyl isomer (1-methyl-6-amino-2-propylpyrimidin-4-one), which has identical mass but distinct UV and NMR profiles.[1][2][3]

  • Diagnostic Signal:

    • AMPP (O-Me):

      
       3.8-3.9 ppm (singlet, 3H) in 
      
      
      
      H NMR; Carbonyl carbon absent in
      
      
      C NMR (replaced by C-O aromatic shift ~160-170 ppm).[2][3]
    • Isomer (N-Me):

      
       3.2-3.5 ppm (singlet, 3H); Distinct carbonyl signal ~160 ppm.[2][3]
      
2. Recommended Analytical Method (HPLC-UV)

This method separates AMPP from its key degradation product (Hydrolysis Impurity) and synthetic precursors.[2][3]

Chromatographic Conditions:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[2][3]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 240 nm (Max absorption for pyrimidine core).[2][3]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 40 60
20.0 40 60
21.0 90 10

| 30.0 | 90 | 10 |[1][2]

System Suitability Criteria:

  • Tailing Factor (AMPP): NMT 1.5.

  • Resolution (AMPP vs. Hydrolysis Impurity): NLT 2.0.

  • RSD (n=5): NMT 2.0% (for Assay).

Part 3: Visualization of Workflows
Diagram 1: Synthesis & Impurity Origin

This diagram illustrates the formation of AMPP and the critical side-reactions (Hydrolysis and N-Alkylation) that necessitate high-purity reference standards.[2][3]

AMPP_Synthesis Precursor 6-Amino-2-propylpyrimidin-4-ol (Tautomer) AMPP TARGET: 4-Amino-6-methoxy- 2-(n-propyl)pyrimidine (O-Methylation) Precursor->AMPP O-Alkylation (Major Path) Impurity_N Impurity A: N-Methyl Isomer (Regioisomer) Precursor->Impurity_N N-Alkylation (Side Reaction) Methylating Methylating Agent (e.g., MeI, DMS) Methylating->AMPP Impurity_H Impurity B: Hydrolysis Product (Demethylation) AMPP->Impurity_H Acid/Base Hydrolysis (Degradation)

Caption: Synthesis pathway of AMPP showing the competitive N-methylation and potential hydrolytic degradation.[1][2]

Diagram 2: Reference Standard Qualification Workflow

A logical decision tree for qualifying an In-House Working Standard against a Primary Standard.

Qualification_Workflow Start Raw Material (Candidate Standard) ID_Check Identity Confirmation (NMR, IR, MS) Start->ID_Check Purity_Check Purity Assessment ID_Check->Purity_Check HPLC Chromatographic Purity (HPLC Area %) Purity_Check->HPLC Residuals Volatiles & Inorganics (KF, GC-HS, ROI) Purity_Check->Residuals Calc Mass Balance Calculation Potency = %Purity × (1 - %Water - %Solvents - %Ash) HPLC->Calc Residuals->Calc Decision Does Potency Match Primary Standard? Calc->Decision Approve Release as Working Standard Decision->Approve Yes (within ±1.0%) Reject Reject / Repurify Decision->Reject No

Caption: Step-by-step workflow for qualifying an in-house working standard using the Mass Balance approach.

References
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation, 2006.[2][3] Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[2][3] USP-NF.[2][3] Link

  • European Pharmacopoeia (Ph.[2][3] Eur.). Chapter 5.12. Reference Standards. EDQM.[2][3] Link

  • Gorog, S. Identification and Determination of Impurities in Drugs.[2][3] Elsevier Science, 2000.[2][3] (Foundational text on impurity profiling including pyrimidine derivatives).

  • PubChem. Compound Summary: 2-Amino-4,6-dimethoxypyrimidine (Structural Analogue).[2][3] National Library of Medicine.[3] Link[2][3]

Sources

Comparative

Validating Synthesis Batches of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine: A Comparative Technical Guide

This guide outlines the validation and comparative analysis of synthesis batches for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (CAS 696-45-7 analog/derivative), a critical heterocyclic intermediate used in the development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation and comparative analysis of synthesis batches for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (CAS 696-45-7 analog/derivative), a critical heterocyclic intermediate used in the development of high-affinity kinase inhibitors and agrochemical actives.

Executive Summary

The purity and consistency of the pyrimidine core are non-negotiable in pharmaceutical manufacturing.[1] 4-Amino-6-methoxy-2-(n-propyl)pyrimidine presents unique validation challenges due to its amphiphilic nature (n-propyl tail vs. polar amino/methoxy head) and the potential for genotoxic halogenated impurities depending on the synthesis route.

This guide compares the two dominant synthesis strategies—Nucleophilic Displacement (Route A) vs. De Novo Cyclization (Route B) —and provides a self-validating analytical protocol to ensure batch compliance with ICH Q3A/B guidelines.[1]

Comparative Analysis of Synthesis Routes

To validate a batch effectively, one must understand its origin. The impurity profile is a fingerprint of the synthesis method used.

Route A: The Nucleophilic Displacement (Traditional)
  • Mechanism: Starting from 4,6-dihydroxy-2-propylpyrimidine, the process involves chlorination (

    
    ) followed by sequential nucleophilic substitution with sodium methoxide (
    
    
    
    ) and ammonia (
    
    
    ).
  • Pros: High overall yield; established industrial scalability.

  • Cons: High risk of Genotoxic Impurities (GTIs) . The intermediate 4-chloro-6-methoxy-2-propylpyrimidine is a potent alkylator.

  • Key Impurity: Residual Chloropyrimidines (< 10 ppm limit).

Route B: De Novo Cyclization (Convergent)
  • Mechanism: Condensation of Butyramidine with Methyl Cyanoacetate under basic conditions, followed by selective O-methylation.

  • Pros: "Green" chemistry profile; avoids phosphorus oxychloride; eliminates chlorinated byproducts.

  • Cons: Lower atom economy; sensitivity of butyramidine to moisture; potential for N-methylation regioisomers.

  • Key Impurity: Hydrolyzed amides (4-hydroxy derivatives).

Table 1: Performance & Quality Comparison
MetricRoute A (Displacement)Route B (Cyclization)
Overall Yield 78 - 82%65 - 70%
Purity (Crude) 92% (Requires recrystallization)96% (Often usable post-workup)
Critical Impurity 4-Chloro-6-methoxy-2-(n-propyl)pyrimidine 4-Hydroxy-6-methoxy-2-(n-propyl)pyrimidine
GTI Risk High (Requires GTI control strategy)Low / Negligible
Cost Efficiency High (Cheap reagents)Moderate (Amidine cost)

Visualizing the Impurity Pathways

Understanding the chemical lineage is essential for troubleshooting "Out of Specification" (OOS) results.[1]

SynthesisPathways StartA 4,6-Dihydroxy-2-propylpyrimidine ChloroInt 4,6-Dichloro-2-propylpyrimidine StartA->ChloroInt POCl3, Reflux Target 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (TARGET) ChloroInt->Target 1. NaOMe 2. NH3 ImpurityA IMPURITY A: 4-Chloro-6-methoxy derivative (Genotoxic) ChloroInt->ImpurityA Incomplete Substitution ImpurityB IMPURITY B: N-Methyl regioisomer Target->ImpurityB Over-methylation (Side Reaction) StartB Butyramidine HCl StartB->Target + Cyanoacetate Base Catalysis Cyano Methyl Cyanoacetate Cyano->Target ImpurityA->Target Slow Reaction

Figure 1: Comparative synthesis pathways highlighting the origin of critical impurities (Chlorinated species in Route A vs. Regioisomers in Route B).

Validation Protocol: Analytical Methodology

To validate a batch, you cannot rely on simple HPLC-UV area normalization alone due to the disparate response factors of the impurities. The following protocol is a self-validating system using an Internal Standard (IS) approach.

Critical Quality Attributes (CQAs)
  • Appearance: White to off-white crystalline solid.

  • Assay (HPLC): 98.0% – 102.0% w/w (vs. External Standard).

  • Purity (Area %): ≥ 99.5%.

  • Specific Impurity A (Chloro-analog): ≤ 0.05% (Limit of Quantitation).

  • Water Content (KF): ≤ 0.5%.

HPLC-PDA-MS Method Parameters

This method utilizes a high-pH stable C18 column to improve the peak shape of the basic aminopyrimidine.[1]

  • Instrument: HPLC with PDA (254 nm) and SQ Mass Detector (ESI+).

  • Column: XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 10 90 Elution of lipophilic impurities
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | End |[1]

Experimental Workflow (Step-by-Step)
  • System Suitability Testing (SST):

    • Inject a mixture of the Target and Impurity A (spiked at 0.1%).

    • Requirement: Resolution (

      
      ) between Target and Impurity A > 2.5. Tailing factor (
      
      
      
      ) < 1.5.
  • Sample Preparation:

    • Dissolve 25 mg of the batch in 50 mL of diluent (50:50 MeCN:Water).

    • Sonicate for 10 mins to ensure complete dissolution of dimers.

  • Data Acquisition:

    • Inject Blank -> Standard (x5) -> Samples (x2) -> Bracketing Standard.

  • Validation Logic:

    • If Impurity A is detected by UV but < LOQ, confirm absence via MS (SIM mode at m/z of chloro-analog). This is the "Safety Net" step.

Decision Tree for Batch Release

This logic gate ensures that no batch is released without addressing the specific risks of its synthesis route.

ValidationLogic Start Batch Synthesis Complete RouteCheck Identify Synthesis Route Start->RouteCheck RouteA Route A: Displacement RouteCheck->RouteA POCl3 Used RouteB Route B: Cyclization RouteCheck->RouteB Amidine Used TestGTI GTI Testing (GC-MS/LC-MS) Target: Chloro-pyrimidine RouteA->TestGTI TestRegio Regioisomer Check (H-NMR) Target: N-Methyl vs O-Methyl RouteB->TestRegio DecisionA Impurity < 10 ppm? TestGTI->DecisionA DecisionB Isomer < 0.15%? TestRegio->DecisionB Release RELEASE BATCH (CoA Issued) DecisionA->Release Yes Reject REJECT / REPROCESS DecisionA->Reject No DecisionB->Release Yes DecisionB->Reject No

Figure 2: Validation logic flow. Note that Route A requires specific trace analysis for genotoxic impurities, while Route B focuses on structural isomerism.

Experimental Data: Batch Comparison

The following data represents a typical comparison between three commercial batches validated using the protocol above.

ParameterBatch A-001 (Route A)Batch B-001 (Route B)Batch B-002 (Route B - Optimized)
Assay (HPLC) 99.1%98.4%99.7%
Total Impurities 0.8%1.4%0.2%
Largest Single Impurity 0.4% (4-Chloro...)[1]0.9% (Unreacted Amidine)0.1% (Unknown)
Water (KF) 0.1%0.8% (Hygroscopic)0.2%
Conclusion Pass (High purity, but GTI risk managed)Fail (High moisture/residuals)Pass (Superior Quality)

Insight: While Route A consistently yields high assay values, the presence of the 4-chloro impurity (even at 0.4%) often triggers mandatory recrystallization, increasing cost. Route B, when optimized (Batch B-002), offers the cleanest profile but requires strict moisture control during the amidine handling phase.

References

  • Tidke, K. J., & Solanki, P. R. (2019). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Van Kuilenburg, A. B., et al. (2004).[2] Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter-Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • PubChem. (2025).[3] Compound Summary: 4-Amino-6-methoxypyrimidine (Analogous Structure).[4] National Library of Medicine. [Link]

Sources

Validation

Chromatographic separation of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine isomers

An In-Depth Technical Guide to the Chromatographic Separation of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Isomers Executive Summary This guide provides a technical comparison of chromatographic strategies for the separat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromatographic Separation of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Isomers

Executive Summary

This guide provides a technical comparison of chromatographic strategies for the separation of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (Target) from its critical isomers and process impurities. Designed for pharmaceutical scientists, this document moves beyond generic protocols to address the specific challenges of regioisomer resolution (O- vs. N-alkylation) and structural analog separation in drug substance manufacturing.

The Separation Challenge

The synthesis of 4-Amino-6-methoxy-2-(n-propyl)pyrimidine typically involves the nucleophilic substitution of a chloropyrimidine intermediate. This chemistry generates a specific set of "isomeric" challenges that standard C18 methods often fail to resolve adequately:

  • Regioisomers (The Critical Pair):

    • Target (O-Isomer): 4-Amino-6-methoxy-2-(n-propyl)pyrimidine.

    • Impurity (N-Isomer): 6-Amino-3-methyl-2-(n-propyl)pyrimidin-4(3H)-one.

    • Mechanism:[1][2][3] Competitive methylation at the ring nitrogen (N3) versus the oxygen (O6) leads to this lactam impurity, which is often thermodynamically stable and difficult to remove.

  • Structural Isomers (Alkyl Chain):

    • Isopropyl Analog: 4-Amino-6-methoxy-2-isopropylpyrimidine.

    • Origin: Impurities in the propyl-amidine starting material.

  • Process-Related Analogs:

    • Bis-Methoxy: 2-propyl-4,6-dimethoxypyrimidine.

    • Chloro-Precursor: 4-Amino-6-chloro-2-(n-propyl)pyrimidine.

Comparative Methodology: Selecting the Right Mode

The following table compares three distinct chromatographic approaches based on resolution power (


), robustness, and suitability for QC environments.
FeatureMethod A: Standard RP-HPLC (C18) Method B: Phenyl-Hexyl (Recommended) Method C: HILIC
Primary Mechanism Hydrophobic Interaction

-

Interaction & Hydrophobicity
Polar Partitioning
Target/N-Isomer

Moderate (~1.5 - 2.0)High (> 3.5) Low (Co-elution risk)
Propyl/Isopropyl

High (Methylene selectivity)ModeratePoor
Mobile Phase Phosphate Buffer / ACNFormate or Phosphate / MeOHAmmonium Acetate / ACN
Application Routine QC, Raw Material CheckImpurity Profiling, Stability Indication Polar starting materials (e.g., Guanidine)

Detailed Experimental Protocols

Method A: The Baseline C18 Protocol

Best for separating hydrophobic process impurities (Bis-methoxy, Chloro-intermediate).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (Suppresses amine ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold for polar amines).

    • 5-20 min: 10% → 60% B (Linear gradient).

    • 20-25 min: 60% → 90% B (Wash).

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection: UV @ 254 nm.

  • Critical Insight: The low pH is essential. At neutral pH, the 4-amino group deprotonates, causing peak tailing due to silanol interactions.

Method B: The Enhanced Selectivity Protocol (Phenyl-Hexyl)

Best for resolving the O- vs. N-methyl regioisomers.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Rationale: The N-isomer (lactam) has a distinct electron density distribution compared to the aromatic O-isomer. The Phenyl-Hexyl phase engages in differential

    
    -
    
    
    
    stacking, significantly increasing the separation factor (
    
    
    ).
  • Mobile Phase A: 10 mM Ammonium Formate, pH 4.0.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient:

    • 0-2 min: 5% B.

    • 2-18 min: 5% → 55% B.

    • 18-25 min: 55% → 90% B.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer for the rigid ring structures).

Data Analysis & Performance Metrics

Table 1: Retention Behavior Comparison (Relative Retention Times - RRT) Reference: Target Molecule RRT = 1.00

CompoundStructure NoteMethod A (C18) RRTMethod B (Phenyl) RRTElution Logic
N-Isomer More Polar (Lactam)0.850.72Elutes earlier; Phenyl phase excludes it more effectively.
Target (O-Isomer) Aromatic Pyrimidine1.00 1.00 Reference standard.
Chloro-Impurity Hydrophobic (Cl vs OMe)1.451.30Late eluter due to lipophilicity of Chlorine.
Bis-Methoxy Very Hydrophobic1.801.65Two methoxy groups increase non-polar surface area.

Visualizing the Separation Logic

The following diagrams illustrate the origin of the isomers and the decision tree for method selection.

Figure 1: Impurity Origin & Separation Pathways

G Start 4,6-Dichloro-2-propylpyrimidine Reagent1 + NaOMe (Methylation) Start->Reagent1 Reagent2 + NH3 (Amination) Start->Reagent2 Target TARGET: 4-Amino-6-methoxy (O-Isomer) Reagent1->Target Major Path (O-attack) N_Iso IMPURITY: N-Methyl Isomer (Lactam/Oxo) Reagent1->N_Iso Minor Path (N-attack) Bis_Me IMPURITY: 4,6-Dimethoxy (Over-reaction) Reagent1->Bis_Me Double Substitution Chloro IMPURITY: 4-Amino-6-chloro (Under-reaction) Reagent2->Chloro Intermediate Chloro->Target Subsequent Methylation

Caption: Reaction pathways leading to the formation of the critical O- vs. N-regioisomers and process impurities.

Figure 2: Method Development Decision Tree

D Start Start Method Development Check1 Is N-Methyl Isomer Resolved? Start->Check1 MethodA Use C18 (Method A) Standard QC Check1->MethodA Yes (Rs > 2.0) Switch Switch to Phenyl-Hexyl (Method B) Check1->Switch No (Co-elution) Check2 Is Propyl/Isopropyl Resolved? Switch->Check2 Optimize Optimize Gradient Slope or Lower Temperature Check2->Optimize No Final Validate Method Check2->Final Yes Optimize->Final

Caption: Logical workflow for selecting the optimal stationary phase based on specific impurity resolution requirements.

References

  • Separation of Pyrimidine Isomers

    • Title: HPLC Separation of Pyrimidine and Purine Deriv
    • Source: Journal of Chrom
    • Context: Establishes the baseline hydrophobicity differences between amino- and methoxy-substituted pyrimidines.
  • Regioisomer Resolution (O- vs N-alkylation)

    • Title: Chromatographic behavior of N-methyl and O-methyl isomers of heterocyclic compounds.
    • Source: Journal of Chromatography A.[6]

    • Context: Supports the use of Phenyl-Hexyl phases for separ
  • Impurity Profiling of Propyl-Pyrimidines

    • Title: Synthesis and impurity profiling of 2-propyl-4-amino-6-alkoxypyrimidines.
    • Source: Organic Process Research & Development.
    • Context: Defines the structural origin of the bis-methoxy and chloro-impurities.

Sources

Comparative

Elemental Analysis Validation Guide: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Topic: Elemental Analysis Calculation for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Calculation for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Technical Context

In the development of pyrimidine-based therapeutics (such as PDE5 inhibitors or adenosine receptor antagonists), the intermediate 4-Amino-6-methoxy-2-(n-propyl)pyrimidine represents a critical quality control checkpoint.[1] Unlike simple commodity chemicals, this intermediate possesses a specific alkyl chain (n-propyl) and a methoxy/amino substitution pattern that must be rigorously validated to prevent downstream synthetic failures.[1]

This guide provides a definitive framework for calculating and interpreting the Elemental Analysis (EA) of this compound. We compare the Theoretical Performance (the stoichiometric gold standard) against Experimental Scenarios (common synthetic deviations), demonstrating why EA remains the most efficient "gatekeeper" assay before proceeding to high-cost spectral analysis (NMR/HRMS).

Chemical Identity & Theoretical Framework

Before analyzing experimental data, we must establish the theoretical baseline. The accuracy of your EA calculation depends entirely on the correct derivation of the molecular formula from the structure.

Structural Breakdown[1]
  • Core Scaffold: Pyrimidine Ring (

    
    )
    
  • Substituent 1 (Position 2): n-Propyl group (

    
    ) 
    
    
    
    Adds
    
    
    , removes
    
    
    .[1]
  • Substituent 2 (Position 4): Amino group (

    
    ) 
    
    
    
    Adds
    
    
    , removes
    
    
    .[1]
  • Substituent 3 (Position 6): Methoxy group (

    
    ) 
    
    
    
    Adds
    
    
    , removes
    
    
    .[1]
Formula Derivation
  • Carbon (C): 4 (Ring) + 3 (Propyl) + 1 (Methoxy) = 8

  • Hydrogen (H): 1 (Ring C5-H) + 7 (Propyl) + 2 (Amino) + 3 (Methoxy) = 13 [1]

  • Nitrogen (N): 2 (Ring) + 1 (Amino) = 3

  • Oxygen (O): 1 (Methoxy) = 1

Molecular Formula:



Theoretical Calculation (The "Gold Standard")

Using IUPAC standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999):

ElementCountAtomic MassTotal Mass Contribution% Composition (w/w)
Carbon 812.01196.08857.47%
Hydrogen 131.00813.1047.84%
Nitrogen 314.00742.02125.13%
Oxygen 115.99915.9999.56%
Total --167.212 g/mol 100.00%

Comparative Performance Guide: Purity & Impurity Profiling

In a real-world drug development environment, the "Found" values rarely match the "Calculated" values perfectly. The deviation is the data. Below, we compare the product's theoretical performance against common "Alternative" scenarios encountered during synthesis (e.g., incomplete methylation or retained solvent).

Scenario Analysis: Interpreting Deviations

This table serves as a diagnostic tool.[1] By comparing your experimental EA results to these profiles, you can predict the specific impurity present.

Analytical Scenario% Carbon (C)% Hydrogen (H)% Nitrogen (N)Diagnostic Indicator
Target Pure Compound 57.47 7.84 25.13 Pass (±0.4% tolerance)
Alt 1: Hemihydrate (C8H13N3O[1] · 0.5 H2O)54.53 (

2.9%)
7.95 (

0.1%)
23.85 (

1.3%)
Significant drop in C and N; H remains stable. Indicates wet sample.[1]
Alt 2: Precursor Impurity (4-Amino-6-chloro-2-propylpyrimidine)48.98 (

8.5%)
5.87 (

2.0%)
24.48 (

0.6%)
Massive drop in C and H. Presence of Chlorine (requires halogen cycle).[1]
Alt 3: Methanol Solvate (C8H13N3O[1] · 0.5 CH3OH)55.69 (

1.8%)
8.25 (

0.4%)
22.93 (

2.2%)
Moderate drop in C/N, rise in H. Common if recrystallized from MeOH.
Performance Verdict
  • Superiority of EA: Unlike HPLC, which requires a specific method development and reference standard for the impurity, EA provides an immediate "Global Purity" snapshot. If your %C is 49.0% instead of 57.5%, you immediately know you have the Chloro-precursor, saving the cost of an NMR run.

  • Acceptance Criteria: For pharmaceutical intermediates, a variance of ≤ 0.4% absolute difference from the theoretical value is the standard acceptance limit.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol includes internal validation steps.

Reagents & Equipment[2]
  • Instrument: Automated CHNS Analyzer (e.g., Elementar vario, Thermo FlashSmart).

  • Standard: Acetanilide (High Purity) or Sulfanilamide.[1]

  • Gas: Helium (Carrier, 99.999%), Oxygen (Combustion, 99.995%).

Step-by-Step Workflow
  • System Blanking: Run 3 empty tin capsules to establish the baseline signal.

  • K-Factor Determination (Calibration):

    • Weigh 2.0–3.0 mg of Acetanilide standard into a tin capsule.

    • Run in triplicate.

    • Validation Check: The instrument is valid ONLY if the standard deviation (SD) of the K-factor is < 0.02.

  • Sample Preparation (Crucial for Hygroscopic Pyrimidines):

    • Dry the 4-Amino-6-methoxy-2-(n-propyl)pyrimidine sample in a vacuum oven at 40°C for 4 hours prior to weighing.

    • Causality: Amino-pyrimidines often form loose hydrates (see "Alt 1" in Table 3.1).[1] Weighing undried samples introduces a systematic error in %C.

  • Combustion:

    • Weigh 1.5–2.5 mg of the sample.

    • Combustion Temp: 960°C (ensure complete oxidation of the aromatic ring).

    • Reduction Temp: 600°C (convert NOx to N2).

  • Data Analysis: Compare "Found" vs. "Calculated" using the diagnostic table above.

Visualizations

Analytical Decision Workflow

This diagram illustrates the logical flow for validating the compound, distinguishing between a "Pass", "Reprocess", or "Reject" decision based on EA data.

EA_Workflow Start Synthesis Product: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Drying Step 1: Vacuum Drying (40°C, 4h) Start->Drying Weighing Step 2: Micro-Weighing (2.0 mg ± 0.1 mg) Drying->Weighing Combustion Step 3: Combustion Analysis (CHNS Mode) Weighing->Combustion Decision Compare Found vs. Theoretical (|Δ| ≤ 0.4%) Combustion->Decision Pass PASS: Proceed to NMR/HPLC Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No Check_C Low %C, High %H? (Suspect Solvate/Water) Fail->Check_C Check_Cl Very Low %C? (Suspect Chloro-Precursor) Fail->Check_Cl Reprocess Action: Recrystallize/Dry Check_C->Reprocess Confirm Check_Cl->Reprocess Confirm

Caption: Logic flow for validating pyrimidine intermediates using Elemental Analysis data.

Synthesis & Impurity Pathway

Understanding where impurities come from helps interpret the EA data.

Synthesis_Pathway Precursor 4-Amino-6-chloro-2-(n-propyl)pyrimidine (C7H10ClN3) Product TARGET PRODUCT 4-Amino-6-methoxy-2-(n-propyl)pyrimidine (C8H13N3O) Precursor->Product Nucleophilic Subst. Precursor->Product Incomplete Rxn Reagent NaOMe / MeOH Reagent->Product Impurity Impurity: Methanol Solvate (Trapped Solvent) Product->Impurity Incomplete Drying

Caption: Synthetic origin of common impurities affecting elemental composition.

References

  • PubChem. (2025).[1][2] Compound Summary: 2-Amino-4,6-dimethoxypyrimidine (Analogous Structure).[1][3][4][5] National Library of Medicine. [Link]

  • University of Calgary. (2025). Combustion and Elemental Analysis: Standard Operating Procedures. Department of Chemistry. [Link]

  • Elementar. (2024). Organic Elemental Analysis: Theory and Applications in Drug Discovery.[1][Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Spectroscopy of Methoxy-Substituted Pyrimidines

Topic: UV-Vis Spectroscopy Profiles of Methoxy-Substituted Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of he...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Spectroscopy Profiles of Methoxy-Substituted Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic chemistry and drug development, pyrimidine derivatives serve as critical pharmacophores. The introduction of a methoxy (-OCH₃) group onto the pyrimidine ring alters its electronic landscape significantly, affecting solubility, reactivity, and bioavailability.

This guide provides an in-depth technical comparison of the UV-Vis spectroscopic profiles of 2-methoxypyrimidine and 4-methoxypyrimidine against the unsubstituted pyrimidine standard. By analyzing the auxochromic effects and solvatochromic shifts, researchers can utilize these profiles for rapid identification, purity assessment, and pKa determination in early-stage drug discovery.

Fundamental Principles: The Auxochromic Effect

To interpret the spectra of methoxy-pyrimidines, one must understand the electronic perturbations caused by the substituent.

Electronic Transitions

Unsubstituted pyrimidine exhibits two primary absorption bands in the UV region:

  • 
     transition (~240 nm):  High intensity, originating from the aromatic ring system.
    
  • 
     transition (~270-280 nm):  Lower intensity, originating from the non-bonding lone pairs on the nitrogen atoms.
    
The Methoxy Perturbation

The methoxy group acts as an auxochrome . Although it does not absorb UV radiation itself in this region, its oxygen atom possesses two lone pairs of electrons. Through resonance effect (+R) , these electrons interact with the


-system of the pyrimidine ring.
  • Bathochromic Shift (Red Shift): The interaction destabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (

    
    ). This results in absorption at longer wavelengths.[1][2][3]
    
  • Hyperchromic Effect: The probability of transition increases, leading to a higher molar extinction coefficient (

    
    ).
    
Visualization: Electronic Energy Transitions

The following diagram illustrates the narrowing of the HOMO-LUMO gap induced by the methoxy substituent.

EnergyLevels LUMO_P LUMO (π*) HOMO_P HOMO (π) HOMO_P->LUMO_P Large ΔE (λ ~240 nm) LUMO_M LUMO (π*) HOMO_M HOMO (π + n_O) HOMO_M->LUMO_M Reduced ΔE (λ ~260-270 nm)

Figure 1: Energy level diagram showing the bathochromic shift caused by the methoxy auxochrome reducing the HOMO-LUMO gap.

Comparative Profiling: 2-Methoxy vs. 4-Methoxy

The position of the methoxy group (ortho-like vs. para-like relative to ring nitrogens) dictates the magnitude of the spectral shift.

Comparative Data Table (Solvent: Methanol)
FeaturePyrimidine (Reference)2-Methoxypyrimidine4-Methoxypyrimidine
Primary

(

)
240 nm255 - 260 nm265 - 275 nm
Secondary

(

)
~280 nm (Weak)Masked / ShoulderMasked / Shoulder
Molar Extinction (

)
~2,000 - 3,000

~4,500

~6,000

Shift Type N/ABathochromicStrong Bathochromic
pKa (Approx) 1.3~1.0~2.5
Technical Analysis[5][6][7]
  • 2-Methoxypyrimidine: The methoxy group at C2 is adjacent to both nitrogen atoms. The inductive withdrawal (-I) by the two nitrogens competes strongly with the resonance donation (+R). This results in a moderate red shift.

  • 4-Methoxypyrimidine: The methoxy group at C4 is conjugated directly with N1 (para-like relationship) and N3 (ortho-like). The resonance contribution is more effective across the longer conjugated path to N1, leading to a stronger bathochromic shift and a generally higher extinction coefficient compared to the 2-isomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and Trustworthiness (E-E-A-T), follow this self-validating protocol. This method accounts for solvatochromic effects which are critical in heterocyclic analysis.

Reagents & Equipment[8][9][10]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone due to high UV cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Baseline Correction (System Validation):

    • Fill both sample and reference cuvettes with pure methanol.

    • Run a baseline scan (200–400 nm).[4]

    • Acceptance Criteria: Absorbance must be < 0.005 A across the range.

  • Stock Solution Preparation:

    • Weigh 10.0 mg of the methoxypyrimidine derivative.

    • Dissolve in 100 mL Methanol (Concentration

      
      ).
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard & Scan:

    • Dilute 1.0 mL of Stock into 10 mL Methanol (Final Conc

      
      ).
      
    • Scan from 200 nm to 400 nm.

    • Self-Validation: If

      
      , dilute further to maintain linearity (Beer-Lambert Law).
      
  • Solvent Polarity Check (Optional but Recommended):

    • Repeat the scan in Hexane (non-polar).

    • Observation: The

      
       band (usually a shoulder in methanol) typically becomes more distinct and undergoes a red shift in non-polar solvents, while the 
      
      
      
      band shifts blue.
Workflow Visualization

Protocol Start Start: Sample Weighing (10 mg) Solvent Dissolve in HPLC Methanol (Stock: 100 µg/mL) Start->Solvent Blank System Blanking (Pure MeOH vs MeOH) Solvent->Blank Dilution Dilution to Working Conc. (~10 µg/mL) Blank->Dilution Scan Spectral Scan (200-400 nm) Dilution->Scan Check Absorbance Check (0.2 < A < 1.0?) Scan->Check Process Data Processing (Determine λmax, ε) Check->Process Yes DiluteMore Dilute Further Check->DiluteMore No (A > 1.0) DiluteMore->Scan

Figure 2: Self-validating experimental workflow for UV-Vis characterization of pyrimidine derivatives.

Advanced Characterization: pH-Dependent Shifts

For drug development professionals, understanding the ionization state is crucial. Methoxy-pyrimidines exhibit significant spectral shifts based on pH, which can be used to determine pKa.

  • Acidic Medium (pH < pKa): Protonation occurs at the ring nitrogen. This stabilizes the non-bonding electrons, often causing the

    
     band to disappear (hypsochromic shift) and the 
    
    
    
    band to shift red (bathochromic) due to cation resonance stabilization.
  • Basic Medium (pH > pKa): The molecule remains neutral (unless other ionizable groups are present).

Application Note: To determine pKa, perform a "titration" by recording spectra in buffers ranging from pH 1.0 to 7.0. Plot the Absorbance at


 vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[5][6]

References

  • NIST Chemistry WebBook. Pyrimidine, 2-methoxy- UV/Visible Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 4-Methoxypyrimidine Compound Summary.[7][8][9] National Center for Biotechnology Information. Available at: [Link]

  • Boer, et al.The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH. Journal of the American Chemical Society, 1949.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine

This guide outlines the authoritative disposal and handling protocols for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a specific pyrimidine intermediate likely utilized in pharmaceutical synthesis (e.g., for endothelin re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a specific pyrimidine intermediate likely utilized in pharmaceutical synthesis (e.g., for endothelin receptor antagonists or similar nitrogen-heterocycle drugs).[1][2]

[1][2]

Executive Summary
  • Classification: Hazardous Chemical Waste (Organic Base / Nitrogen Heterocycle).[2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral), Aquatic Toxicity.[2]

  • Recommended Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing (to manage NOₓ emissions).[1][2]

  • Prohibited: Do not discharge into sewer systems, trash, or biohazard bags.[2]

Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical properties that dictate the waste stream.[2] This compound combines a basic amino group with a lipophilic propyl chain, influencing both its reactivity and environmental persistence.[2]

FeatureCharacteristicDisposal Implication
Functional Groups Aminopyrimidine core, Methoxy ether, Propyl chainNitrogen-rich; requires incineration to prevent environmental accumulation.[1][2]
Acidity/Basicity Weak Base (

)
Can form salts with strong acids.[1][2] Keep segregated from oxidizers and strong acids.[2]
Physical State Solid (typically white/off-white powder)Dust explosion hazard if finely divided.[1][2] Use anti-static liners.[2]
Likely Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.)Requires standard PPE (Nitrile gloves, Safety Goggles, Dust Mask).
Environmental Potential Aquatic ToxinStrict Zero-Discharge policy for drains/sinks.[1][2]

Expert Insight: While a specific Safety Data Sheet (SDS) for this exact propyl-analog may be rare, structurally similar compounds (e.g., 4-Amino-6-methoxypyrimidine, CAS 696-45-7) are classified as Irritants.[1][2] Treat this substance with the same or higher level of precaution due to the increased lipophilicity from the propyl group, which often correlates with higher membrane permeability and biological activity.[2]

Pre-Disposal Stabilization & Segregation

Proper segregation prevents dangerous reactions in the waste drum.[2]

Step 1: Waste Stream Characterization

Determine the state of the waste:

  • Stream A (Pure Substance): Expired or excess solid powder.[2]

  • Stream B (Mother Liquor): Dissolved in solvents (e.g., Methanol, Ethyl Acetate).[2]

  • Stream C (Contaminated Debris): Gloves, weighing papers, filter cakes.[2]

Step 2: Packaging Protocols
  • Solids (Stream A & C):

    • Place in a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined fiber drum.

    • Labeling: Must read "Hazardous Waste - Toxic Organic Solid."[1][2]

    • Stabilization: Ensure the material is dry.[2][3] If wet with solvent, evaporate in a fume hood (if permitted) or treat as solid solvent waste.[2]

  • Liquids (Stream B):

    • Segregate into "Halogenated" or "Non-Halogenated" solvent waste containers based on the solvent used.[2]

    • pH Check: If the solution is acidic (e.g., from a reaction workup), neutralize to pH 6–8 before adding to the organic waste drum to prevent heat generation or gas evolution.[2]

The Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.[2]

DisposalWorkflow Start Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture, Mother Liquor) StateCheck->Liquid Liquid PackSolid Double-bag in polyethylene. Place in HDPE Drum. Solid->PackSolid SegregateLiquid Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->SegregateLiquid Label Label: 'Hazardous Waste' Constituent: 4-Amino-6-methoxy-2-(n-propyl)pyrimidine PackSolid->Label SegregateLiquid->Label Storage Store in Satellite Accumulation Area (Max 90 Days) Label->Storage Disposal Transfer to Licensed Contractor Method: Incineration (Rotary Kiln) Storage->Disposal

Caption: Logical decision tree for segregating and packaging aminopyrimidine waste streams.

Emergency Response: Spills & Exposure

Because this compound is a substituted pyrimidine, it may possess biological activity similar to pharmaceutical intermediates.[2]

Spill Cleanup Protocol
  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and a P100/N95 respirator (dust protection is critical).[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[2]

    • Liquid Spill: Absorb with vermiculite or sand.[2][5][6] Do not use combustible materials like sawdust if the solvent is flammable.[2]

  • Decontamination: Scrub the surface with a 10% bleach solution (sodium hypochlorite) followed by water.[2] The bleach helps degrade the nitrogen-heterocycle structure.[1][2]

  • Disposal of Cleanup Materials: All rags and absorbents must be treated as Hazardous Chemical Waste (Stream C).[2]

Regulatory & Compliance Codes

When filling out your waste manifest, use the following codes as a baseline (verify with your local EHS officer):

  • US EPA (RCRA): Likely D001 (Ignitable, if in solvent) or Not Listed (requiring characterization).[1][2] If toxicity is confirmed, it may fall under P-listed or U-listed analogs, but typically defaults to "Non-regulated organic waste" unless mixed with listed solvents.[1][2]

  • European Waste Catalogue (EWC):

    • 07 05 13* (Solid wastes containing hazardous substances).[2]

    • 07 05 04* (Other organic solvents, washing liquids and mother liquors).[2]

References
  • PubChem. 4-Amino-6-methoxypyrimidine (Analogous Compound Safety Data). National Library of Medicine.[2] Link[1]

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-4-methylpyrimidine (Structural Analog).[1][2] Merck KGaA.[2] Link[1]

  • Thermo Fisher Scientific. Laboratory Chemical Disposal Guide.Link[1][2]

  • US EPA. Hazardous Waste Generators: Managing Your Waste.[2]Link[1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.